Catharanthine tartrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C25H30N2O8 |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;1-,2-/m01/s1 |
InChI-Schlüssel |
JYBKPXVXYJDIFX-DBOHFVDDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of Catharanthine Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus, serves as a critical precursor in the semi-synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine.[1][2] While its primary pharmacological significance lies in its role as a biosynthetic precursor, catharanthine itself exhibits a spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of catharanthine tartrate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The primary modes of action discussed include its interaction with tubulin, modulation of ion channels, and influence on cellular signaling cascades.
Interaction with Tubulin and Microtubule Dynamics
Catharanthine is recognized as a weak anti-mitotic agent, a characteristic attributed to its modest interaction with tubulin.[3] Unlike its dimeric derivatives, vinblastine and vincristine, which are potent inhibitors of microtubule polymerization, catharanthine's effect on tubulin assembly is significantly less pronounced.[4][5][6]
Inhibition of Tubulin Polymerization
Catharanthine has been shown to inhibit the self-assembly of tubulin into microtubules, although at concentrations considerably higher than those required for vinblastine or vincristine.[4] This interaction is characterized by a polymerization-linked binding of one catharanthine molecule per tubulin α-β dimer.[4] The binding is primarily driven by the indole moiety of catharanthine.[4]
Quantitative Analysis of Tubulin Interaction
The following table summarizes the quantitative data related to the interaction of catharanthine with tubulin and its cytotoxic effects.
| Parameter | Value | Cell Line / Conditions | Reference |
| Tubulin Binding Constant (K) | (2.8 ± 0.4) x 10³ M⁻¹ | In vitro | [4] |
| Intrinsic Dimerization Constant for Liganded Tubulin (K₂) | ~1 x 10⁵ M⁻¹ | In vitro | [4] |
| IC₅₀ (Microtubule Assembly Inhibition) | 320 µM | In vitro | [2] |
| IC₅₀ (Cytotoxicity) | 60 µg/ml | HCT116 colon cancer cells | [2] |
Modulation of Ion Channels
A significant aspect of catharanthine's biological activity is its ability to modulate ion channels, particularly voltage-gated calcium channels. This activity underlies its observed vasodilatory and antihypertensive effects.[3][7]
Inhibition of Voltage-Gated Calcium Channels
In vivo and in vitro studies have demonstrated that catharanthine inhibits voltage-gated L-type calcium channels in vascular smooth muscle cells and cardiomyocytes.[3][7] This inhibition leads to a decrease in intracellular calcium concentration, resulting in vasodilation, reduced heart rate, and decreased cardiac contractility.[3][8]
Other Ion Channel Interactions
Catharanthine has also been shown to interact with other ion channels, including:
-
Nicotinic Acetylcholine Receptors (nAChRs): It acts as a competitive inhibitor of α9α10 nAChRs and a non-competitive antagonist of muscle-type nAChRs.[9]
-
TRPM8 Channels: It is a potent inhibitor of TRPM8 channels.[9]
Influence on Cellular Signaling Pathways
Catharanthine has been implicated in the modulation of several key cellular signaling pathways, contributing to its diverse biological effects, including the induction of autophagy and apoptosis in cancer cells.
Autophagy Induction via mTOR Inhibition
Recent studies have revealed that catharanthine can induce autophagy in cancer cells by inhibiting the mTOR signaling pathway.[10] It upregulates the expression of autophagy-related genes such as LC3, Beclin1, and ULK1.[10] Molecular docking studies suggest that catharanthine interacts with the FRB domain of mTOR.[10]
Elevation of Intracellular cAMP
Catharanthine has been reported to inhibit phosphodiesterase activity, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] Elevated cAMP can have widespread effects on various cellular processes.
Signaling Pathway Diagram
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a common method to assess the effect of this compound on tubulin polymerization.
Materials and Reagents:
-
Purified tubulin (>99% pure)
-
This compound
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Experimental Workflow Diagram:
Detailed Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-10 mg/mL.[11][12] Keep on ice and use within one hour.
-
Prepare a stock solution of GTP (e.g., 100 mM) in distilled water and store at -20°C.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions to achieve the desired final concentrations in the assay.
-
-
Assay Execution:
-
Prepare the reaction mixture on ice containing tubulin, General Tubulin Buffer, glycerol (as a polymerization enhancer), and the fluorescent reporter dye.[13]
-
Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well black microplate.
-
Add the desired concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a few minutes in the fluorescence plate reader.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM to each well.[12]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C, with excitation and emission wavelengths appropriate for the chosen dye (e.g., ~360 nm excitation and ~450 nm emission for DAPI).[11][14]
-
The rate of tubulin polymerization is proportional to the increase in fluorescence over time.
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.[12]
-
Other Reported Biological Activities
Beyond its effects on microtubules and ion channels, catharanthine has been reported to possess a range of other biological activities, including:
-
Antiparasitic and Antimalarial Activity: It has shown activity against species of Plasmodium.[3]
-
Stimulation of Pancreatic Enzyme Release: Catharanthine can induce the release of amylase from pancreatic preparations.[2][15]
-
DNA Interaction: this compound has been shown to bind to DNA via groove binding, an interaction that can be inhibited by Se(IV).[16]
Conclusion
The mechanism of action of this compound is complex and multifaceted. While it is best known as a precursor to the potent vinca (B1221190) alkaloids and a weak inhibitor of tubulin polymerization, its biological activity extends to the modulation of crucial cellular components such as voltage-gated calcium channels and key signaling pathways including mTOR and cAMP. This diverse pharmacological profile suggests that catharanthine and its derivatives may hold therapeutic potential beyond their current applications in cancer chemotherapy. Further research into its various mechanisms will be crucial for fully elucidating its therapeutic possibilities.
References
- 1. This compound | 4168-17-6 | FC19838 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijsra.net [ijsra.net]
- 7. This compound | Calcium Channel | TargetMol [targetmol.com]
- 8. Catharanthine | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Catharanthine - Wikipedia [en.wikipedia.org]
- 10. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tubulin Polymerization Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Catharanthine: a novel stimulator of pancreatic enzyme release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS:2648-21-5 | Manufacturer ChemFaces [chemfaces.com]
A Technical Guide to the Source and Natural Abundance of Catharanthine Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of catharanthine (B190766) tartrate, focusing on its primary natural source, natural abundance, biosynthetic pathway, and methods for its extraction and purification. Catharanthine is a crucial terpenoid indole (B1671886) alkaloid (TIA) as it serves as a precursor for the semi-synthesis of the potent anticancer drugs, vinblastine (B1199706) and vincristine.[1][2][3][4][5] Catharanthine tartrate is a salt form of catharanthine, which is often utilized in research and pharmaceutical applications.
Primary Natural Source
The principal natural source of catharanthine is the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[3][6][7][8][9] This plant produces over 130 different TIAs, with catharanthine being one of the most significant due to its role in the synthesis of bisindole alkaloids.[1][4] Catharanthine is found in various parts of the plant, including the leaves, stems, roots, and flowers, though its concentration varies depending on the cultivar and environmental conditions.[10][11]
Natural Abundance of Catharanthine
The natural abundance of catharanthine in Catharanthus roseus is relatively low, which presents a challenge for its large-scale production.[2][4] The concentration of catharanthine can vary significantly among different cultivars and is influenced by factors such as plant age, tissue type, and environmental stressors.[11] The leaves are generally considered the most abundant source of catharanthine.[3][10]
Table 1: Natural Abundance of Catharanthine in Catharanthus roseus
| Plant Part | Cultivar | Catharanthine Content (dry weight) | Reference |
| Leaves | Pacifica Peach | 2903 ± 384 µg/g | [10] |
| Leaves | Pacifica Polka Dot | 3.79 mg/g | [12] |
| Leaves | Cooler Pink | 0.9 mg/g | [12] |
| Leaves | Unspecified | 1.88 mg/g (after elicitation) | [13] |
| Shoots | In vitro culture | 0.0039% | [4] |
| Callus | In vitro culture | 0.00019% | [4] |
Biosynthesis of Catharanthine
The biosynthesis of catharanthine is a complex process that involves multiple enzymatic steps and cellular compartments.[2] The pathway originates from two primary metabolic routes: the shikimate pathway, which provides the indole moiety (tryptamine), and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the terpene component (secologanin).[1][14] The condensation of tryptamine (B22526) and secologanin (B1681713) forms strictosidine (B192452), a central precursor from which all TIAs, including catharanthine, are derived.[1][14] While the complete pathway from strictosidine to catharanthine is not fully elucidated, several key enzymatic steps have been identified.[15]
References
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. This compound | 4168-17-6 | FC19838 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound | CAS 2648-21-5 | ScreenLib [screenlib.com]
- 7. This compound | CAS:2648-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. Catharanthine | CAS:2468-21-5 | Manufacturer ChemFaces [chemfaces.com]
- 9. Catharanthine - Wikipedia [en.wikipedia.org]
- 10. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating distributions and changes of alkaloids in living Catharanthus roseus under low-phosphorus stress using wooden-tip electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Analysis of catharanthine content and agronomic traits in Catharanthus roseus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Architectural Blueprint of a Potent Anticancer Precursor: An In-depth Guide to Catharanthine Biosynthesis in Catharanthus roseus
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a botanical powerhouse, renowned for its production of over 130 distinct terpenoid indole (B1671886) alkaloids (TIAs). Among these, the bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923) are indispensable chemotherapeutic agents. The biosynthesis of these life-saving drugs is a complex, multi-step process reliant on the dimerization of two monomeric precursors: vindoline (B23647) and catharanthine (B190766). Catharanthine, an iboga-type alkaloid, forms a critical half of this potent combination. Understanding its intricate biosynthetic pathway is paramount for endeavors in metabolic engineering and synthetic biology aimed at enhancing the supply of these valuable pharmaceuticals. This technical guide provides a comprehensive overview of the catharanthine biosynthetic pathway, its genetic and hormonal regulation, quantitative data on key metabolites and enzymes, and detailed experimental protocols for its study.
The Catharanthine Biosynthetic Pathway: From Primary Metabolism to a Complex Alkaloid
The assembly of catharanthine is a testament to nature's complex molecular machinery, drawing precursors from two fundamental metabolic pathways. The indole moiety is supplied by the shikimate pathway in the form of tryptamine, while the terpene component, secologanin (B1681713), is derived from the methylerythritol phosphate (B84403) (MEP) pathway.[1] The convergence of these pathways marks the entry into the vast family of TIAs.
The biosynthesis can be segmented into three major stages:
-
Formation of the Central Precursor: Tryptamine and secologanin are condensed by the enzyme Strictosidine (B192452) Synthase (STR) to form strictosidine, the universal precursor for all TIAs in C. roseus.[2]
-
Post-Strictosidine Modifications: Strictosidine undergoes deglycosylation by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone. This unstable intermediate is the substrate for a cascade of enzymatic reactions that lead to various alkaloid scaffolds.
-
The Catharanthine Branch: A specific branch of the TIA pathway is dedicated to the formation of catharanthine from the strictosidine aglycone, involving a series of recently elucidated enzymatic steps.
The core pathway from the key intermediate, 19E-geissoschizine, to catharanthine has been a significant area of research. This multi-step conversion involves a series of oxidations, reductions, and cyclizations catalyzed by a suite of specialized enzymes.
Enzymatic Steps from Strictosidine to Catharanthine
The pathway from strictosidine to catharanthine involves several key enzymatic transformations. After the initial formation of strictosidine and its subsequent deglycosylation, the pathway proceeds through the intermediate geissoschizine.
The recently elucidated steps leading specifically to catharanthine are as follows:
-
Strictosidine β-D-Glucosidase (SGD): This enzyme initiates the downstream pathways by removing the glucose moiety from strictosidine, creating a highly unstable aglycone.[3]
-
Geissoschizine Synthase (GS): This enzyme is involved in the formation of 19E-geissoschizine, a critical branch-point intermediate.[4]
-
Geissoschizine Oxidase (GO): This cytochrome P450 enzyme (CYP71D1V1) oxidizes 19E-geissoschizine.[5][6] This step leads to a short-lived, unstable intermediate.[6]
-
Redox Enzymes (Redox1 and Redox2): The product of GO is further processed by two reductases to produce stemmadenine (B1243487).[4]
-
Stemmadenine O-acetyltransferase (SAT): This enzyme catalyzes the acetylation of stemmadenine to form O-acetylstemmadenine.[7][8]
-
Precondylocarpine Acetate Synthase (PAS) / O-acetylstemmadenine oxidase (ASO): This FAD-dependent oxidase converts O-acetylstemmadenine into a reactive intermediate, likely dihydroprecondylocarpine acetate.[9]
-
Dihydroprecondylocarpine Acetate Synthase (DPAS): This reductase acts on the product of PAS/ASO.[4]
-
Catharanthine Synthase (CS): This hydrolase-like enzyme (also referred to as CrHL1) catalyzes the final regio- and enantiodivergent [4+2] cycloaddition of the highly reactive intermediate, dehydrosecodine, to form the iboga scaffold of (+)-catharanthine.[1][10]
The logical flow of this intricate pathway is visualized in the diagram below.
Caption: The enzymatic cascade from primary metabolites to catharanthine.
Regulation of Catharanthine Biosynthesis
The production of catharanthine is tightly controlled at the transcriptional level, primarily through a signaling cascade initiated by the plant hormone jasmonate (JA). Jasmonates are key signaling molecules involved in plant defense responses, and they act as potent elicitors of TIA biosynthesis.[2]
The regulatory network involves a hierarchy of transcription factors (TFs):
-
CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator. It is activated by the JA signaling pathway.[11]
-
ORCA TFs: CrMYC2 directly binds to the promoters of and activates the expression of several APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) transcription factors, most notably ORCA3 .[11][12]
-
Pathway Gene Activation: ORCA3, in turn, binds to specific cis-regulatory elements, known as Jasmonate- and Elicitor-Responsive Elements (JERE), in the promoters of many TIA pathway genes, including Strictosidine Synthase (STR) , leading to their coordinated upregulation.[12][13]
-
Repressors: The system is also balanced by repressor TFs, such as the ZCT family, which can modulate the level of gene expression.[14]
This signaling cascade ensures that the significant metabolic investment required for alkaloid production is mounted rapidly in response to external threats like herbivory or pathogen attack.
Caption: Simplified model of the JA signaling cascade regulating TIA biosynthesis.
Quantitative Data
Quantitative analysis is essential for evaluating cultivar performance, the effects of elicitors, and the efficiency of metabolic engineering strategies. The following tables summarize key quantitative data reported in the literature.
Table 1: Concentration of Catharanthine in C. roseus Tissues
| Cultivar / Condition | Tissue | Catharanthine Concentration (μg/g DW) | Reference |
| Pacifica Peach | Leaves | 2903 ± 384 | [15] |
| Hairy Root Line (LP10) | Hairy Roots | 4300 | [15] |
| Control (untreated) | Leaves | ~750 (estimated from graph) | [7] |
| 0.1 µg/mL 3kDa Chitooligosaccharides | Leaves | ~1800 (141.54% increase) | [7] |
Table 2: Analytical Parameters for Catharanthine Quantification
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | 10 µg/mL | 32 µg/mL | [10] |
| LC-IT-MS | - | - | [16] |
Note: Specific kinetic parameters (Km, Vmax) for many of the newly discovered enzymes in the catharanthine branch (e.g., GO, SAT, PAS, CS) are not yet widely reported in publicly accessible literature and represent an active area of research.
Key Experimental Methodologies
Reproducible and robust protocols are fundamental to advancing research in TIA biosynthesis. This section details methodologies for the quantification of catharanthine, the heterologous expression of biosynthetic genes, and the analysis of protein-DNA interactions.
Protocol: Quantification of Catharanthine in Leaf Tissue by HPLC-UV
This protocol is adapted from established methods for the simultaneous determination of major TIAs in C. roseus leaves.[10][17]
Objective: To extract and quantify catharanthine from dried C. roseus leaf material.
Materials:
-
Dried, powdered C. roseus leaf tissue
-
3% Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (0.1 M, pH 3.5) containing 0.5% glacial acetic acid
-
Catharanthine standard
-
Reversed-phase C18 HPLC column (e.g., Merck Chromolith Performance)
-
HPLC system with UV detector
Procedure:
-
Extraction: a. Weigh 5 g of powdered leaf tissue. b. Extract the powder three times with 30 mL of 90% ethanol for 12 hours each time at room temperature. c. Filter the combined ethanol extracts and concentrate in vacuo to approximately 10 mL. d. Dilute the concentrate with 10 mL of water and acidify with 10 mL of 3% HCl. e. Wash the acidified extract three times with 30 mL of hexane to remove non-polar compounds. Discard the hexane phase. f. Basify the aqueous phase to pH 9-10 with ammonium hydroxide. g. Partition the alkaloids into an organic phase by extracting three times with 30 mL of dichloromethane. h. Combine the DCM fractions and evaporate to dryness under vacuum. i. Re-dissolve the dried alkaloid extract in a known volume (e.g., 1 mL) of methanol for HPLC analysis.
-
HPLC Analysis: a. Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and 0.1 M phosphate buffer (containing 0.5% glacial acetic acid) in a 21:79 (v/v) ratio.[10] Ensure the final pH is 3.5. b. Column: Use a reversed-phase C18 column. c. Flow Rate: Set the flow rate to 1.2 mL/min.[10] d. Detection: Set the UV detector to a wavelength of 254 nm.[10] e. Injection: Inject 10-20 µL of the dissolved extract. f. Quantification: Prepare a calibration curve using a series of known concentrations of the catharanthine standard (e.g., 0.25–25 µg/mL).[10] Calculate the concentration in the sample by comparing its peak area to the standard curve.
Protocol: Heterologous Reconstitution of the Catharanthine Pathway via Agro-infiltration
This protocol describes the transient expression of multiple biosynthetic genes in Nicotiana benthamiana to reconstitute a metabolic pathway, a powerful tool for gene function discovery and metabolic engineering.[8][18][19]
Objective: To transiently express the enzymes of the catharanthine pathway in N. benthamiana leaves and detect the production of pathway intermediates and final products.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Expression vectors containing the coding sequences for each pathway enzyme (e.g., SGD, GS, GO, Redox1, Redox2, SAT, PAS, DPAS, CS)
-
Vector containing a viral silencing suppressor (e.g., p19)
-
YEP or LB medium with appropriate antibiotics (e.g., Rifampicin, Gentamicin, Spectinomycin)
-
Infiltration medium (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone)
-
Nicotiana benthamiana plants (4-6 weeks old)
-
1 mL needleless syringes
-
LC-MS system for metabolite analysis
Procedure:
-
Agrobacterium Culture Preparation: a. Transform each expression vector (including p19) into separate A. tumefaciens cells. b. From a fresh plate, inoculate 5 mL of liquid YEP medium containing the appropriate antibiotics for each construct. c. Grow cultures overnight (24-28 hours) at 28°C with shaking (250 rpm). d. Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 min). e. Discard the supernatant and resuspend the pellets in the infiltration medium. f. Adjust the optical density at 600 nm (OD₆₀₀) of each culture to a final OD of 0.3-0.5. g. Mix equal volumes of the resuspended cultures for all pathway enzymes and the p19 silencing suppressor. h. Incubate the final mixture at room temperature in the dark for 2-3 hours before infiltration.
-
Leaf Infiltration: a. Using a 1 mL needleless syringe, gently press against the abaxial (underside) of a young, fully expanded N. benthamiana leaf. b. Slowly infiltrate the Agrobacterium suspension into the leaf mesophyll, covering as much of the leaf area as possible. Infiltrate at least 3-4 leaves per plant.
-
Incubation and Harvest: a. Return the plants to their growth chamber and incubate for 5-7 days to allow for gene expression and metabolite accumulation. b. Harvest the infiltrated leaf areas, record the fresh weight, and immediately freeze in liquid nitrogen. Store at -80°C until extraction.
-
Metabolite Analysis: a. Homogenize the frozen leaf tissue to a fine powder. b. Extract the alkaloids using an appropriate solvent (e.g., methanol or ethyl acetate, often acidified). c. Clarify the extract by centrifugation. d. Analyze the supernatant using LC-MS/MS, monitoring for the specific mass-to-charge ratios (m/z) of expected intermediates and the final product, catharanthine (protonated molecular ion [M+H]⁺ at m/z 337.19).[16]
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
This protocol provides a general framework for detecting the binding of a transcription factor (e.g., ORCA3) to a specific DNA sequence (e.g., the JERE in the STR promoter).[9][20][21]
Objective: To determine if a purified or in-vitro translated transcription factor can bind to a putative cis-regulatory element.
Materials:
-
Purified recombinant TF (e.g., ORCA3) or nuclear protein extract
-
DNA probe: a short (20-50 bp) double-stranded oligonucleotide containing the putative binding site (e.g., JERE), labeled with biotin (B1667282) or a radioactive isotope (e.g., ³²P)
-
Unlabeled "cold" competitor probe (identical sequence to the labeled probe)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Glycerol
-
Nondenaturing polyacrylamide gel (4-6%) in 0.5x TBE buffer
-
0.5x TBE buffer
-
Loading dye (if not included in binding buffer)
-
Detection system appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P)
Procedure:
-
Binding Reaction Setup (on ice): a. In a microcentrifuge tube, assemble the binding reaction. A typical reaction might include:
- 10x Binding Buffer: 2 µL
- Glycerol (50%): 2 µL
- Poly(dI-dC) (1 µg/µL): 1 µL
- Purified TF or Nuclear Extract: 1-4 µL
- Labeled Probe (e.g., 10-20 fmol): 1 µL
- Nuclease-free water: to a final volume of 20 µL b. Competition Control: Set up a parallel reaction including a 100-fold molar excess of the unlabeled cold competitor probe before adding the labeled probe. c. Specificity Control: Set up a reaction with a mutated, unlabeled probe to show binding specificity. d. Gently mix and incubate at room temperature for 20-30 minutes.
-
Electrophoresis: a. Pre-run the nondenaturing polyacrylamide gel in 0.5x TBE buffer for 30-60 minutes at 100-150 V to equilibrate the gel. b. Add loading dye to the binding reactions if required. c. Carefully load the samples into the wells of the pre-run gel. d. Run the gel at a constant voltage (100-150 V) in a cold room or with a cooling system until the dye front has migrated approximately two-thirds of the way down the gel.
-
Detection: a. Transfer the DNA from the gel to a positively charged nylon membrane (e.g., via electroblotting). b. Crosslink the DNA to the membrane (e.g., using a UV crosslinker). c. Detect the labeled probe using the appropriate method (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin). d. A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex. The intensity of this shifted band should be significantly reduced in the cold competitor lane, confirming the specificity of the interaction.
Conclusion and Future Outlook
The complete elucidation of the canonical biosynthetic pathway to catharanthine represents a landmark achievement in plant biochemistry. This knowledge provides a detailed roadmap for metabolic engineering efforts. Future research will likely focus on several key areas: the detailed biochemical characterization of the newly identified enzymes to understand their kinetics and substrate specificities; the discovery and characterization of transporters responsible for the movement of pathway intermediates between different cellular compartments and cell types; and the further unraveling of the complex regulatory networks that fine-tune flux through the pathway. By integrating this knowledge, researchers can develop more effective strategies—whether in the native C. roseus plant, hairy root cultures, or heterologous microbial or plant chassis—to increase the production of catharanthine, thereby helping to secure the supply of vital anticancer medicines.
References
- 1. uniprot.org [uniprot.org]
- 2. pjbt.org [pjbt.org]
- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. ENZYME - 2.3.1.323 stemmadenine O-acetyltransferase [enzyme.expasy.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. EC 5.5.1.37 [iubmb.qmul.ac.uk]
- 11. frontiersin.org [frontiersin.org]
- 12. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. botanyjournals.com [botanyjournals.com]
- 15. Screening and kinetic studies of catharanthine and ajmalicine accumulation and their correlation with growth biomass in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
An In-Depth Technical Guide to the Synthesis of Vinblastine from Catharanthine Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the potent anticancer agent vinblastine (B1199706), utilizing catharanthine (B190766) tartrate as a key precursor. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate a thorough understanding and replication of the synthesis process. The methodologies described herein are grounded in established biomimetic approaches, primarily focusing on the efficient iron(III)-promoted coupling of catharanthine and vindoline (B23647).
Introduction
Vinblastine, a dimeric indole (B1671886) alkaloid, is a crucial chemotherapeutic agent used in the treatment of various cancers. Its complex structure has made total synthesis a formidable challenge. A more practical and widely adopted approach is the semi-synthesis involving the coupling of two monomeric precursors, catharanthine and vindoline, both of which can be extracted from the Madagascar periwinkle, Catharanthus roseus. This guide focuses on a robust and stereoselective method for this coupling reaction, providing researchers with the necessary information for laboratory-scale synthesis.
Precursor Preparation: Extraction and Purification
The successful synthesis of vinblastine is contingent on the purity of the starting materials, catharanthine and vindoline. The following protocols outline their extraction and purification from C. roseus leaves.
Extraction and Purification of Catharanthine and Vindoline
A common method for the initial extraction of alkaloids from C. roseus involves an acid-base extraction procedure. This is followed by chromatographic separation to isolate the individual precursors.
Experimental Protocol: Extraction and Initial Separation [1][2]
-
Extraction: Dried and powdered leaves of Catharanthus roseus are extracted with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them water-soluble.[1][2]
-
Filtration: The acidic extract is filtered to remove solid plant material.
-
Basification and Extraction: The filtrate is then basified (e.g., with NaOH) to deprotonate the alkaloids, which are subsequently extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[2]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude alkaloid mixture.
-
Chromatographic Separation: The crude mixture is subjected to column chromatography on silica (B1680970) gel or centrifugal partition chromatography to separate catharanthine and vindoline from other alkaloids.[3]
Preparation of Catharanthine Tartrate
For ease of handling and improved stability, catharanthine base is often converted to its tartrate salt.
Experimental Protocol: Preparation of this compound
-
Dissolution: Dissolve the purified catharanthine base in a suitable solvent such as ethanol (B145695) or methanol.
-
Tartaric Acid Addition: Add a solution of L-(+)-tartaric acid in the same solvent to the catharanthine solution.
-
Crystallization: Allow the mixture to stand, facilitating the crystallization of this compound.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis of Vinblastine
The core of the vinblastine synthesis lies in the coupling of catharanthine and vindoline. The iron(III)-promoted biomimetic approach provides high diastereoselectivity for the desired C16' stereochemistry. A one-pot procedure for the direct synthesis of vinblastine is detailed below, along with a method for the synthesis of the key intermediate, anhydrovinblastine.
One-Pot Synthesis of Vinblastine
This protocol describes the direct conversion of catharanthine and vindoline to vinblastine in a single reaction vessel.
Experimental Protocol: One-Pot Fe(III)-Promoted Coupling and Oxidation
-
Reactant Preparation: In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a solvent mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).
-
Coupling Reaction: To the stirred solution at room temperature (23-25 °C), add a solution of iron(III) chloride (FeCl₃, 5.0 equiv) in deionized water. Stir the reaction mixture for 3 hours under an inert atmosphere (e.g., Argon).
-
Oxidation Setup: In a separate flask, prepare a solution of a soluble Fe(III) source (e.g., Fe₂(ox)₃, 10 equiv), cool to 0 °C in an ice bath, and saturate with air by bubbling air through the solution.
-
Addition and Reduction: Add the reaction mixture from the coupling step to the cold Fe(III) solution. Subsequently, carefully add solid sodium borohydride (B1222165) (NaBH₄, 20 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Continue stirring at 0 °C for an additional hour.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate vinblastine and its isomers.
Synthesis of Anhydrovinblastine
Anhydrovinblastine is a direct precursor to vinblastine and can be synthesized by a similar coupling reaction followed by a reductive work-up.
Experimental Protocol: Synthesis of Anhydrovinblastine
-
Coupling Reaction: Follow steps 1 and 2 of the one-pot vinblastine synthesis protocol.
-
Reductive Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully add solid NaBH₄ portion-wise until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃ until basic. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield anhydrovinblastine.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of vinblastine and its precursor.
Table 1: Reagent and Reaction Conditions for One-Pot Vinblastine Synthesis
| Parameter | Value |
| Reagents | |
| Catharanthine | 1.0 equiv |
| Vindoline | 1.0 equiv |
| FeCl₃ (coupling) | 5.0 equiv |
| Fe₂(ox)₃ (oxidation) | 10 equiv |
| NaBH₄ | 20 equiv |
| Solvents | |
| Coupling | 0.1 N HCl / CF₃CH₂OH |
| Oxidation | Aqueous |
| Conditions | |
| Coupling Temperature | 23-25 °C |
| Coupling Time | 3 hours |
| Oxidation Temperature | 0 °C |
| Oxidation Time | 1.5 hours |
Table 2: Product Yields from One-Pot Vinblastine Synthesis
| Product | Yield (%) |
| Vinblastine | 40-43% |
| Leurosidine (C20' isomer) | 20-23% |
| Anhydrovinblastine | ~10% |
| Total Coupled Products | >80% |
Table 3: Yield for Anhydrovinblastine Synthesis
| Product | Yield (%) |
| Anhydrovinblastine | up to 90% |
Mandatory Visualizations
The following diagrams illustrate the chemical pathway and experimental workflow for the synthesis of vinblastine.
Caption: Chemical synthesis pathway from catharanthine and vindoline to vinblastine.
References
- 1. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Catharanthine in Terpenoid Indole Alkaloid Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Madagascar periwinkle, Catharanthus roseus, is a plant of significant pharmaceutical interest, producing approximately 130 distinct terpenoid indole (B1671886) alkaloids (TIAs).[1][2] Among these, the bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923) are indispensable chemotherapeutic agents used in the treatment of lymphomas and leukemia.[1][3] The biosynthesis of these complex molecules is a multi-stage process, beginning with the formation of the central precursor strictosidine (B192452) from tryptamine (B22526) and secologanin.[1][2] Strictosidine is then converted into various monomeric alkaloids, including the crucial precursors catharanthine (B190766) and vindoline (B23647).[1][2]
Catharanthine, an Iboga-type alkaloid, plays a pivotal role as one of the two essential monomers required for the formation of vinblastine and vincristine.[2][4] Its coupling with vindoline, an Aspidosperma-type alkaloid, is a key, often rate-limiting, step in the biosynthesis of these potent anti-cancer drugs.[5] This guide provides an in-depth examination of catharanthine's journey, from its own biosynthesis to its critical function in the TIA pathway, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.
The Biosynthetic Pathway of Catharanthine
The formation of catharanthine is a complex, multi-enzyme process that occurs within specific cells of the C. roseus plant.[6] The pathway begins with the universal TIA precursor, strictosidine, and proceeds through a series of unstable intermediates.
The biosynthesis from strictosidine involves at least nine distinct enzymatic steps.[7][8] The pathway is initiated by the enzyme strictosidine β-D-glucosidase (SGD), which deglycosylates strictosidine.[6][9] The subsequent steps are catalyzed by a series of enzymes including geissoschizine synthase (GS), geissoschizine oxidase (GO), and others, ultimately leading to the formation of catharanthine via the action of catharanthine synthase (CS).[7][8][10]
Role of Catharanthine in Bisindole Alkaloid Formation
The primary significance of catharanthine lies in its role as a substrate for the synthesis of the dimeric alkaloids vinblastine and vincristine.[1] This process involves an oxidative coupling with vindoline.
The key enzymatic step is the dimerization of catharanthine and vindoline to form α-3′,4′-anhydrovinblastine (AVLB), the direct precursor to vinblastine.[2][11] This reaction is catalyzed by a specific vacuolar class III peroxidase, CrPrx1, which requires hydrogen peroxide.[5][9] The subsequent conversion of AVLB to vinblastine and then to vincristine involves further enzymatic steps that are not yet fully elucidated.[1][2] This coupling reaction is considered a significant rate-limiting step in the overall production of the final anti-cancer compounds.[5]
Quantitative Data on Catharanthine Pathways
The production of catharanthine and its downstream products is often low in native plants, prompting extensive research into metabolic engineering and elicitation strategies to enhance yields. Chemical synthesis methods have also been developed to bypass biological production limitations.
| Elicitor/Condition | Catharanthine Increase | Vindoline Increase | Reference |
| 0.1 µg/mL 3 kDa Chitooligosaccharides | 141.54% | 60.68% | [12] |
| Red Light + Plasma Activated Water (PAW) | 94.2% (vs R:NO) | - | [13] |
| Overexpression of ORCA2 | 2.03-fold | 3.67-fold | [14] |
| Method | Product(s) | Yield | Reference |
| Fe(III)-promoted coupling & oxidation | Vinblastine | 43% | [15][16][17] |
| Leurosidine | 23% | [15][16][17] | |
| Total C21' Alcohols | 66% | [15][16][17] | |
| Total Coupled Products | >80% | [16][17] | |
| Semi-synthesis with NaBH₄ reduction | Vinblastine | 20% (max) | [18] |
| Host Organism | Product | Titer (per g frozen tissue) | Reference |
| Nicotiana benthamiana | Catharanthine | ~60 ng | [7][8] |
| Tabersonine | ~10 ng | [7][8] |
Experimental Protocols
The study of catharanthine and its role in TIA pathways relies on a combination of analytical chemistry, molecular biology, and synthetic chemistry techniques.
This protocol outlines a standard method for extracting and quantifying catharanthine and vindoline from C. roseus leaf tissue.[12]
-
Sample Preparation: Harvest fresh leaves, immediately freeze-dry them, and grind the dried tissue into a fine powder.
-
Extraction: Accurately weigh 100 mg of the leaf powder and extract with 1.0 mL of 95% methanol. Vortex thoroughly and agitate for 60 minutes at room temperature.
-
Clarification: Centrifuge the extract at 10,000 rpm for 15 minutes to pellet the solid debris.
-
Analysis: Carefully collect the supernatant and filter it through a 0.45 µm filter. Analyze the filtrate using High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18) is typically used.[12]
-
Detection: A photodiode array (PDA) detector is used for quantification, often coupled with a mass spectrometer (MS) for identity confirmation.[13][18]
-
Quantification: Calculate concentrations by comparing peak areas to those of authentic standards.
-
This biomimetic protocol describes a one-step chemical coupling of catharanthine and vindoline to produce vinblastine.[15][17]
-
Reaction Setup: In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol (CF₃CH₂OH) as a cosolvent.
-
Coupling: Add 5 equivalents of ferric chloride (FeCl₃) to the solution and stir at room temperature (23°C). This initiates the oxidative fragmentation of catharanthine and its coupling with vindoline to form an iminium ion intermediate.[15]
-
Oxidation/Reduction: In a separate vessel, prepare a solution of Fe(III) and sodium borohydride (B1222165) (NaBH₄) exposed to air. Add the initial reaction mixture to this solution. This step simultaneously oxidizes the C15'-C21' double bond of the anhydrovinblastine (B1203243) intermediate and reduces the iminium ion.[15][17]
-
Purification: The resulting mixture, containing vinblastine and its isomer leurosidine, can be purified using standard chromatographic techniques to isolate the desired products.
This protocol is used to quantify the transcript levels of key genes in the TIA pathway, providing insight into its regulation.[12]
-
RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or a CTAB-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for TIA pathway genes (e.g., STR, SGD, CrPrx1, ORCA3), and a fluorescent dye like SYBR Green.
-
Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene (e.g., actin). Calculate the relative gene expression using the 2-ΔΔCT method.[12]
Conclusion
Catharanthine is an indispensable component of the terpenoid indole alkaloid pathway in Catharanthus roseus. Its own biosynthesis is a complex, multi-step process that is still being fully elucidated. More critically, it serves as a non-negotiable precursor, which, upon enzymatic coupling with vindoline, initiates the formation of the pharmacologically vital bisindole alkaloids, vinblastine and vincristine. The low natural abundance of these final products has driven significant research into both biological and chemical methods to improve yields. Understanding the intricate details of catharanthine's role—from the genes and enzymes that control its synthesis to the precise mechanisms of its dimerization—remains a key objective for metabolic engineers and drug development professionals seeking to create more stable and cost-effective sources of these life-saving medicines.
References
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. phcogrev.com [phcogrev.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 6. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
- 14. researchgate.net [researchgate.net]
- 15. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
Catharanthine Tartrate and Voltage-Gated Calcium Channel Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the inhibitory effects of catharanthine (B190766) tartrate on voltage-gated calcium channels (VGCCs), providing a comprehensive resource for researchers, scientists, and professionals in the field of drug development. Catharanthine, a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, has demonstrated significant cardiovascular effects, primarily mediated through its interaction with L-type voltage-gated calcium channels. This document outlines the quantitative data, detailed experimental protocols, and the underlying signaling pathways of this interaction.
Quantitative Data Summary
The inhibitory effects of catharanthine tartrate on voltage-gated calcium channels have been quantified across various experimental models. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Effects of this compound on L-type Ca2+ Channel Currents
| Cell Type | IC50 (µM) | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | 8 | [1][2] |
| Cardiomyocytes | 220 | [1][2] |
Table 2: Vasorelaxant Effects of Catharanthine
| Preparation | Agonist | IC50 (µM) | Reference |
| Aortic Rings | Phenylephrine | 28 | [2] |
| Aortic Rings | KCl | 34 | [2] |
| Small Mesenteric Artery | Phenylephrine | 3 | [2] |
| Small Mesenteric Artery | KCl | 6 | [2] |
Table 3: Other In Vitro Effects of Catharanthine
| Effect | Preparation | IC50 (µM) | Reference |
| Increased Inner Vessel Wall Diameter | PE-Constricted Mesenteric Arteries | 10 | [2] |
| Reduced Intracellular Free Ca2+ Levels | PE-Constricted Mesenteric Arteries | 16 | [2] |
Note: Binding affinity (Kd) data for this compound and voltage-gated calcium channels were not available in the reviewed literature.
Signaling Pathways and Mechanism of Action
This compound exerts its physiological effects primarily by directly inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiomyocytes. This inhibition reduces the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration. The subsequent downstream effects include vasodilation, and a reduction in heart rate and cardiac contractility.
Figure 1. Signaling pathway of this compound in vascular smooth muscle cells.
Figure 2. Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on voltage-gated calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording L-type Ca2+ channel currents in isolated vascular smooth muscle cells and cardiomyocytes.
Cell Isolation:
-
Vascular Smooth Muscle Cells (VSMCs): Third-order branches of the mesenteric artery are dissected and placed in ice-cold, oxygenated physiological salt solution (PSS). The tissue is enzymatically digested, followed by mechanical trituration to yield single smooth muscle cells.
-
Cardiomyocytes: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using a Langendorff perfusion apparatus.
Solutions:
-
External Solution (for VSMCs): Contains (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.
-
Pipette Solution (for VSMCs): Contains (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, and 5 creatine (B1669601) phosphate, adjusted to pH 7.2 with CsOH.
-
External Solution (for Cardiomyocytes): Contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 5.5 glucose, adjusted to pH 7.4 with NaOH.
-
Pipette Solution (for Cardiomyocytes): Contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
Recording Procedure:
-
Isolated cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 300 ms).
-
This compound is applied at various concentrations via the perfusion system, and the resulting inhibition of the Ca2+ current is recorded.
References
Investigating the Antitumor Effects of Catharanthine Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has garnered significant interest in oncology for its role as a precursor to the potent chemotherapeutic agents vinblastine (B1199706) and vincristine. While its dimeric derivatives are well-established in clinical practice, catharanthine itself exhibits noteworthy antitumor properties. This technical guide provides a comprehensive overview of the current understanding of the antitumor effects of catharanthine tartrate, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
The Vinca alkaloids, a class of drugs isolated from Catharanthus roseus, represent a cornerstone in the history of cancer chemotherapy. These compounds, including vinblastine and vincristine, exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[1] Catharanthine, a key precursor in the biosynthesis of these dimeric alkaloids, has also been shown to possess intrinsic anticancer activity. This guide delves into the specific antitumor effects of this compound, summarizing key findings on its efficacy and elucidating the molecular pathways it modulates.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of catharanthine has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing cytotoxicity. The available data for catharanthine is summarized in the table below. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.[2]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | ~590 (equivalent to 200 µg/mL) | [2] |
| JURKAT E.6 | T-cell Leukemia | ~0.63 (equivalent to 211 ng/mL) | [2] |
| THP-1 | Acute Monocytic Leukemia | ~0.62 (equivalent to 210 ng/mL) | [2] |
Mechanisms of Action
This compound exerts its antitumor effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. Emerging evidence also points to its role in modulating autophagy.
Cell Cycle Arrest at G2/M Phase
A hallmark of the Vinca alkaloids is their ability to disrupt microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division.[1] This interference leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to cell death.[3][4]
Induction of Apoptosis
By arresting the cell cycle, catharanthine triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a cascade of events including the activation of caspases, which are key executioner proteins in the apoptotic process.[3][4]
Modulation of Autophagy
Recent studies have suggested that catharanthine can also induce autophagy, a cellular process of self-digestion, in cancer cells. This process can have a dual role in cancer, either promoting cell survival or contributing to cell death. Further research is needed to fully elucidate the role of catharanthine-induced autophagy in its overall antitumor effect.
Signaling Pathways
The antitumor effects of catharanthine are mediated by complex signaling pathways. The primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and the activation of apoptotic pathways.
Figure 1. Signaling pathway of catharanthine-induced G2/M arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the antitumor effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of action.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Model
This protocol is for conducting in vivo studies to evaluate the antitumor efficacy of this compound in a living organism.[5]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines
-
This compound
-
Vehicle for drug administration (e.g., saline, DMSO)
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice according to the desired dosing schedule (e.g., intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Clinical Trials
Currently, there is a lack of publicly available information on clinical trials specifically investigating this compound as a standalone anticancer agent. The majority of clinical research has focused on its dimeric derivatives, such as vinblastine and vincristine, which are established components of various chemotherapy regimens.[6][7]
Conclusion
This compound demonstrates promising antitumor effects, primarily through the induction of G2/M phase cell cycle arrest and apoptosis by disrupting microtubule dynamics. While in vitro studies have provided valuable insights into its cytotoxic potential and mechanisms of action, further research is warranted. Specifically, more comprehensive in vivo studies are needed to establish its efficacy and safety profile in preclinical models. Additionally, elucidating the detailed signaling pathways and the role of autophagy in its anticancer activity will be crucial for its potential development as a therapeutic agent. The lack of clinical trial data for this compound as a monotherapy highlights an area for future investigation. This technical guide provides a solid foundation for researchers to build upon in their efforts to explore the full therapeutic potential of this naturally derived compound.
References
- 1. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells [mdpi.com]
- 4. Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. new.academiapublishing.org [new.academiapublishing.org]
- 7. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
The Dimerization of Catharanthine and Vindoline: A Technical Guide to the Synthesis of Vinblastine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923) are potent anti-cancer agents, indispensable in various chemotherapy regimens. Their complex structures are derived from the dimerization of two monomeric indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), which are naturally produced in the Madagascar periwinkle, Catharanthus roseus. Due to their low natural abundance, significant research has been dedicated to developing efficient synthetic and semi-synthetic methods for their production. This technical guide provides an in-depth overview of the core processes involved in the dimerization of catharanthine and vindoline, focusing on the most prominent and effective methodologies developed to date. We will delve into the mechanistic details, provide structured quantitative data for comparative analysis, and present detailed experimental protocols for key reactions.
Core Dimerization Methodologies: A Comparative Overview
Several methods have been established for the coupling of catharanthine and vindoline. The primary product of these coupling reactions is often α-3′,4′-anhydrovinblastine, a key precursor that can be further converted to vinblastine. The choice of method impacts yield, diastereoselectivity, and scalability. The following sections summarize the most significant approaches.
Data Presentation: Quantitative Comparison of Dimerization Methods
The efficiency of different dimerization methods can be compared based on key quantitative parameters such as reaction yield and diastereomeric ratio (d.r.), particularly concerning the stereochemistry at the C16' position.
| Method | Oxidant/Catalyst | Product(s) | Yield (%) | Diastereoselectivity (natural:unnatural C16') | Reference(s) |
| Fe(III)-Promoted Coupling | Ferric chloride (FeCl₃) | Anhydrovinblastine | up to 90% | Exclusively natural | [1][2] |
| Ferric chloride (FeCl₃) / NaBH₄ / Air | Vinblastine & Leurosidine | 40-43% (Vinblastine) | Exclusively natural | [2][3] | |
| Polonovski-Potier Reaction | m-CPBA, then (CF₃CO)₂O | Anhydrovinblastine | Variable | >5:1 at -78°C; 1:1 at 0°C | [1][2] |
| Triarylaminium Radical Cation | BAHA | Anhydrovinblastine | up to 85% | Complete diastereoselectivity | [4] |
| Enzymatic Coupling | C. roseus Peroxidase (CrPrx1) | Anhydrovinblastine | Not explicitly quantified in cited literature | Presumably high | [5][6] |
| Horseradish Peroxidase | Anhydrovinblastine | Not explicitly quantified in cited literature | Not specified | [7] |
Signaling Pathways and Reaction Mechanisms
The coupling of catharanthine and vindoline proceeds through complex reaction pathways involving reactive intermediates. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.
Fe(III)-Promoted Coupling Pathway
The iron(III)-promoted coupling is a biomimetic approach that mimics the presumed natural biosynthetic pathway.[8] The reaction is initiated by the single-electron oxidation of the catharanthine nitrogen atom by Fe(III), generating a radical cation. This intermediate undergoes fragmentation to form a highly reactive electrophilic species that is then attacked by the electron-rich vindoline molecule at the C10 position. This process is highly diastereoselective, exclusively forming the natural C16' stereoisomer.[1][2]
Caption: Fe(III)-Promoted Dimerization Pathway.
Enzymatic Dimerization Pathway
In Catharanthus roseus, the dimerization is catalyzed by a specific peroxidase, CrPrx1.[5][6] This enzyme utilizes hydrogen peroxide to activate catharanthine, likely forming a radical species. This activated catharanthine then reacts with vindoline to form an iminium intermediate, which is subsequently reduced to yield α-3′,4′-anhydrovinblastine.[6]
References
- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Cloning and Characterization of a Vacuolar Class III Peroxidase Involved in the Metabolism of Anticancer Alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 7. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Intricate Journey of Catharanthine: A Deep Dive into its Spatiotemporal Localization in Catharanthus roseus
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the spatial and temporal distribution of the crucial anti-cancer alkaloid precursor, catharanthine (B190766), within the medicinal plant Catharanthus roseus. This document synthesizes current knowledge on catharanthine's biosynthesis, transport, and accumulation, providing a foundational resource for enhancing its production.
Catharanthine, a monoterpenoid indole (B1671886) alkaloid (MIA), is a key precursor for the synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. The efficiency of producing these life-saving medicines is intrinsically linked to the availability of catharanthine. Understanding where and when this compound is synthesized, transported, and stored within Catharanthus roseus is paramount for developing strategies to increase its yield. This guide provides an in-depth overview of the spatiotemporal localization of catharanthine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Quantitative Distribution of Catharanthine
The concentration of catharanthine varies significantly across different organs, tissues, and developmental stages of the C. roseus plant. The following tables summarize the quantitative data on catharanthine accumulation, providing a comparative overview.
| Organ | Catharanthine Concentration (mg/g Dry Weight) | Reference |
| Young Leaves | Significantly higher than other organs | [1][2] |
| Flowers | Detected | [1] |
| Stems | Detected | [1] |
| Roots | Detected | [1][2] |
Table 1: Organ-level Distribution of Catharanthine in C. roseus
| Cell Type | Relative Catharanthine Accumulation | Reference |
| Idioblast Cells | High accumulation | [3][4][5][6] |
| Laticifer Cells | High accumulation | [3][4] |
| Epidermal Cells | Site of biosynthesis and transport | [7][8][9] |
| Parenchyma Cells | Lower accumulation | [3] |
Table 2: Cellular Localization of Catharanthine in C. roseus
| Treatment | Fold Change in Catharanthine Content | Reference |
| Jasmonate Elicitation | Increase | [10] |
| Chitooligosaccharides (1 µg/mL) | Significant Increase | [11] |
| Silver Nanoparticles (1 mg L-1) | ~1.4-fold increase in callus | [12] |
Table 3: Elicitor-Induced Changes in Catharanthine Accumulation
Experimental Protocols
The localization and quantification of catharanthine rely on a suite of sophisticated analytical and molecular techniques. Below are detailed methodologies for key experiments.
Quantification of Catharanthine using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for extracting and quantifying catharanthine from plant tissues.
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves, roots).
-
Freeze-dry the tissue and grind it into a fine powder.
-
Accurately weigh approximately 100 mg of the dried powder.
-
Extract the alkaloids with a suitable solvent, such as methanol (B129727), by vortexing and sonication.[11]
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.[11]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13][14]
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 1% diethylamine (B46881) solution adjusted to pH 7.3 with phosphate) is commonly used.[13]
-
Flow Rate: Typically 1 mL/min.[11]
-
Detection: UV detector set at a wavelength of 280 nm for catharanthine.[11]
-
Quantification: Generate a standard curve using a pure catharanthine standard to calculate the concentration in the plant extracts.[11][13]
-
In-situ Localization using Imaging Mass Spectrometry (Imaging MS)
Imaging MS allows for the direct visualization of catharanthine distribution within tissue sections.
-
Sample Preparation:
-
Embed fresh plant tissue (e.g., stem) in a suitable matrix (e.g., gelatin).
-
Prepare thin cross-sections (e.g., 10 µm) using a cryostat.
-
Mount the sections onto conductive slides.
-
-
Matrix Application:
-
Apply a suitable matrix, such as 9-aminoacridine, uniformly over the tissue section to facilitate laser desorption/ionization.
-
-
Data Acquisition:
-
Use a mass spectrometer equipped with a laser source (e.g., MALDI-TOF).
-
Define a raster pattern over the tissue section for the laser to scan.
-
Acquire mass spectra at each point, specifically looking for the mass-to-charge ratio (m/z) corresponding to catharanthine (e.g., m/z 337.19).[3]
-
-
Image Generation:
-
Use imaging software to generate a 2D map of the ion intensity for the specific m/z of catharanthine across the tissue section, revealing its spatial distribution.[3]
-
Single-Cell Mass Spectrometry (Single-cell MS)
This technique provides metabolic information from individual cells.
-
Cell Isolation:
-
Metabolite Extraction:
-
Use a micro-sampling probe to aspirate the contents of a single, live cell.
-
-
Mass Spectrometry Analysis:
Visualizing the Pathways
The biosynthesis and transport of catharanthine involve a complex interplay of enzymes and transporters across different cellular and subcellular compartments. The following diagrams, generated using the DOT language, illustrate these intricate processes.
Caption: Simplified Catharanthine Biosynthesis Pathway.
Caption: Intercellular and Subcellular Transport of Catharanthine.
Caption: Experimental Workflow for Catharanthine Localization and Quantification.
Conclusion
The spatiotemporal localization of catharanthine in Catharanthus roseus is a highly orchestrated process, involving specific cell types and transport mechanisms. Biosynthesis is predominantly initiated in the leaf epidermis, from which catharanthine is then transported to be stored in specialized idioblast and laticifer cells, as well as secreted to the leaf surface. This spatial separation from its coupling partner, vindoline, is a key factor limiting the natural production of vinblastine. The data and protocols presented in this guide offer a valuable resource for researchers aiming to manipulate the biosynthesis and transport of catharanthine to enhance the production of vital anti-cancer alkaloids. Future research focusing on the elucidation of intercellular transport mechanisms and the regulatory networks governing these processes will be critical for achieving this goal.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-cell multi-omics in the medicinal plant Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The leaf idioblastome of the medicinal plant Catharanthus roseus is associated with stress resistance and alkaloid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-binding cassette transporter controls leaf surface secretion of anticancer drug components in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sabraojournal.org [sabraojournal.org]
- 13. [Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Catharanthine Tartrate: A Technical Guide for Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus, has emerged as a compound of significant interest in neuropharmacology. As a key precursor in the synthesis of the chemotherapeutic agents vinblastine (B1199706) and vincristine, its biological activity has been extensively studied. More recently, its role as a modulator of various neuroreceptor systems has garnered attention, particularly in the context of addiction and neurodegenerative disorders. Catharanthine tartrate, a salt form of the alkaloid, offers improved solubility for in vitro and in vivo research applications.
This technical guide provides a comprehensive overview of this compound for neuropharmacology research. It details its mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.
Physicochemical Properties and Formulation
This compound is a white to pale yellow solid. It is soluble in organic solvents such as ethanol, DMSO, and DMF. For aqueous solutions, solubility can be limited, and the use of co-solvents or specific buffer conditions may be necessary.
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₂ • C₄H₆O₆ |
| Molecular Weight | 486.52 g/mol |
| CAS Number | 4168-17-6 |
| Purity | Typically ≥97% |
| Solubility | Soluble in ethanol.[1] DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS(pH 7.2) (1:1): 0.5 mg/ml.[2] |
| Storage | Store at 4°C for long-term stability. |
Pharmacology and Mechanism of Action
This compound exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems. Its primary mechanisms of action relevant to neuropharmacology include the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), the dopamine (B1211576) transporter (DAT), and GABA-A receptors.
Cholinergic System Modulation
Catharanthine acts as a non-competitive antagonist at nicotinic acetylcholine receptors.[3][4] This has been demonstrated at both muscle-type and neuronal nAChRs. Specifically, it shows inhibitory activity at α4β2 and α6 subunit-containing nAChRs, which are implicated in the reinforcing effects of nicotine.[3] The antagonism of these receptors is believed to contribute to its potential anti-addictive properties.
Dopaminergic System Modulation
This compound has a dual effect on the dopaminergic system. It inhibits the dopamine transporter (DAT), thereby slowing the reuptake of dopamine from the synaptic cleft.[3] This leads to an increase in extracellular dopamine levels.[3] Paradoxically, it also inhibits evoked dopamine release in a dose-dependent manner, an effect attributed to its antagonism of nAChRs on dopamine terminals.[3]
GABAergic System Modulation
Recent studies have revealed that catharanthine potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] It is suggested to bind to a transmembrane site at the β(+)/α(-) interface, a site distinct from benzodiazepines.[2] This positive allosteric modulation of GABA-A receptors may contribute to a sedative effect.[5]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of catharanthine with various neuropharmacological targets.
Table 1: Inhibitory Concentrations (IC₅₀) of Catharanthine
| Target | Subtype | IC₅₀ (µM) | Assay System | Reference |
| Nicotinic Acetylcholine Receptor | Muscle-type (TE671-hα1β1γδ cells) | 17-25 | (+/-)-epibatidine-induced Ca²⁺ influx | [3][4] |
| Nicotinic Acetylcholine Receptor | α6/α3β2β3 | 10.55 | Oocyte expression system | [2] |
| Nicotinic Acetylcholine Receptor | α6/α3β4 | 3.74 | Oocyte expression system | [2] |
| Nicotinic Acetylcholine Receptor | Diaphragm Contractions | 59.6 | Rat ex-vivo preparation | [6] |
Table 2: Binding Affinity (Kᵢ) of Catharanthine
| Target | Kᵢ (µM) | Assay System | Reference |
| GABA-A Receptor (resting state) | 29.4 ± 6.0 | Oocyte expression with two-state concerted transition model | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuropharmacological effects of this compound.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release and Reuptake
This ex vivo technique is used to measure real-time changes in dopamine concentration in brain slices.
-
Apparatus:
-
Vibrating microtome for brain slicing.
-
Recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Carbon-fiber microelectrode.
-
Stimulating electrode.
-
FSCV recording system.
-
-
Methodology:
-
Prepare acute coronal brain slices (e.g., from mouse or rat) containing the region of interest (e.g., nucleus accumbens).
-
Maintain slices in oxygenated aCSF.
-
Position the carbon-fiber microelectrode and stimulating electrode in the target brain region.
-
Apply a triangular waveform potential to the carbon-fiber microelectrode to detect dopamine oxidation and reduction currents.
-
Evoke dopamine release by electrical stimulation.
-
Record baseline dopamine release and reuptake kinetics.
-
Bath-apply this compound at desired concentrations and record changes in evoked dopamine release and reuptake.
-
FSCV Experimental Workflow
In Vivo Microdialysis for Extracellular Dopamine Measurement
This technique allows for the sampling of neurotransmitters from the extracellular space of the brain in freely moving animals.
-
Apparatus:
-
Stereotaxic frame for surgery.
-
Microdialysis probes.
-
Infusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
-
Methodology:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens) in an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate.
-
Collect dialysate samples at regular intervals.
-
Establish a stable baseline of dopamine levels.
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
References
- 1. Mechanisms of basal and kinase-inducible transcription activation by CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CrMPK3, a mitogen activated protein kinase from Catharanthus roseus and its possible role in stress induced biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ki Database - Wikipedia [en.wikipedia.org]
- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 5. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
Understanding the stability and solubility of catharanthine tartrate
An In-Depth Technical Guide to the Stability and Solubility of Catharanthine (B190766) Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and solubility of catharanthine tartrate, a key precursor in the synthesis of the anticancer agents vinblastine (B1199706) and vincristine. Understanding these properties is critical for the development of stable and effective pharmaceutical formulations.
Chemical and Physical Properties
This compound is the salt form of catharanthine, a monoterpenoid indole (B1671886) alkaloid extracted from the plant Catharanthus roseus. The tartrate salt is often used to improve the handling and formulation characteristics of the parent compound.
Molecular Formula: C₂₁H₂₄N₂O₂ • ½C₄H₆O₆[1]
Molecular Weight: 486.5 g/mol [1]
Appearance: Crystalline solid[1]
Solubility Profile
This compound exhibits variable solubility depending on the solvent system. It is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Ethanol | Soluble | [2] |
| Water | Slightly soluble (0.12 mg/mL at 25°C for catharanthine base) | [] |
Stability Profile
The stability of this compound is a critical factor for its storage and formulation. The solid form is relatively stable, while its stability in solution is more limited.
Solid-State Stability:
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]
Solution Stability:
Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The stability of the tartrate salt in various pH conditions and in the presence of light or heat has not been extensively reported in publicly available literature and would require specific experimental determination.
Experimental Protocols
To fully characterize the stability and solubility of this compound, a series of well-defined experiments are necessary. The following protocols are based on standard pharmaceutical industry practices.
Solubility Determination
4.1.1. Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Protocol:
-
Add an excess amount of this compound to a series of vials containing different solvent systems (e.g., water, various buffers from pH 1.2 to 7.4, ethanol).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The determined concentration represents the thermodynamic solubility.
-
4.1.2. Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug development to quickly assess solubility.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH.
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of the resulting solutions using a nephelometer or the concentration of the dissolved compound by UV-Vis spectroscopy after filtration.
-
The concentration at which precipitation is observed is the kinetic solubility.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6]
4.2.1. Hydrolytic Stability
-
Protocol:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
4.2.2. Oxidative Stability
-
Protocol:
-
Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Analyze samples at various time points by HPLC to assess the extent of degradation.
-
4.2.3. Thermal Stability
-
Protocol:
-
Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
At selected time intervals, remove samples and dissolve them in a suitable solvent.
-
Analyze the solutions by HPLC to determine the amount of degradation.
-
4.2.4. Photostability
-
Protocol:
-
Expose both solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC to evaluate the extent of photodegradation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of catharanthine and the general workflows for the experimental protocols described above.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent drug from all potential degradation products, process impurities, and excipients.[7]
Key Steps in Method Development and Validation:
-
Method Development: A reverse-phase HPLC method is commonly developed. Parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.
-
Forced Degradation Sample Analysis: The developed method is used to analyze the samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)). Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Conclusion
This technical guide provides a foundational understanding of the stability and solubility of this compound. While some data on its solubility and solid-state stability are available, comprehensive stability data under various stress conditions are lacking in public literature. The experimental protocols outlined here provide a roadmap for researchers and drug development professionals to generate the necessary data to support the development of stable and effective pharmaceutical products containing this compound. The use of validated, stability-indicating analytical methods is paramount in this process to ensure the quality, safety, and efficacy of the final drug product.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Note: Protocols for Catharanthine Extraction from Catharanthus roseus Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant species renowned for its rich content of terpenoid indole (B1671886) alkaloids (TIAs). Among these, catharanthine (B190766) is a crucial monomeric alkaloid that serves as a biosynthetic precursor for the production of potent anti-cancer dimeric alkaloids like vinblastine (B1199706) and vincristine. The efficient extraction of catharanthine from the leaves of C. roseus is a critical first step for semi-synthesis of these valuable chemotherapeutic agents. This document provides detailed protocols for various extraction methodologies, including conventional solvent-based methods and modern advanced techniques, to guide researchers in obtaining high-purity catharanthine for pharmaceutical and research applications.
I. Plant Material Preparation
Consistent preparation of the plant material is fundamental to achieving reproducible extraction results.
Protocol 1: General Plant Material Preparation
-
Collection: Harvest fresh, healthy leaves of Catharanthus roseus.
-
Cleaning: Thoroughly wash the leaves under running tap water to remove any soil, debris, or other contaminants.
-
Drying: Dry the leaves to remove moisture. This can be achieved by either:
-
Shade Drying: Spread the leaves in a thin layer in a well-ventilated area away from direct sunlight until they are brittle.
-
Oven Drying: Place the leaves in a hot air oven at a controlled temperature (e.g., 60°C) for approximately 24 hours or until a constant weight is achieved.[1]
-
-
Grinding: Grind the dried leaves into a fine powder (e.g., 200-300 mesh size) using a mechanical grinder or a mortar and pestle.[1][2]
-
Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation of the alkaloids.
II. Extraction Protocols
Several methods can be employed to extract catharanthine from the prepared leaf powder. The choice of method depends on the desired yield, purity, available equipment, and environmental considerations.
A. Acid-Base Solid-Liquid Extraction (SLE)
This conventional method relies on the basic nature of alkaloids to separate them from other plant constituents. Alkaloids form water-soluble salts in acidic conditions and become soluble in organic solvents in their free base form under alkaline conditions.[3]
Protocol 2: Acid-Base Extraction
-
Acidic Extraction:
-
Macerate a known quantity (e.g., 10 g) of the dried leaf powder in a 0.1 M hydrochloric acid (HCl) solution (e.g., 100 mL).[4]
-
Stir the mixture for a specified duration (e.g., 30 minutes to several hours) at room temperature.
-
Separate the supernatant from the plant debris by centrifugation (e.g., 2000 rpm for 10 minutes) or filtration.[4]
-
Repeat the extraction on the plant residue with fresh acidic solution to maximize alkaloid recovery and combine the supernatants.[4]
-
-
Defatting (Optional):
-
To remove chlorophyll (B73375) and other lipophilic compounds, extract the acidic aqueous solution with a non-polar solvent like petroleum ether or n-hexane (e.g., 200 mL).[4][5]
-
Discard the organic solvent layer.
-
-
Basification:
-
Adjust the pH of the acidic aqueous extract to an alkaline range (e.g., pH 8-10) by slowly adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution.[6][7] This converts the alkaloid salts into their free base form.
-
-
Organic Solvent Extraction:
-
Extract the alkaloids from the basified aqueous solution using an immiscible organic solvent such as chloroform (B151607) or ethyl acetate (B1210297) (e.g., 3 x 100 mL).[6][8]
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract containing catharanthine.
-
B. Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency, often with reduced extraction times.
Protocol 3: Ultrasound-Assisted Extraction
-
Maceration: Mix 1.0 g of dried C. roseus leaf powder with 100 mL of 0.1 M hydrochloric acid solution in a flask.[4]
-
Sonication: Place the flask in an ultrasonic bath.[4]
-
Extraction: Sonicate the mixture for 30 minutes.[4]
-
Separation: Centrifuge the mixture at 2000 rpm for 10 minutes and collect the supernatant.[4]
-
Re-extraction: Re-extract the sediment with an additional 100 mL of 0.1 M HCl for another 30 minutes in the ultrasonic bath to improve yield.[4]
-
Combine and Process: Combine the supernatants and proceed with the defatting, basification, and organic solvent extraction steps as described in Protocol 2 (steps 2-5).
C. Supercritical Fluid Extraction (SFE)
SFE is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[9] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned. A co-solvent or modifier is often required to enhance the extraction of polar compounds like alkaloids.
Protocol 4: Supercritical Fluid Extraction
-
Sample Loading: Load a known amount of dried leaf powder (e.g., 7-25 g) into the extraction vessel of the SFE system.[1][10]
-
System Parameters: Set the desired extraction conditions. Optimal conditions for catharanthine have been reported as:
-
Extraction:
-
Pressurize the system with CO₂ and introduce the co-solvent.
-
Perform the extraction for a set duration (e.g., 40 minutes) under dynamic flow conditions.[11]
-
-
Collection: The extract is collected in a separation vessel after the supercritical fluid is depressurized, causing the CO₂ to return to a gaseous state and leaving the extracted compounds behind.
-
Analysis: The collected extract can be dissolved in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or LC-MS.[1]
III. Quantitative Data Summary
The efficiency of catharanthine extraction varies significantly with the chosen method and the specific parameters employed. The following table summarizes quantitative data from various studies.
| Extraction Method | Key Parameters | Catharanthine Yield/Recovery | Reference |
| Supercritical Fluid Extraction (SFE) | Pressure: 250 bar; Temperature: 80°C; Modifier: 6.6% Methanol; Time: 40 min | Best recovery (100%) | [11] |
| Supercritical Fluid Extraction (SFE) | Pressure: 150 bar; Temperature: 40°C; Solvent: CO₂; Time: 10 hours | ~52% (w/w) of initial content | [1][5] |
| Ultrasound-Assisted Extraction (UAE) | Solvent: Ionic Liquids | 60.2 – 329.9 µg/g | [12] |
| Homogenate Extraction | Solvent: 0.15% H₂SO₄ in 50% Methanol; Time: 3 x 2.5 min | Higher yield than UAE, warm immersion, and hot reflux methods | [13] |
IV. Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described extraction protocols.
References
- 1. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 2. ijprajournal.com [ijprajournal.com]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]
- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105949211A - Method for extracting ajmalicine from Catharanthus roseus - Google Patents [patents.google.com]
- 7. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 9. irjet.net [irjet.net]
- 10. supercriticalfluids.com [supercriticalfluids.com]
- 11. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Catharanthine Tartrate by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] Accurate and precise quantification of catharanthine is essential for quality control of plant extracts, optimization of synthetic processes, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of catharanthine tartrate. The described method is based on established protocols and provides a comprehensive guide for researchers.[2][3][4]
Experimental Protocols
Sample Preparation
A simplified alkaloid extraction from Catharanthus roseus leaves can be performed as follows.[5]
Materials:
-
Dried and powdered leaf material of C. roseus
-
3% Hydrochloric acid (HCl)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
-
0.45 µm syringe filter
Procedure:
-
Weigh 5 g of powdered C. roseus leaf material.
-
Extract the powder three times with 30 mL of 90% ethanol for 12 hours each time at room temperature.[5]
-
Filter the ethanol extract and concentrate it using a rotary evaporator to approximately 10 mL.[5]
-
Dilute the concentrated extract with 10 mL of water.[5]
-
Acidify the solution with 10 mL of 3% HCl.[5]
-
Wash the acidified extract three times with 30 mL of hexane to remove non-alkaloidal components.[5]
-
The resulting aqueous layer, containing the alkaloid hydrochlorides, is ready for HPLC analysis after filtration through a 0.45 µm syringe filter.[5]
-
For the reference standard, prepare a stock solution of this compound in methanol at a concentration of 5 mg/mL.[2] From this stock solution, prepare a series of calibration standards by diluting with the mobile phase.
HPLC Method
Several HPLC methods have been developed for the quantification of catharanthine.[2][3][6] The following protocol is a representative isocratic reverse-phase method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Zorbax Eclipse plus C18, 250 mm x 4.6 mm, 5 µm)[2][5]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol:Acetonitrile:25 mM Ammonium Acetate buffer with 0.1% Triethylamine (15:45:40, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2][5] |
| Column Temperature | 35°C[5] |
| Detection Wavelength | 297 nm[2] |
| Injection Volume | 10 µL[5] |
| Run Time | Sufficient to allow for the elution of all compounds of interest (e.g., >20 minutes)[5] |
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for catharanthine quantification.
Table 1: Chromatographic Parameters from Different Studies
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Stationary Phase | Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm) | Merck Chromolith Performance RP-18e | Waters (5)C18-MS-II (250 x 4.6 mm) |
| Mobile Phase | Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40) | Acetonitrile:0.1M Phosphate buffer with 0.5% Glacial Acetic Acid (21:79, v/v), pH 3.5 | Methanol:1% (v/v) Diethylamine solution, pH 7.3 (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified |
| Detection | 297 nm (UV) | 254 nm (UV) | 220 nm (UV) |
| Retention Time | Not specified for Catharanthine alone | Not specified for Catharanthine alone | Not specified |
Table 2: Method Validation Data for Catharanthine Quantification
| Parameter | Value (Siddiqui et al., 2011)[2] | Value (Kartal et al., 2005)[3] | Value (Yang et al., 2007)[4] |
| Linearity Range | 0.5–200 µg/mL | 0.25–25 µg/mL | 0.03–1 mg/mL |
| Correlation Coefficient (r²) | 1 | Not Specified | 0.9999 |
| LOD | ≤ 0.20 µg/mL | 18 µg/mL | Not Specified |
| LOQ | Not Specified | 56 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98.09%–108% | 98% | 97.0% |
| Precision (RSD %) | < 2.68% | 1.33% | 1.37% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. phcog.com [phcog.com]
- 3. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Supercritical CO2 Fluid Extraction of Catharanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of catharanthine (B190766) from the leaves of Catharanthus roseus using supercritical carbon dioxide (CO2) fluid extraction (SFE). Catharanthine is a crucial terpenoid indole (B1671886) alkaloid and a key precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. Supercritical CO2 extraction offers a green and efficient alternative to conventional solvent extraction methods, providing high selectivity and preserving the thermolabile nature of the target compound.
Introduction to Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction is a separation technique that utilizes a fluid above its critical temperature and pressure. In this state, the fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Carbon dioxide is the most commonly used supercritical fluid due to its mild critical point (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost.
For the extraction of polar molecules like catharanthine, the polarity of supercritical CO2 can be enhanced by the addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol. This modification significantly improves the solubility of the target alkaloid in the supercritical fluid, leading to higher extraction yields.
Data Presentation: Supercritical CO2 Extraction of Catharanthine
The following tables summarize quantitative data from various studies on the supercritical CO2 extraction of catharanthine from Catharanthus roseus leaves.
Table 1: Optimal and Comparative SFE Parameters for Catharanthine Extraction
| Pressure (bar) | Temperature (°C) | Co-solvent | Co-solvent Conc. (vol%) | Extraction Time (min) | Catharanthine Yield/Recovery | Source |
| 250 | 80 | Methanol | 6.6 | 40 | 100% recovery | [1] |
| 400 | 40 | None | - | Not Specified | 52% yield | |
| 300 | 60 | Ethanol | 2, 5, or 10 (w/w) | Not Specified | 92% more efficient than solid-liquid extraction | [2] |
| 340 | 80 | Methanol-Triethylamine | 18:2 | Not Specified | Improved yield over methanol extraction alone | |
| 150 | 40 | None | - | 600 | 52% (w/w) yield |
Table 2: Comparison of SFE with Other Extraction Methods for Catharanthine
| Extraction Method | Key Parameters | Catharanthine Yield | Source |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol, 40 min | 100% recovery | [1][3] |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol, -0.075 MPa, 3 cycles of 30 min | 0.2843 mg/g DW | [3] |
| Ultrasound-Assisted Extraction (UAE) | Comparable to NPCE | Higher than Maceration and Heat Reflux | [3] |
| Maceration Extraction (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE | [3] |
| Heat Reflux Extraction (HRE) | 80% ethanol, 3 h, 80°C | Lower than NPCE and UAE | [3] |
Experimental Protocols
This section provides a detailed protocol for the supercritical CO2 extraction of catharanthine based on optimized conditions reported in the literature.[1][3]
Materials and Equipment
-
Plant Material: Dried and finely powdered leaves of Catharanthus roseus.
-
Gases: Supercritical fluid grade CO2 (99.9% purity), Helium for instrument purging.
-
Co-solvent: HPLC grade methanol.
-
Supercritical Fluid Extractor: A system equipped with a high-pressure pump for CO2, a co-solvent pump, an extraction vessel, a temperature-controlled oven, and a back-pressure regulator.
-
Grinder/Mill: To powder the plant material.
-
Analytical Balance: For accurate weighing of the plant material.
-
Collection Vials: For collecting the extract.
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification of catharanthine.
-
Standards: Catharanthine analytical standard.
Sample Preparation
-
Obtain high-quality, dried leaves of Catharanthus roseus.
-
Grind the leaves into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Store the powdered material in a cool, dry, and dark place until use.
Supercritical Fluid Extraction Protocol
-
Accurately weigh a specific amount of the powdered C. roseus leaves (e.g., 10 g) and load it into the extraction vessel of the SFE system.
-
Seal the extraction vessel securely.
-
Heat the extraction vessel to the desired temperature (e.g., 80°C).
-
Pressurize the system with CO2 to the target pressure (e.g., 250 bar) using the high-pressure pump.
-
Introduce the co-solvent (methanol) at the specified concentration (e.g., 6.6 vol%) into the CO2 stream using the co-solvent pump.
-
Allow the system to equilibrate under static conditions for a short period (e.g., 10 minutes) to ensure the supercritical fluid penetrates the plant matrix.
-
Initiate the dynamic extraction by continuously flowing the supercritical CO2-methanol mixture through the extraction vessel for the desired duration (e.g., 40 minutes).
-
The extract-laden supercritical fluid exits the vessel and passes through a back-pressure regulator where the pressure is reduced.
-
As the pressure drops, the CO2 vaporizes, and the extracted catharanthine precipitates and is collected in a collection vial.
-
After the extraction is complete, depressurize the system slowly and safely.
-
Collect the extract and store it appropriately for further analysis.
Quantification of Catharanthine by HPLC
-
Dissolve a known amount of the collected extract in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of catharanthine of known concentrations.
-
Analyze the extract and standard solutions using a validated HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer at a specific flow rate, with detection at a wavelength where catharanthine absorbs maximally (e.g., around 226 nm).
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of catharanthine in the extract by comparing its peak area to the calibration curve.
-
Calculate the extraction yield as the mass of catharanthine extracted per mass of dried plant material.
Mandatory Visualizations
Experimental Workflow for Supercritical CO2 Extraction of Catharanthine
Caption: Workflow for the supercritical CO2 extraction of catharanthine.
Simplified Biosynthetic Pathway of Catharanthine
Caption: Simplified biosynthetic pathway leading to catharanthine.
References
Application Notes and Protocols for Catharanthine Tartrate in Plant Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in Catharanthus roseus (Madagascar periwinkle), is a crucial precursor for the semi-synthesis of the potent anticancer drugs, vinblastine (B1199706) and vincristine. Due to the low in planta concentrations of these dimeric alkaloids, plant cell culture has emerged as a promising alternative for sustainable and scalable production of catharanthine. Catharanthine tartrate, a more soluble salt form, is frequently utilized in these studies for easier handling and dissolution in aqueous culture media.
These application notes provide a comprehensive overview of the use of this compound in plant cell culture, focusing on elicitation strategies to enhance its production, detailed experimental protocols, and the underlying signaling pathways.
Key Applications of this compound in Plant Cell Culture
-
Metabolic Engineering and Precursor Studies: this compound can be fed to cell cultures to study its conversion to dimeric alkaloids like anhydrovinblastine, providing insights into the downstream enzymatic steps of the terpenoid indole alkaloid (TIA) pathway.
-
Elicitation Studies: The production of catharanthine in C. roseus cell cultures can be significantly enhanced by the application of elicitors. These are compounds that trigger defense responses in plant cells, often leading to an increased synthesis of secondary metabolites. Understanding the effects of various elicitors is crucial for optimizing catharanthine yield.
-
Cytotoxicity and Pharmacological Screening: Extracts from elicited cell cultures rich in catharanthine can be evaluated for their cytotoxic activity against various cancer cell lines, contributing to drug discovery and development.[1]
Data Presentation: Elicitor-Induced Enhancement of Catharanthine Production
The following tables summarize quantitative data on the effects of different elicitors on catharanthine production in Catharanthus roseus cell cultures.
Table 1: Effect of Abiotic Elicitors on Catharanthine Production
| Elicitor | Concentration/Dose | Culture Condition | Catharanthine Yield | Fold Increase | Reference |
| UV-B Light | 5-minute irradiation | Suspension Culture | 0.12 ± 0.0054 mg/g DW | ~3 | [2][3] |
| Methyl Jasmonate | 100 µM | Suspension Culture | - | - | [4] |
| Cyclodextrins | - | Suspension Culture | 85 mg/L | - | |
| Combined UV & Elicitors | Short UV exposure + Cyclodextrins + Methyl Jasmonate | Suspension Culture | 196 mg/L (10 mg/g DW) | - | |
| Salt (NaCl) | 1.7 g/L | Seedlings | ~90% increase | - | |
| Salt (KCl) | 1.7 g/L | Seedlings | ~300% increase | - |
DW: Dry Weight
Table 2: Effect of Biotic and Combined Elicitors on Catharanthine Production
| Elicitor | Concentration | Culture Condition | Catharanthine Yield | Reference |
| Aspergillus niger mycelium | - | Suspension Culture | - | [5] |
| Trichoderma viride & Phytophthora boehmeriae | - | Suspension Culture | 4-fold increase | [5] |
| Tetramethylammonium bromide & Aspergillus niger mycelial homogenate | - | Suspension Culture | 17 mg/L | [6] |
| Malate & Sodium alginate | - | Suspension Culture | 26 mg/L | [6] |
Experimental Protocols
Protocol 1: Initiation and Maintenance of Catharanthus roseus Cell Suspension Culture
This protocol outlines the steps for establishing a cell suspension culture from C. roseus explants.
1. Materials:
- Catharanthus roseus young leaves or stems
- 70% (v/v) ethanol (B145695)
- 0.1% (w/v) mercuric chloride solution
- Sterile distilled water
- Murashige and Skoog (MS) basal medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) (1.0-2.0 mg/L), Kinetin (0.2-1.0 mg/L), and 3% (w/v) sucrose.
- Agar (0.8% w/v) for solid medium
- Erlenmeyer flasks (250 mL)
- Sterile petri dishes, scalpels, and forceps
2. Procedure:
- Explant Sterilization:
- Wash young leaves or stems under running tap water.
- Surface sterilize by immersing in 70% ethanol for 30-60 seconds, followed by a 5-minute wash in 0.1% mercuric chloride solution.
- Rinse the explants 3-4 times with sterile distilled water.
- Callus Induction:
- Cut the sterilized explants into small pieces (approx. 1 cm²) and place them on solid MS medium supplemented with growth regulators.
- Incubate the cultures in the dark at 25 ± 2°C.
- Subculture the developing callus every 3-4 weeks onto fresh medium.
- Initiation of Suspension Culture:
- Transfer friable, fast-growing callus (2-3 g) into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition but without agar.
- Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.
- Maintenance and Subculturing:
- Subculture the suspension cultures every 7-14 days by transferring a small volume of the cell suspension (e.g., 10 mL) into fresh liquid medium.
Protocol 2: Elicitation of Catharanthine Production
A. UV-B Elicitation:
- Grow cell suspension cultures for 6 days (stationary phase).
- Transfer an aliquot of the cell suspension to a sterile petri dish.
- Expose the cells to UV-B radiation (280-320 nm) for 5 minutes.[2][3]
- Return the treated cells to the original culture flask and incubate under standard conditions.
- Harvest cells at different time points (e.g., 24, 48, 72 hours) post-irradiation for alkaloid analysis.
B. Methyl Jasmonate (MeJA) Elicitation:
- Prepare a stock solution of methyl jasmonate in ethanol.
- Add the MeJA stock solution to the 6-day-old cell suspension cultures to achieve a final concentration of 100-300 µM.[4]
- Incubate the elicited cultures for a desired period (e.g., 2-4 days) before harvesting.[4]
Protocol 3: Extraction and Quantification of Catharanthine
1. Extraction:
- Harvest the cells by filtration or centrifugation.
- Freeze-dry the cell biomass and grind it into a fine powder.
- Extract a known weight of the dried powder (e.g., 50 mg) with dichloromethane (B109758) or an acidic solution (e.g., 0.1 M HCl).[2]
- If using an acidic solution, basify the extract with ammonia (B1221849) and partition against an organic solvent like ethyl acetate.
- Evaporate the organic solvent to dryness and redissolve the residue in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
- Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1M phosphate (B84403) buffer, pH 3.5) in an isocratic or gradient elution. A typical isocratic mobile phase is acetonitrile:0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v).[7]
- Flow Rate: 1.2 mL/min.[7]
- Detection: UV detector at 254 nm.[7]
- Quantification: Prepare a standard curve using known concentrations of this compound. Compare the peak area of catharanthine in the sample extracts to the standard curve to determine its concentration.
Protocol 4: Determination of Cell Viability
Fluorescein Diacetate (FDA) Staining:
- Prepare a 0.01% (w/v) stock solution of FDA in acetone.
- Add a few drops of the FDA solution to a small aliquot of the cell suspension on a microscope slide.
- Incubate for 5-10 minutes at room temperature.
- Observe under a fluorescence microscope. Viable cells with intact plasma membranes and active esterases will fluoresce bright green, while non-viable cells will not.[8]
Visualization of Pathways and Workflows
Caption: UV-B induced signaling pathway for catharanthine production.
Caption: Experimental workflow for catharanthine production and analysis.
Caption: Simplified terpenoid indole alkaloid (TIA) biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced catharanthine production in catharanthus roseus cell cultures by combined elicitor treatment in shake flasks and bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
Application Notes and Protocols for the Analytical Detection of Catharanthine and Vindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of catharanthine (B190766) and vindoline (B23647), two key terpenoid indole (B1671886) alkaloids and precursors to the anticancer drugs vinblastine (B1199706) and vincristine. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the simultaneous separation and quantification of catharanthine and vindoline in various matrices, particularly from the leaves of Catharanthus roseus.
Quantitative Data Summary
| Analyte | Linearity Range | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) | Source |
| Catharanthine | 0.25 - 25 µg/mL | 18 | 56 | 98% | 1.33 | [1][2][3] |
| Vindoline | 0.25 - 25 µg/mL | 10 | 32 | 98% | 1.13 | [1][2][3] |
| Catharanthine | 0.03 - 1 mg/mL | - | - | 97.0% | 1.37 | [4][5] |
| Vindoline | 0.03 - 1 mg/mL | - | - | 96.8% | 1.53 | [4][5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Experimental Protocols
This protocol is based on the method described by Gupta et al. (2005).[1][2][3]
Sample Preparation (from Plant Material):
-
Obtain and powder the dried leaves of C. roseus.
-
Extract 5 g of the powdered leaf material three times with 30 mL of 90% ethanol (B145695) for 12 hours each time at room temperature.[1]
-
Filter the ethanol extract and concentrate it in vacuo to 10 mL.[1]
-
Dilute the concentrate with 10 mL of water and acidify with 10 mL of 3% HCl.[1]
-
Wash the acidic solution three times with 30 mL of hexane (B92381) to remove non-polar compounds.[1]
-
Basify the aqueous portion to pH 8.5 with ammonia.[1]
-
Extract the alkaloids three times with 30 mL of chloroform (B151607).[1]
-
Wash the combined chloroform extract with water, dry it over anhydrous sodium sulfate, and concentrate under vacuum.[1]
-
Redissolve the final residue in 10 mL of methanol (B129727) for HPLC analysis.[1]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Merck Chromolith Performance RP-18e, 100 x 4.6 mm).[1][2]
-
HPLC grade acetonitrile, methanol, glacial acetic acid, sodium dihydrogen orthophosphate, and water.
-
Standard reference compounds of catharanthine and vindoline.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v), adjusted to pH 3.5.[1][2][3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.[6]
Step-by-Step Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of catharanthine and vindoline in methanol (e.g., 0.25 to 25 µg/mL) to generate a calibration curve.[1][2]
-
Inject the standard solutions and the prepared sample extracts into the HPLC system.
-
Identify the peaks of catharanthine and vindoline in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each alkaloid in the sample by using the calibration curve.
This protocol provides an alternative gradient elution method.[4][5][6][7]
Sample Preparation (from Plant Material):
-
Freeze-dry and grind the leaf samples into a fine powder.[6][7]
-
Extract 100 mg of the powder with 1 mL of 95% methanol for 60 minutes at room temperature.[6][7]
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters (5)C18-MS-II, 4.6 mm x 250 mm).[4][5]
-
Mobile Phase: Methanol and 1% (v/v) diethylamine (B46881) solution adjusted to pH 7.3 with phosphate (for gradient elution).[4][5]
-
Detection Wavelength: 220 nm for simultaneous detection[4][5], or 310 nm for vindoline and 280 nm for catharanthine.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
Experimental Workflow Diagram
Caption: Workflow for the preparation and HPLC-UV analysis of catharanthine and vindoline from plant material.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for analyzing complex matrices like plasma and for pharmacokinetic studies.
Quantitative Data Summary
| Analyte | Matrix | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Source |
| Catharanthine | Rat Plasma | 88.5 - 96.5% | <15% | <15% | 93.8 - 108.1% | [8] |
| Vindoline | Rat Plasma | 87.3 - 92.6% | <15% | <15% | 93.8 - 108.1% | [8] |
CV: Coefficient of Variation
Experimental Protocol
This protocol is based on the method for analysis in rat plasma.[8]
Sample Preparation (from Plasma):
-
To a 100 µL plasma sample, add the internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Instrumentation and Materials:
-
Liquid Chromatography system coupled with a Mass Spectrometer (e.g., with an electrospray ionization source).
-
C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[8]
-
Acetonitrile (LC-MS grade) and formic acid.
Chromatographic and MS Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water, with a gradient elution.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
MS Detection Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[9][10]
-
MRM Transitions (example): [9]
-
Catharanthine: m/z 337 -> 144
-
Vindoline: m/z 457 -> 397
-
-
Step-by-Step Procedure:
-
Prepare the mobile phases and prime the LC system.
-
Equilibrate the column with the initial mobile phase conditions.
-
Optimize the mass spectrometer parameters (e.g., ion source voltage, temperature) by infusing standard solutions of catharanthine and vindoline.[10]
-
Inject the prepared standards and plasma samples.
-
Identify and quantify the analytes based on their specific retention times and mass-to-charge ratios (or MRM transitions).
Experimental Workflow Diagram
Caption: Workflow for the preparation and LC-MS analysis of catharanthine and vindoline from plasma samples.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective method for the qualitative screening and semi-quantitative estimation of catharanthine and vindoline. It is particularly useful for rapid analysis of plant extracts.
Experimental Protocol
Sample Preparation:
-
Prepare a concentrated methanolic or ethanolic extract from the plant material as described in the HPLC section.
Instrumentation and Materials:
-
Pre-coated silica (B1680970) gel 60 F254 TLC plates.
-
TLC developing chamber.
-
Capillary tubes or automatic TLC sampler for application.
-
UV lamp for visualization (254 nm and 366 nm).
-
Spraying reagent (e.g., Cerium Ammonium Sulphate).[11]
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254.
-
Mobile Phase (Solvent System):
Step-by-Step Procedure:
-
Activate the TLC plate by heating it in an oven.
-
Spot the standard solutions of catharanthine and vindoline and the sample extracts onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the chosen mobile phase.
-
Allow the solvent front to move up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and dry it.
-
Visualize the spots under a UV lamp (254 nm and 366 nm).
-
Alternatively, spray the plate with a suitable visualizing agent (e.g., Cerium Ammonium Sulphate) and heat to develop colored spots.[11]
-
Calculate the Rf (Retardation factor) values for the spots and compare them with the standards for identification. The Rf value for vindoline has been reported as approximately 0.40-0.42.[13]
Logical Relationship Diagram
Caption: Logical flow of the Thin-Layer Chromatography (TLC) analysis process from sample application to identification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validated high performance thin layer chromatographic analysis of leaves and flower extracts of Catharanthus roseus - Indian J Pharm Pharmacol [ijpp.org.in]
- 13. ijsra.net [ijsra.net]
Application Notes: De Novo Biosynthesis of Catharanthine in Saccharomyces cerevisiae
Introduction Catharanthine (B190766) is a crucial precursor for the synthesis of potent anti-cancer drugs vinblastine (B1199706) and vincristine.[1][2] Traditionally sourced from the Madagascar periwinkle (Catharanthus roseus), its low abundance in the plant makes production unreliable and costly.[3][4] Metabolic engineering of Saccharomyces cerevisiae (yeast) offers a promising alternative for a stable and scalable supply of catharanthine. By introducing the complex, multi-step plant biosynthetic pathway into yeast, researchers can create microbial cell factories for de novo production.[3][5] This document provides detailed protocols and data derived from successful engineering efforts to produce catharanthine in yeast.
Quantitative Data Summary
Metabolic engineering strategies have significantly improved catharanthine titers in S. cerevisiae. Key optimizations include balancing pathway enzyme expression and overcoming rate-limiting steps. The data below summarizes the production improvements achieved through targeted genetic modifications in shake flask fermentations.
| Strain ID / Modification | Description | Catharanthine Titer (μg/L) | Reference |
| CAT1 | Initial catharanthine pathway reconstruction | 225.3 | [2] |
| CAT2 | Additional copy of Geraniol Synthase (GS) | 527.1 | [2][6] |
| CAT3 | Additional copy of DPAS | 488.5 | [6] |
Catharanthine Biosynthetic Pathway in Engineered Yeast
The de novo synthesis of catharanthine in yeast requires the heterologous expression of a complex pathway originating from geranyl pyrophosphate (GPP), an intermediate of the native yeast mevalonate (B85504) pathway.[6] The pathway involves over a dozen enzymes from C. roseus to convert GPP into the central precursor strictosidine, which is then directed towards catharanthine.[7][8]
References
- 1. Bio-production of vindoline and catharanthine by recombinant yeast cell factories | LE STUDIUM [lestudium-ias.com]
- 2. Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. De Novo Biosynthesis of Vindoline and Catharanthine in . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]
- 8. journal.hep.com.cn [journal.hep.com.cn]
Enzymatic coupling of catharanthine and vindoline for anhydrovinblastine synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine (B1203243) is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. The coupling of the monomeric indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), to form anhydrovinblastine is a key step in their biosynthesis. This document provides detailed application notes and protocols for the enzymatic synthesis of anhydrovinblastine, offering a biomimetic and potentially more efficient alternative to purely chemical methods. The protocols focus on the use of peroxidases, such as horseradish peroxidase (HRP), which have been shown to effectively catalyze this transformation.[1][2]
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of anhydrovinblastine, providing a comparison of different catalytic methods and their reported yields.
Table 1: Comparison of Yields for Anhydrovinblastine Synthesis
| Catalyst/Method | Substrates | Yield (%) | Reference |
| Horseradish Peroxidase (HRP) | Catharanthine, Vindoline | Not explicitly quantified in abstract | [2] |
| Laccase (Trametes pubescens) | Catharanthine, Vindoline | 56 | [1] |
| FeCl₃ / NaBH₄ | Catharanthine, Vindoline | 90 | [3][4] |
| Fe₂(SO₄)₃ / NaBH₄ | Catharanthine, Vindoline | 71 | [3] |
| Triarylaminium Radical Cation | Catharanthine, Vindoline | 85 | [5] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of anhydrovinblastine using horseradish peroxidase (HRP).
Protocol 1: Enzymatic Synthesis of Anhydrovinblastine using Horseradish Peroxidase (HRP)
This protocol is a generalized procedure based on established principles of HRP-catalyzed reactions.[2][6] Optimization of specific parameters may be required depending on the specific experimental setup.
Materials:
-
Catharanthine
-
Vindoline
-
Horseradish Peroxidase (HRP), Type VI, essentially salt-free, lyophilized powder
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution
-
Sodium borohydride (B1222165) (NaBH₄)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
HPLC columns (e.g., C18 reversed-phase)
-
Solvents for chromatography (e.g., methanol, acetonitrile, water, diethylamine)
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vessel (e.g., round-bottom flask)
-
Ice bath
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve catharanthine (1 equivalent) and vindoline (1-1.2 equivalents) in 0.1 M phosphate buffer (pH 6.0) to a final concentration of approximately 0.02 M for each substrate. The use of a co-solvent like methanol (up to 10%) may be necessary to ensure complete dissolution.
-
Place the reaction vessel on a magnetic stirrer and begin gentle stirring at room temperature.
-
-
Enzyme Addition:
-
Dissolve horseradish peroxidase (HRP) in a small amount of 0.1 M phosphate buffer (pH 6.0). Add the HRP solution to the reaction mixture to achieve a final concentration in the range of 10-100 units/mL.
-
-
Initiation of Reaction:
-
Slowly add a freshly prepared dilute solution of hydrogen peroxide (H₂O₂) to the reaction mixture. The final concentration of H₂O₂ should be in the range of 1-5 mM. It is recommended to add the H₂O₂ solution dropwise over a period of 1-2 hours to avoid enzyme inactivation.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC analysis at regular intervals.
-
-
Reduction of the Iminium Intermediate:
-
Once the formation of the intermediate is maximized (as determined by monitoring), cool the reaction mixture in an ice bath.
-
Slowly add an excess of sodium borohydride (NaBH₄) (e.g., 5-10 equivalents relative to the initial substrates) to the reaction mixture to reduce the intermediate iminium ion to anhydrovinblastine.
-
Continue stirring in the ice bath for 1-2 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtered organic extract under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane (B92381) or chloroform/methanol).
-
For higher purity, perform preparative HPLC on a C18 reversed-phase column. A suitable mobile phase could be a mixture of methanol, acetonitrile, and a diethylamine (B46881) solution, adjusted to a specific pH with phosphoric acid.[8][9]
-
-
Characterization:
-
Characterize the purified anhydrovinblastine using standard analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic synthesis of anhydrovinblastine.
Caption: Experimental workflow for the enzymatic synthesis of anhydrovinblastine.
Caption: Signaling pathway for the enzymatic coupling of catharanthine and vindoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FCNAUP - On the fate of catharanthine and vindoline during the peroxidase-mediated enzymatic synthesis of alpha-3',4'-anhydrovinblastine [sigarra.up.pt]
- 7. researchgate.net [researchgate.net]
- 8. [Simultaneous determination of vindoline, catharanthine and anhydrovinblastine in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TLC and HPLC methods to follow the synthesis of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Engineering of Catharanthine Tartrate: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the metabolic engineering of catharanthine (B190766), a crucial precursor for the synthesis of the anticancer drugs vinblastine (B1199706) and vincristine. The information compiled herein is intended to guide researchers in the fields of synthetic biology, metabolic engineering, and pharmaceutical development in their efforts to enhance the production of this high-value terpenoid indole (B1671886) alkaloid (TIA).
Application Notes
The metabolic engineering of catharanthine biosynthesis has seen significant advancements, moving from pathway elucidation in the native producer, Catharanthus roseus, to heterologous production in microbial and plant chassis. The primary goal of these efforts is to create a sustainable and economically viable source of catharanthine, overcoming the low yields and complex extraction processes associated with its natural source.
Key strategies in the metabolic engineering of catharanthine include:
-
Heterologous Expression: The entire multi-enzyme biosynthetic pathway of catharanthine has been successfully reconstituted in heterologous hosts such as Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana. This approach allows for production in controlled fermentation or cultivation systems, independent of the complexities of the native plant.
-
Pathway Optimization and Debottlenecking: In both native and heterologous systems, identifying and overcoming rate-limiting steps is crucial. This often involves the overexpression of key enzymes. For instance, in yeast, increasing the gene dosage of geissoschizine synthase (GS) and dihydroprecondylocarpine synthase (DPAS) has been shown to significantly boost catharanthine titers.[1][2]
-
Modular Engineering: The complex catharanthine biosynthetic pathway is often divided into functional modules for easier assembly and optimization in heterologous hosts. A common modularization strategy includes the strictosidine (B192452) aglycone (SAG) module, the catharanthine/tabersonine (CAT/TAB) module, and the vindoline (B23647) (VIN) module.[3]
-
Transcription Factor Engineering: In Catharanthus roseus, transcription factors play a pivotal role in regulating the TIA pathway. Overexpression of regulatory genes, such as ORCA3, has been demonstrated to enhance the expression of several pathway genes, leading to increased accumulation of catharanthine and other alkaloids.
-
Precursor Supply Enhancement: The biosynthesis of catharanthine is dependent on the availability of primary metabolites that serve as precursors. Engineering central carbon metabolism to increase the supply of these precursors is a key strategy for improving overall yield.
These metabolic engineering approaches have led to significant increases in catharanthine production, paving the way for microbial-based production platforms as a viable alternative to plant extraction.
Data Presentation
The following tables summarize the quantitative data from various metabolic engineering studies on catharanthine production.
Table 1: Catharanthine Production in Metabolically Engineered Saccharomyces cerevisiae
| Strain Description | Key Genetic Modifications | Catharanthine Titer (µg/L) | Reference |
| Initial Catharanthine Producing Strain | Integration of CAT/TAB module genes (GS, GO, Redox1, Redox2, SAT, DPAS, PAS, CS) | 225.3 | [1] |
| Optimized Catharanthine Strain | Additional copy of rate-limiting enzymes (GS and DPAS) | 527.1 | [1][2][4][5] |
Table 2: Precursor and Intermediate Production in Engineered Saccharomyces cerevisiae
| Metabolite | Key Genetic Modifications | Titer (µg/L) | Reference |
| Tabersonine (initial) | Integration of TAB module genes | 9.0 | [1] |
| Tabersonine (optimized) | Additional copies of GS, DPAS, and TS | 18.9 | [1] |
| Vindoline | Reconstitution of the full vindoline pathway | 305.1 | [1][5] |
Table 3: Catharanthine and Precursor Production in Nicotiana benthamiana
| Metabolite | Expression System | Titer | Reference |
| Precondylocarpine Acetate | Agrobacterium-mediated transient expression | ~2.7 mg per 1 g frozen tissue | [6][7][8][9] |
| Catharanthine | Agrobacterium-mediated transient expression of 9 pathway genes | ~60 ng per 1 g of frozen tissue | [6][8][10] |
| Tabersonine | Agrobacterium-mediated transient expression of 9 pathway genes | ~10 ng per 1 g of frozen tissue | [6][8][10] |
Mandatory Visualization
The following diagrams illustrate key metabolic pathways and experimental workflows.
References
- 1. Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gao D, et al. (2022) | SGD [yeastgenome.org]
- 6. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methods for purifying catharanthine from crude plant extracts
Application Notes and Protocols for the Isolation of Catharanthine (B190766) from Crude Plant Extracts
For researchers, scientists, and professionals in drug development, the efficient purification of catharanthine from crude plant extracts is a critical step in the synthesis of valuable anti-cancer drugs like vinblastine. This document provides detailed methodologies and comparative data on various purification techniques, enabling the selection of an optimal strategy for achieving high-purity catharanthine.
Introduction to Purification Strategies
The isolation of catharanthine from the complex mixture of alkaloids and other secondary metabolites present in Catharanthus roseus extracts requires a multi-step approach. The primary methods employed include solvent extraction, acid-base partitioning, chromatography, and crystallization. The choice of method or combination of methods will depend on the desired scale, purity, and available resources.
Comparative Data on Purification and Extraction Methods
The efficiency of catharanthine isolation is significantly influenced by the initial extraction method. The following table summarizes quantitative data on various extraction techniques. It is important to note that the final purity of catharanthine is more dependent on the subsequent purification steps.
| Extraction Method | Key Parameters | Catharanthine Yield/Recovery | Source |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 mg/g DW | [1][2] |
| Supercritical Fluid Extraction (SFE) | 250 bar, 80°C, 6.6 vol% methanol (B129727) modifier, 40 min | 100% recovery | [1] |
| Ultrasound-Assisted Extraction (UAE) | Comparable to NPCE | Higher than Maceration and Heat Reflux | [1] |
| Maceration Extraction (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE | [1] |
| Heat Reflux Extraction (HRE) | 80% ethanol, 3 h, 80°C | Lower than NPCE and UAE | [1] |
Experimental Protocols
Protocol 1: Acid-Base Partitioning for Initial Purification
This method leverages the basic nature of alkaloids to separate them from neutral and acidic impurities.[1][3]
Workflow for Acid-Base Partitioning
Caption: Workflow of acid-base partitioning for alkaloid purification.
Methodology:
-
Acidic Extraction: Dissolve the crude plant extract in a dilute acidic solution (e.g., 3% HCl).[4] This protonates the alkaloids, making them water-soluble.[3]
-
Washing: Wash the acidic solution with a non-polar organic solvent like hexane (B92381) to remove non-alkaloidal impurities.[4] Discard the organic layer.
-
Basification: Increase the pH of the aqueous layer by adding a base, such as ammonium (B1175870) hydroxide, to deprotonate the alkaloids and convert them back to their free base form.[1]
-
Organic Solvent Extraction: Extract the basified aqueous solution with a non-polar organic solvent like ethyl acetate (B1210297) or chloroform.[1][5] The free base alkaloids will move into the organic phase.[1]
-
Concentration: Collect the organic layer and evaporate the solvent under reduced pressure to obtain a concentrated, partially purified alkaloid mixture.[1]
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating high-purity catharanthine.[3]
General Workflow for Preparative HPLC Purification
Caption: General workflow for preparative HPLC purification of catharanthine.
Example Methodology:
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 column with a particle size and diameter suitable for preparative scale work (e.g., 10 µm, 21.2 x 250 mm).[6]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid, run in a gradient elution.[6]
-
Flow Rate: A typical flow rate for a preparative column of this size would be around 20 mL/min.[6]
-
Detection: Monitor the elution at a wavelength where catharanthine has strong absorbance, such as 280 nm.[6]
-
Fraction Collection: Collect the fraction corresponding to the catharanthine peak.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified catharanthine.
Note: These are example conditions and should be optimized for your specific application.[6]
Protocol 3: Crystallization for Final Purification
Crystallization is often used as a final step to obtain highly pure catharanthine, often as a salt such as catharanthine sulfate.[6][7]
General Workflow for Crystallization
Caption: General workflow for the crystallization of catharanthine.
Methodology:
-
Dissolution: Dissolve the crude or partially purified catharanthine in a minimal amount of a suitable hot solvent, such as methanol or ethanol.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes with stirring.[6]
-
Hot Filtration: Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For a higher yield, the flask can be placed in a refrigerator or an ice bath after initial cooling.[6]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[6]
-
Drying: Dry the purified crystals under a vacuum to remove any remaining solvent.[6]
Purity Assessment
The purity of the isolated catharanthine should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3] A C18 column is commonly used for the separation of catharanthine and related alkaloids.[4]
Example HPLC Conditions for Purity Analysis:
-
Column: Zorbax Eclipse plus C18 (250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 5 mM ammonium acetate with 0.1% triethylamine (B128534) (15:45:40 v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV detector.
By following these protocols and tailoring them to specific laboratory conditions, researchers can effectively purify catharanthine from crude plant extracts for use in further research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. FR2544318A1 - PROCESS FOR THE PREPARATION OF VINDOLINE AND CATHARANTHINE - Google Patents [patents.google.com]
Application Notes and Protocols for Triarylaminium Radical Cation Promoted Coupling of Catharanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of catharanthine (B190766) and vindoline (B23647) is a crucial step in the synthesis of the potent anticancer agent vinblastine (B1199706) and its analogues. Traditional methods for this transformation often suffer from limitations such as low yields, lack of stereoselectivity, and harsh reaction conditions. A significant advancement in this area is the use of triarylaminium radical cations as organic single-electron oxidants to promote this key coupling reaction. This methodology offers a powerful and efficient alternative to inorganic oxidants, providing high yields and excellent diastereoselectivity under mild conditions. This document provides detailed application notes and experimental protocols for the triarylaminium radical cation-promoted coupling of catharanthine, primarily focusing on the use of tris(4-bromophenyl)aminium hexachloroantimonate (BAHA).
Reaction Principle
The reaction is initiated by a single-electron transfer from the electron-rich catharanthine to the triarylaminium radical cation, forming a catharanthine radical cation. This intermediate then undergoes fragmentation and subsequent diastereoselective coupling with vindoline to form anhydrovinblastine (B1203243).[1][2] The use of an acidic aqueous co-solvent system is crucial for the success of the reaction, as it is thought to protect the tertiary amines from competitive oxidation by protonation.[1] This method consistently produces anhydrovinblastine with the natural C16' stereochemistry.[1][3]
Data Presentation
Table 1: Effect of Solvent on BAHA-Promoted Coupling Yield of Catharanthine and Vindoline[1]
| Entry | Solvent | Yield (%) |
| 1 | CH₂Cl₂ | 0 |
| 2 | MeCN | 0 |
| 3 | EtOAc | 0 |
| 4 | CHCl₃ | 0 |
| 5 | Hexafluoroisopropanol (HFIP) | 0 |
| 6 | 2,2,2-Trifluoroethanol (TFE) | 18 |
| 7 | H₂O | 7 |
| 8 | TFE/H₂O (1:1) | 45 |
| 9 | 0.05 N HCl | 46 |
| 10 | 0.05 N HCl/TFE (10:1) | 85 |
Table 2: Comparison of Coupling Methods for Anhydrovinblastine Synthesis
| Method | Oxidant | Temperature (°C) | Yield (%) | Diastereoselectivity (natural:unnatural C16') | Reference |
| Triarylaminium Radical Cation | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | 25 | 85 | Complete | [1][3] |
| Fe(III)-Promoted | FeCl₃ | 23 | up to 90 (conversion) | Exclusive | [4][5] |
| Polonovski-Potier | m-CPBA, TFAA | -40 to 0 | 40-60 | 5:1 at -40°C, 1:3 at 0°C | [1] |
Experimental Protocols
Protocol 1: Triarylaminium Radical Cation (BAHA) Promoted Coupling of Catharanthine and Vindoline[1][5]
This protocol describes the highly efficient and diastereoselective synthesis of anhydrovinblastine using tris(4-bromophenyl)aminium hexachloroantimonate (BAHA).
Materials:
-
Catharanthine
-
Vindoline
-
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)
-
2,2,2-Trifluoroethanol (TFE)
-
0.05 N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.05 N aqueous HCl and trifluoroethanol (TFE) (10:1 v/v) at room temperature (25 °C), add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) (1.1 equiv).
-
Stir the reaction mixture vigorously at 25 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford anhydrovinblastine.
Expected Outcome:
This protocol provides anhydrovinblastine in superb yield (up to 85%) with complete control of the newly formed quaternary C16' stereochemistry.[1][3]
Protocol 2: Fe(III)-Promoted Coupling of Catharanthine and Vindoline[4][5]
This protocol provides an alternative method for the synthesis of anhydrovinblastine using ferric chloride.
Materials:
-
Catharanthine
-
Vindoline
-
Ferric chloride (FeCl₃)
-
2,2,2-Trifluoroethanol (TFE)
-
0.1 N Hydrochloric acid (HCl)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Treat a mixture of catharanthine (1.0 equiv) and vindoline (1.0 equiv) with ferric chloride (FeCl₃) (5.0 equiv).
-
Conduct the reaction at 23 °C in a co-solvent of aqueous 0.1 N HCl and trifluoroethanol (TFE).
-
Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.
-
Upon completion, carefully add sodium borohydride (NaBH₄) to the reaction mixture to reduce the intermediate iminium ion.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield anhydrovinblastine.
Expected Outcome:
This procedure yields anhydrovinblastine with exclusively the natural C16' stereochemistry in up to 90% conversion.[4][5]
Mandatory Visualizations
Experimental Workflow for BAHA-Promoted Coupling
Caption: Workflow for the BAHA-promoted coupling of catharanthine and vindoline.
Signaling Pathway of the Radical Cation-Promoted Coupling
Caption: Proposed mechanism for the triarylaminium radical cation-promoted coupling.
References
- 1. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(4-bromophenyl)aminium Hexachloroantimonate-mediated Intermolecular C(sp2)–C(sp3) Free Radical Coupling of Vindoline with β-Ketoesters and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - figshare - Figshare [figshare.com]
- 4. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Catharanthine Yield in Catharanthus roseus
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Catharanthus roseus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield of catharanthine (B190766) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low catharanthine yields in C. roseus?
A1: Low yields of catharanthine are a significant challenge and can be attributed to several factors:
-
Low Natural Abundance: Catharanthine is naturally present in very small quantities in the plant, sometimes as low as 0.0005% of the dry leaf weight.[1]
-
Spatial Separation of Precursors: In the plant, the precursors for the final dimeric alkaloids, catharanthine and vindoline (B23647), are synthesized and stored in different cell types, which limits their natural combination.[1]
-
Complex Biosynthetic Pathway: The terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway is long, complex, and tightly regulated by developmental and environmental factors.[2][3][4][5]
-
Suboptimal Growth and Culture Conditions: Factors such as nutrient availability, light, and temperature can significantly impact TIA biosynthesis.[4][6]
Q2: What are the main strategies to increase catharanthine production?
A2: Several strategies can be employed to boost catharanthine yields:
-
Elicitation: Using biotic or abiotic elicitors to stimulate the plant's defense responses and, consequently, the production of secondary metabolites like catharanthine.[7][8][9]
-
Precursor Feeding: Supplying the culture with precursors of the catharanthine biosynthetic pathway to increase the metabolic flux towards its production.[10][11]
-
Metabolic Engineering: Genetically modifying the TIA pathway to enhance the expression of key enzymes or transcription factors.[3][12][13]
-
Optimization of Culture Conditions: Fine-tuning environmental factors such as medium composition, light, and pH to favor catharanthine accumulation.[6][14]
Troubleshooting Guides
Problem 1: Low catharanthine yield despite using elicitors.
Possible Cause & Solution
-
Suboptimal Elicitor Concentration: The concentration of the elicitor is critical. For example, with chitooligosaccharides, vindoline content increased up to a concentration of 0.1 μg/mL and then decreased.[8]
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of your specific elicitor for your C. roseus cell line or plant.
-
-
Incorrect Timing of Elicitor Application: The growth phase of the culture at the time of elicitation is crucial. For some fungal elicitors, the optimal time for addition is on day 7 after subculture.[7]
-
Troubleshooting Step: Test the application of the elicitor at different stages of the culture growth (e.g., early exponential, mid-exponential, and stationary phase).
-
-
Inappropriate Elicitor for the Cell Line: Different cell lines can respond differently to the same elicitor.[7]
-
Troubleshooting Step: Screen a variety of elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, fungal extracts, chitooligosaccharides) to identify the most effective one for your specific C. roseus cultivar or cell line.
-
Problem 2: Precursor feeding is not enhancing catharanthine production.
Possible Cause & Solution
-
Inefficient Precursor Uptake: The cells may not be efficiently taking up the supplied precursor.
-
Troubleshooting Step: Optimize the feeding strategy by testing different precursor concentrations, feeding times (e.g., at the time of inoculation), and durations.[11] Consider using permeabilizing agents, but be cautious of their potential toxicity.
-
-
Feedback Inhibition: High concentrations of a precursor or an intermediate product might cause feedback inhibition of enzymes in the biosynthetic pathway.
-
Troubleshooting Step: Experiment with lower concentrations of the precursor and consider co-feeding with other precursors to balance the metabolic flux.
-
-
Rate-Limiting Steps Elsewhere in the Pathway: Even with an abundance of a specific precursor, other enzymes in the pathway might be the bottleneck.
-
Troubleshooting Step: Combine precursor feeding with other strategies like elicitation or metabolic engineering to upregulate the expression of key biosynthetic genes.
-
Data on Catharanthine Yield Enhancement
The following tables summarize the quantitative data on the increase in catharanthine yield using various methods.
Table 1: Effect of Elicitors on Catharanthine Yield
| Elicitor | Plant Material | Concentration | % Increase in Catharanthine Yield | Reference |
| Chitooligosaccharides (3 kDa) | C. roseus leaves | 0.1 µg/mL | 141.54% | [8] |
| Chitooligosaccharides (1 kDa) | C. roseus leaves | 0.1 µg/mL | 15.17% | [8] |
| Methyl Jasmonate (MeJA) & β-cyclodextrin (β-CD) | Cambial meristematic cells (in bioreactor) | 150 µM MeJA + 10 mM β-CD | 654% | [9][15] |
| Fungal Elicitors (from 12 fungi) | Cell suspension cultures | 5-30 mg/L | 2 to 5-fold increase | [7][16] |
| UV-B Light | Cell suspension cultures (stationary phase) | 5 min irradiation | 3-fold increase | [17] |
| Red LED Light & Plasma Activated Water (PAW) | C. roseus plants | - | Significant increase | [18][19] |
Table 2: Effect of Precursor Feeding on Catharanthine Yield
| Precursor | Plant Material | % Increase in Catharanthine Yield | Reference |
| Loganin | Hairy roots (expressing anthranilate synthase α subunit) | 45% | [10] |
| Loganin | Hairy roots (expressing anthranilate synthase α and β subunits) | 26% | [10] |
Experimental Protocols
Protocol 1: Elicitation with Chitooligosaccharides
This protocol is based on the foliar application of chitooligosaccharides to enhance catharanthine production in C. roseus plants.[8]
Materials:
-
Chitooligosaccharides (e.g., 3 kDa)
-
Distilled water
-
Spray bottle
-
C. roseus plants
Procedure:
-
Elicitor Preparation: Prepare a 0.1 µg/mL solution of 3 kDa chitooligosaccharides in distilled water.[1]
-
Foliar Application: During the growth period of the C. roseus plants, evenly spray the leaves with the chitooligosaccharide solution until the leaf surfaces are thoroughly wetted.[1]
-
Control Group: On a separate group of plants, spray with distilled water to serve as a control.
-
Incubation: Continue to grow the plants under their normal conditions.
-
Harvesting: Harvest the leaves at a predetermined time point after elicitation for catharanthine extraction and analysis.
Protocol 2: Elicitation of Cell Suspension Cultures with Methyl Jasmonate (MeJA)
This protocol describes the application of MeJA to C. roseus cell suspension cultures.
Materials:
-
C. roseus cell suspension culture
-
Methyl jasmonate (MeJA) stock solution (e.g., in ethanol)
-
Sterile pipette
Procedure:
-
Culture Preparation: Grow the C. roseus cell suspension culture to the desired growth phase (e.g., late exponential phase).
-
Elicitor Addition: Aseptically add the MeJA stock solution to the cell culture to achieve the desired final concentration (e.g., 100 µM or 150 µM).[9][20] Ensure the volume of the solvent is minimal to avoid adverse effects on the cells.
-
Control Group: To a control flask, add an equivalent volume of the solvent (e.g., ethanol) used to dissolve MeJA.
-
Incubation: Continue to incubate the cultures under their standard conditions for a specific duration (e.g., 2-4 days).[20]
-
Harvesting: Harvest the cells by filtration or centrifugation for the extraction and quantification of catharanthine.
Visualizations
Catharanthine Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of catharanthine from the primary precursors, tryptamine (B22526) and secologanin.
Caption: Simplified biosynthetic pathway of catharanthine in C. roseus.
Elicitation Signaling Pathway
This diagram shows a generalized signaling cascade initiated by an elicitor, leading to the expression of genes involved in TIA biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of fungal elicitors to increase indole alkaloid accumulation in catharanthus roseus suspension cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of β-cyclodextrin and methyl jasmonate on the production of vindoline, catharanthine, and ajmalicine in Catharanthus roseus cambial meristematic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of terpenoid precursor feeding on Catharanthus roseus hairy roots over-expressing the alpha or the alpha and beta subunits of anthranilate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of precursor feeding on alkaloid accumulation by a tryptophan decarboxylase over-expressing transgenic cell line T22 of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. cris.vtt.fi [cris.vtt.fi]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cris.unibo.it [cris.unibo.it]
- 20. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Overcoming Low Yields in Catharanthine Extraction
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and optimize the extraction of catharanthine (B190766) from Catharanthus roseus. This resource provides practical guidance in a question-and-answer format to address common challenges and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low catharanthine yields from Catharanthus roseus?
A1: Low yields of catharanthine are a significant challenge and can be attributed to several factors:
-
Low Natural Abundance: Catharanthine is present in very small quantities in the plant, sometimes as low as 0.0005% of the dry leaf weight.[1]
-
Suboptimal Extraction Methods: The efficiency of extraction is highly dependent on the chosen method and its parameters. Non-optimized protocols can lead to significant losses.[1]
-
Post-Harvest Degradation: Improper handling and storage of plant material can result in the enzymatic degradation of the target alkaloids.[1]
-
Spatial Separation of Precursors: Within the plant, the biosynthetic precursors to dimeric alkaloids, catharanthine and vindoline (B23647), are synthesized and stored in different cell types, which limits their natural combination.[1]
Q2: Which part of the Catharanthus roseus plant contains the highest concentration of catharanthine?
A2: The leaves of Catharanthus roseus are the primary source for catharanthine extraction.[1]
Q3: How can I increase the natural abundance of catharanthine in the plant material before extraction?
A3: Several pre-extraction strategies can be employed to boost the concentration of catharanthine in C. roseus:
-
Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, can significantly increase alkaloid production. Foliar application of 0.1 μg/mL 3 kDa chitooligosaccharides, for example, has been shown to increase catharanthine content by over 140%.[1] Other effective elicitors include methyl jasmonate and salicylic (B10762653) acid.[1]
-
In Vitro Cultures: Plant tissue culture techniques, such as cell suspension and hairy root cultures, provide a controlled environment for producing catharanthine.[1] These methods allow for the optimization of growth media and conditions to maximize alkaloid accumulation.[1]
-
Controlled Environmental Conditions: Growing plants under specific lighting, such as red light, can enhance the production of both vindoline and catharanthine.[1]
-
Metabolic Engineering: Genetic modification of the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway is a promising approach to increase the flux towards catharanthine production.[1]
Troubleshooting Guide
Problem 1: Low extraction efficiency using conventional solvent extraction (e.g., maceration, heat reflux).
Question: My catharanthine yield is consistently low using a standard methanol (B129727) or ethanol (B145695) extraction. What parameters can I adjust to improve this?
Answer and Solutions:
Several parameters can be optimized to enhance the efficiency of conventional solvent extraction methods. Consider the following adjustments:
-
Optimize Solvent Composition: While ethanol is a common solvent, its concentration is critical. Studies have demonstrated that 80% ethanol can yield high levels of vinca (B1221190) alkaloids.[1][2]
-
Adjust pH: The pH of the extraction medium is a crucial factor. An acidic pH generally improves the solubility and stability of alkaloids.[3][4] Extraction with an aqueous acidic solution, such as 0.1 M HCl, has proven effective.[1][3][4][5] Some studies suggest that the optimal pH for the final extraction step might be slightly alkaline, around 8.3.[1][3][6]
-
Increase Temperature: For some methods, raising the extraction temperature can improve efficiency. However, be mindful of the potential for thermal degradation of the alkaloids.[1]
-
Modify Particle Size: The surface area of the plant material plays a significant role. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh) increases the contact between the solvent and the plant material, leading to higher yields.[1][2]
-
Consider Advanced Extraction Techniques: If optimizing your current method is insufficient, consider switching to more advanced techniques that have demonstrated higher efficiencies, such as Supercritical Fluid Extraction (SFE), Negative-Pressure Cavitation Extraction (NPCE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE).[1]
Problem 2: Difficulty in separating catharanthine from other alkaloids and plant matrix components.
Question: My extract is a complex mixture, and I am struggling to isolate pure catharanthine. What purification strategies are recommended?
Answer and Solutions:
Purifying catharanthine from a crude extract requires a multi-step approach to remove other alkaloids, pigments, and lipids.
-
Acid-Base Partitioning: This is a common and effective initial purification step. Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous phase can then be washed with a non-polar organic solvent to remove non-alkaloidal impurities. Subsequently, basifying the aqueous layer will deprotonate the alkaloids, allowing them to be extracted into a fresh non-polar organic solvent, thereby separating them from polar impurities.[1]
-
Precipitation: Selective precipitation of alkaloids from the acidic extract is possible. For instance, treating the extract with an alkaline solution of embonic acid can precipitate catharanthine and vindoline as embonate complexes, which can then be used for further purification or synthesis.[1][3][4]
-
Chromatography: For high-purity isolation, chromatographic techniques are indispensable.
-
Thin Layer Chromatography (TLC): TLC can be used for initial separation and to identify the fractions containing catharanthine.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the quantification and purification of catharanthine. A reversed-phase C18 column is commonly used for this purpose.[1]
-
Data Presentation
Table 1: Comparison of Different Catharanthine Extraction Methods and Yields
| Extraction Method | Plant Material | Solvent/Conditions | Catharanthine Yield (mg/g DW) | Reference |
| Negative-Pressure Cavitation Extraction (NPCE) | Leaves | 80% Ethanol, -0.075 MPa, 30 min, 3 cycles | 0.2843 | [1][2] |
| Supercritical Fluid Extraction (SFE) | Leaves | CO2 with 6.6 vol% Methanol, 250 bar, 80°C, 40 min | 100% recovery (not explicitly quantified for catharanthine alone) | [1][7][8] |
| Maceration | Leaves | 80% Ethanol | Lower than NPCE, HRE, and USE | [1][2] |
| Heating Reflux Extraction (HRE) | Leaves | 80% Ethanol | Lower than NPCE and USE | [1][2] |
| Ultrasonic Extraction (USE) | Leaves | 80% Ethanol | Comparable to NPCE | [1][2] |
| Homogenate Extraction | Fresh Leaves & Branches | 0.15% H2SO4, 50% Methanol, 3 cycles, 2.5 min/cycle | Higher than USE, warm immersion, and hot reflux | [9] |
Experimental Protocols
Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) of Catharanthine
This protocol is adapted from a study demonstrating high extraction efficiency for vinca alkaloids.[2][10]
Materials:
-
Dried leaves of C. roseus
-
80% Ethanol
-
Extraction vessel
-
Vacuum pump
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Grind the dried leaves of C. roseus to a fine powder (approximately 60-mesh particle size).[2]
-
Extraction:
-
Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize the yield.[2]
-
Filtration and Concentration:
-
Combine the extracts from the three cycles.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
-
Quantification: Analyze the catharanthine content in the crude extract using a validated HPLC method.
Protocol 2: Acid-Base Extraction and Precipitation of Catharanthine
This protocol is a generalized procedure based on established principles for alkaloid extraction.[1][3][4][8]
Materials:
-
Dried leaves of C. roseus
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Embonic acid
-
Non-polar organic solvent (e.g., ethyl acetate, dichloromethane)
-
Filtration apparatus
Procedure:
-
Acidic Extraction:
-
Filtration: Filter the mixture to remove solid plant material. The filtrate contains the protonated alkaloids.
-
Washing (Optional): Wash the acidic aqueous extract with a non-polar organic solvent to remove non-alkaloidal impurities.
-
Precipitation:
-
Isolation: Collect the precipitate by filtration. This precipitate can be used for further purification or for semi-synthetic applications.
Visualizations
Caption: General workflow for catharanthine extraction and analysis.
Caption: Troubleshooting logic for low catharanthine yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]
- 4. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Negative-pressure cavitation extraction of four main vinca alkaloids from Catharanthus roseus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving diastereoselectivity in anhydrovinblastine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of anhydrovinblastine (B1203243), with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing anhydrovinblastine?
A1: The most common and biomimetic approach to synthesizing anhydrovinblastine is through the coupling of two simpler indole (B1671886) alkaloids: catharanthine (B190766) and vindoline (B23647).[1] This coupling is often promoted by an Fe(III) salt, such as ferric chloride (FeCl₃).[2] The reaction proceeds through the generation of a catharanthine radical cation, which then undergoes oxidative fragmentation and diastereoselective coupling with vindoline.[1][3] Subsequent reduction of the resulting iminium ion, typically with sodium borohydride (B1222165) (NaBH₄), yields anhydrovinblastine.[2]
Q2: Which stereocenter's formation is critical during the initial coupling reaction, and how can its stereochemistry be controlled?
A2: The critical stereocenter formed during the initial coupling of catharanthine and vindoline is C16'. The use of an Fe(III)-promoted coupling reaction has been shown to exclusively provide the natural C16' stereochemistry.[1][3]
Q3: What are the main factors influencing diastereoselectivity in the subsequent conversion of anhydrovinblastine to vinblastine (B1199706) at the C20' position?
A3: The conversion of anhydrovinblastine to vinblastine involves the introduction of a hydroxyl group at the C20' position, and achieving high diastereoselectivity at this center can be challenging. The primary factors influencing this diastereoselectivity include:
-
Reaction Temperature: Lower reaction temperatures can significantly enhance diastereoselectivity. For instance, in related coupling reactions, decreasing the temperature from 0 °C to -78 °C improved the diastereomeric ratio from 1:1 to over 5:1.[1][2]
-
Oxidizing Agent: The choice of oxidizing agent for the C15'-C20' double bond is crucial. A common method involves an Fe(III)-NaBH₄/air system, which typically results in a mixture of vinblastine and its C20' epimer, leurosidine.[1][3]
-
Substrate Structure: Modifications to the catharanthine moiety can influence the facial selectivity of the oxidation. Introducing steric hindrance on the α-face of the molecule can favor the formation of the desired β-hydroxylation product (vinblastine).[4]
-
Chiral Auxiliaries/Templates: The use of a monoclonal anti-vinblastine antibody as a chiral mould has been demonstrated to stereoselectively convert anhydrovinblastine into vinblastine.[5]
Q4: I am observing a low diastereomeric ratio (close to 1:1) for the C20' hydroxylation. What are the initial troubleshooting steps?
A4: A low diastereomeric ratio at C20' is a common issue. Here are some initial troubleshooting steps:
-
Optimize Reaction Temperature: If your current protocol is run at or near room temperature, consider lowering it significantly. Reactions carried out at -78 °C have shown marked improvements in diastereoselectivity.[1][2]
-
Vary the Oxidizing System: If you are using the standard Fe(III)-NaBH₄/air system, you might explore alternative oxidants. However, it's important to note that many common oxidants tend to favor the formation of the undesired α-epoxide (leurosine).[1]
-
Review Substrate Purity: Ensure the purity of your anhydrovinblastine starting material. Impurities could potentially interfere with the stereochemical course of the reaction.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity at C16' During Catharanthine-Vindoline Coupling
| Possible Cause | Suggested Solution |
| Suboptimal Coupling Conditions | Ensure the use of an Fe(III)-promoted coupling protocol, which is reported to yield the natural C16' stereochemistry exclusively.[1][3] |
| Incorrect Reagent Stoichiometry | Carefully control the stoichiometry of catharanthine, vindoline, and the Fe(III) salt as specified in established protocols.[2] |
| Reaction Temperature Too High | While the Fe(III) coupling is robust, in related systems, lower temperatures have been shown to improve diastereoselectivity. Consider running the reaction at reduced temperatures if you are not achieving the expected stereochemical purity.[1][2] |
Issue 2: Low Diastereomeric Ratio (d.r.) at C20' (Vinblastine vs. Leurosidine)
| Possible Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control | The formation of C20' diastereomers can be influenced by whether the reaction is under kinetic or thermodynamic control. Lowering the reaction temperature of the oxidation step (e.g., to -78 °C) will favor the kinetically controlled product, which may lead to a higher diastereomeric ratio.[1][2] |
| Insufficient Facial Shielding | The approach of the oxidizing agent to the C15'-C20' double bond dictates the stereochemical outcome. To improve the d.r. in favor of vinblastine, consider strategies to sterically hinder the α-face of the anhydrovinblastine intermediate. This can be achieved through substrate modification if feasible in your synthetic route.[4] |
| Non-Optimal Solvent | The solvent can influence the transition state energies of the diastereomeric pathways. A systematic screen of solvents with varying polarities may reveal conditions that favor the formation of the desired diastereomer. |
Quantitative Data Summary
The following table summarizes the reported diastereomeric ratios (d.r.) for the formation of vinblastine and its C20' epimer, leurosidine, under different conditions.
| Reaction Condition | Diastereomeric Ratio (Vinblastine : Leurosidine) | Reference |
| Fe(III)-promoted coupling followed by Fe(III)-NaBH₄/air oxidation | ~2 : 1 | [1][3] |
| Coupling with a modified catharanthine (fused six-membered ring) | >6 : 1 | [4] |
The following table summarizes the effect of temperature on the C16' diastereoselectivity in a Polonovski-type coupling for anhydrovinblastine synthesis.
| Reaction Temperature | Diastereomeric Ratio at C16' | Reference |
| 0 °C | 1 : 1 | [1][2] |
| -78 °C | >5 : 1 | [1][2] |
Experimental Protocols
Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Anhydrovinblastine
This protocol is based on the improved Kutney coupling conditions.[2]
Materials:
-
Catharanthine
-
Vindoline
-
Ferric chloride (FeCl₃)
-
Trifluoroethanol (CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve catharanthine (1.0 eq) and vindoline (1.0 eq) in a mixture of trifluoroethanol and 0.1 N aqueous HCl. The use of trifluoroethanol is crucial for solubilizing the reactants.[2]
-
To the stirred solution, add ferric chloride (5.0 eq) at 23 °C.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully add sodium borohydride in portions to reduce the intermediate iminium ion.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is basic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude anhydrovinblastine by flash column chromatography.
Protocol 2: Oxidation of Anhydrovinblastine to Vinblastine and Leurosidine
This protocol describes the Fe(III)-NaBH₄/air oxidation of the C15'-C20' double bond.[1][3]
Materials:
-
Anhydrovinblastine
-
Ferric (III) salt (e.g., FeCl₃ or Fe(acac)₃)
-
Sodium borohydride (NaBH₄)
-
Methanol or other suitable solvent
-
Air (or O₂)
Procedure:
-
Dissolve anhydrovinblastine in a suitable solvent in a flask open to the air.
-
Add the Fe(III) salt to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).
-
Slowly add a solution of NaBH₄ in the same solvent. The reaction is initiated by the addition of NaBH₄ to the Fe(III) salt.[6]
-
Allow the reaction to proceed while stirring vigorously to ensure sufficient exposure to air (oxygen).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and work up as appropriate for the chosen solvent system.
-
Purify and separate the diastereomeric products (vinblastine and leurosidine) by preparative HPLC or careful column chromatography.
Visualizations
Caption: Workflow for the synthesis of vinblastine from catharanthine and vindoline.
Caption: Key factors influencing the diastereoselectivity of anhydrovinblastine oxidation.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective conversion of anhydrovinblastine into vinblastine utilizing an anti-vinblastine monoclonal antibody as a chiral mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catharanthine Accumulation with Methyl Jasmonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing catharanthine (B190766) accumulation in Catharanthus roseus cultures using elicitors like methyl jasmonate.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
Issue 1: Low or No Increase in Catharanthine Accumulation After Methyl Jasmonate (MeJA) Elicitation
| Possible Cause | Recommended Solution |
| Suboptimal MeJA Concentration: The concentration of MeJA is critical; both excessively high and low concentrations can be ineffective or even inhibitory. High dosages of MeJA (e.g., 1000 µM) have been shown to inhibit the production of terpenoid indole (B1671886) alkaloid (TIA) metabolites.[1] | Perform a dose-response experiment to determine the optimal MeJA concentration for your specific C. roseus cell line. A concentration of 250 μM MeJA has been reported to yield the highest production of TIA metabolites.[1] |
| Inappropriate Timing of Elicitation: The growth phase of the culture at the time of elicitation significantly impacts the outcome. Adding the elicitor too early or too late in the culture cycle can reduce its effectiveness. The optimal time for elicitation is often during the late exponential growth phase.[2][3] | Monitor the growth curve of your cell culture and apply MeJA during the late exponential phase. For some cultures, adding MeJA on day 6 of growth has been shown to be effective.[4] |
| Insufficient Incubation Time Post-Elicitation: The accumulation of catharanthine is a time-dependent process following elicitation. Harvesting the cells too soon may not allow for maximum accumulation. | Harvest cells and medium at various time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period for peak catharanthine production. A large increase in catharanthine concentration has been observed after MeJA treatment over a period of 192 hours.[5] |
| Suboptimal Culture Conditions: Factors such as media composition, pH, and light can influence the response to elicitation. | Ensure that your basal culture conditions are optimized for your specific cell line before proceeding with elicitation experiments. |
| Cell Line Variation: Different C. roseus cell lines can exhibit varying responses to MeJA elicitation. | If possible, screen multiple cell lines to identify one that is highly responsive to MeJA. |
Issue 2: Cell Growth Inhibition or Death After MeJA Application
| Possible Cause | Recommended Solution |
| MeJA Toxicity: Methyl jasmonate can be toxic to cells at high concentrations, leading to growth inhibition and cell death.[6] | Reduce the concentration of MeJA used for elicitation. Conduct a viability assay (e.g., trypan blue exclusion) to assess cell health at different MeJA concentrations. |
| Solvent Toxicity: The solvent used to dissolve MeJA (e.g., ethanol) may be toxic to the cells if used at a high final concentration. | Prepare a concentrated stock solution of MeJA to minimize the final volume of solvent added to the culture medium. Ensure the final solvent concentration is below a toxic threshold, which should be determined experimentally for your cell line. |
| Culture Sensitivity: The cell line may be particularly sensitive to the stress induced by MeJA. | Gradually adapt the cells to low concentrations of MeJA before applying the optimal elicitation concentration. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Variability in Inoculum: Inconsistent inoculum density or quality can lead to variations in growth and secondary metabolite production. | Standardize the inoculum preparation procedure, ensuring a consistent cell density and physiological state for each experiment. |
| Inaccurate Elicitor Preparation: Errors in preparing the MeJA stock solution or its addition to the culture can lead to inconsistent final concentrations. | Carefully prepare and filter-sterilize the MeJA stock solution. Use precise pipetting techniques to add the elicitor to the cultures. |
| Microbial Contamination: Contamination can significantly impact cell growth and metabolism, leading to unreliable results.[7][8] | Maintain strict aseptic techniques throughout all experimental procedures. Regularly check cultures for any signs of contamination.[9] |
Issue 4: Difficulty in Quantifying Catharanthine
| Possible Cause | Recommended Solution |
| Inefficient Extraction: The method used to extract catharanthine from the cells and medium may not be efficient, leading to an underestimation of the actual yield. | Utilize a validated extraction protocol. A simplified alkaloid extraction method has been developed to accelerate sample preparation.[10] Methanol is a commonly used solvent for extraction. |
| Inadequate Analytical Method: The analytical method, such as High-Performance Liquid Chromatography (HPLC), may not be optimized for catharanthine detection and quantification. | Develop and validate an HPLC method specifically for catharanthine analysis. A reversed-phase C18 column with UV detection is commonly used.[10][11] The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffer.[11][12] |
| Lack of a Proper Standard: An inaccurate or degraded catharanthine standard will lead to incorrect quantification. | Use a high-purity, certified catharanthine standard for calibration. Store the standard under appropriate conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which methyl jasmonate enhances catharanthine biosynthesis?
A1: Methyl jasmonate acts as a signaling molecule that triggers a defense response in plant cells. This response involves a complex signaling cascade that leads to the upregulation of genes encoding key enzymes in the terpenoid indole alkaloid (TIA) biosynthetic pathway, ultimately resulting in increased catharanthine accumulation.[13] Jasmonates play a crucial role in regulating the signaling network that leads to the biosynthesis of plant secondary metabolites.[5]
Q2: Which genes are known to be upregulated by methyl jasmonate in the catharanthine biosynthesis pathway?
A2: Methyl jasmonate treatment leads to a significant increase in the transcript levels of several pathway genes.[5] Notably, the expression of transcriptional activators, such as ORCA3, is dramatically increased, while the levels of transcriptional repressors, like the ZCT family of proteins, are also affected, thereby modulating the expression of downstream biosynthetic genes.[1][5]
Q3: What is the optimal concentration of methyl jasmonate to use?
A3: The optimal concentration of MeJA can vary depending on the specific C. roseus cell line and culture conditions. However, studies have shown that concentrations around 100 µM to 250 µM are often effective.[1][14] For instance, one study found the highest production of TIA metabolites at 250 μM MeJA.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your system.
Q4: When is the best time to add methyl jasmonate to the culture?
A4: The timing of elicitation is a critical factor. Generally, MeJA should be added during the late exponential phase of cell growth for optimal results.[2][3] For example, adding MeJA on day 6 of the growth cycle has been shown to enhance ajmalicine (B1678821) production, a related indole alkaloid.[4]
Q5: How long after elicitation should I wait to harvest the cells and measure catharanthine?
A5: The accumulation of catharanthine is a dynamic process. It is recommended to perform a time-course experiment, harvesting samples at multiple time points after elicitation (e.g., 24, 48, 72, 96, and 192 hours) to identify the peak accumulation time.[5]
Q6: Are there any alternatives to methyl jasmonate for eliciting catharanthine production?
A6: Yes, other elicitors have been investigated for their ability to enhance alkaloid production in C. roseus. These include other jasmonates like jasmonic acid, as well as biotic elicitors such as fungal extracts and abiotic stressors like salinity and drought.[3][15][16] For example, pectinase (B1165727) has also been used as an elicitor.[3]
Q7: Can I use methyl jasmonate in combination with other treatments to further enhance catharanthine yield?
A7: Yes, combining MeJA with other treatments can have synergistic effects. For instance, the combined use of cyclodextrins and MeJA has been shown to enhance the expression of TIA pathway genes.[17] However, some combinations may have antagonistic effects, as seen with the combination of MeJA and sodium nitroprusside (a nitric oxide donor).[5]
Experimental Protocols
Protocol 1: Methyl Jasmonate Elicitation in Catharanthus roseus Hairy Root Culture
-
Culture Initiation: Establish C. roseus hairy root cultures in a suitable liquid medium (e.g., Gamborg's B5) in Erlenmeyer flasks.
-
Incubation: Grow the cultures on a rotary shaker (e.g., 110 rpm) in the dark at approximately 25-26°C.[14][18]
-
Elicitor Preparation: Prepare a stock solution of methyl jasmonate (e.g., in 50% ethanol) and sterilize it by filtration through a 0.22 µm filter.[14]
-
Elicitation: During the late exponential growth phase (e.g., after 10-14 days of culture), add the sterile MeJA stock solution to the hairy root cultures to achieve the desired final concentration (e.g., 100 µM or 250 µM).
-
Continued Incubation: Continue to incubate the elicited cultures under the same conditions.
-
Sampling: Harvest the hairy roots and the culture medium at various time points post-elicitation (e.g., 0, 24, 48, 72, 96, 192 hours) for catharanthine analysis.
-
Sample Processing: Separate the hairy roots from the medium by filtration. Freeze-dry and weigh the roots. The medium can be used for analyzing secreted alkaloids.
-
Extraction and Analysis: Extract catharanthine from the dried roots and the medium using a suitable solvent (e.g., methanol) and quantify using HPLC.
Protocol 2: Quantification of Catharanthine using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Hairy Roots/Cells: Grind the freeze-dried tissue to a fine powder. Extract a known weight of the powder with methanol, sonicate, and centrifuge to pellet the debris.
-
Medium: Filter the culture medium to remove any cells or debris.
-
-
Chromatographic System:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 4.6 mm).[12]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid, pH 3.5).[11][12] A common mobile phase composition is acetonitrile:buffer (21:79, v/v).[11][12]
-
-
Standard Curve: Prepare a series of standard solutions of known catharanthine concentrations. Inject these standards into the HPLC system to generate a calibration curve.
-
Analysis: Inject the prepared samples into the HPLC system. Identify the catharanthine peak based on the retention time of the standard.
-
Quantification: Quantify the amount of catharanthine in the samples by comparing the peak area with the calibration curve.
Data Presentation
Table 1: Effect of Methyl Jasmonate (MeJA) Concentration on Ajmalicine Production in C. roseus Cell Cultures
| MeJA Concentration (µM) | Maximum Ajmalicine Production (mg/L) | Fold Increase Over Control |
| 0 (Control) | ~2.5 | 1.0 |
| 10 | 10.2 | ~4.1 |
| 100 | 10.2 | ~4.1 |
Data adapted from a study on ajmalicine production, which is indicative of the effects on related indole alkaloids. Elicitation was performed on day 6 of growth.[4]
Table 2: Effect of Methyl Jasmonate (MeJA) Treatment on Alkaloid Content in C. roseus Cell Suspension Cultures After 2 Days
| Treatment | Ajmalicine (mg/g DW) | Vinblastine (B1199706) (mg/g DW) | Vincristine (mg/g DW) |
| Control | ~0.3 | ~0.01 | ~0.08 |
| 100 µM MeJA | 5.6 | ~0.7 | ~0.1 |
| 200 µM MeJA | ~2.5 | ~1.4 | ~0.07 |
| 300 µM MeJA | ~1.8 | ~0.5 | ~0.06 |
Data derived from a study on the effects of MeJA on various alkaloids. Note the significant increase in ajmalicine and vinblastine at specific concentrations.[14]
Visualizations
References
- 1. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Elicitor Dosage and Exposure Time on Biosynthesis of Indole Alkaloids by Catharanthus roseus Hairy Root Cultures | Scilit [scilit.com]
- 3. Effect of elicitor dosage and exposure time on biosynthesis of indole alkaloids by Catharanthus roseus hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of ajmalicine production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional response of the catharanthine biosynthesis pathway to methyl jasmonate/nitric oxide elicitation in Catharanthus roseus hairy root culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl jasmonate induces ATP biosynthesis deficiency and accumulation of proteins related to secondary metabolism in Catharanthus roseus (L.) G. hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Identification and Prevention of Microbial Contamination in Tissue Culture of Catharanthus roseus - An Important Medicinal Herb (2020) | Amresh Kumar Yadav [scispace.com]
- 8. Identification and Prevention of Microbial Contamination in Tissue Culture of Catharanthus roseus - An Important Medicinal Herb | Plant Tissue Culture and Biotechnology [banglajol.info]
- 9. plantcelltechnology.com [plantcelltechnology.com]
- 10. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. CrJAT1 Regulates Endogenous JA Signaling for Modulating Monoterpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus [mdpi.com]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. Fungal Elicitation Enhances Vincristine and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus [mdpi.com]
- 17. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting side product formation in vinblastine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during vinblastine (B1199706) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Fe(III)-promoted coupling synthesis of vinblastine?
The most common side product is leurosidine (B1205338), which is the C20' diastereomer of vinblastine.[1][2][3] In typical reaction conditions, vinblastine and leurosidine are formed in an approximate 2:1 ratio.[1][4] Another potential side product is anhydrovinblastine (B1203243), which is the precursor to vinblastine and can remain if the final oxidation step is incomplete.[1][5][6]
Q2: What are the key reaction intermediates in the synthesis of vinblastine from catharanthine (B190766) and vindoline (B23647)?
The synthesis proceeds through several key intermediates. Initially, a catharanthine radical cation is generated, which then undergoes oxidative fragmentation. This reactive species couples with vindoline to form an iminium ion intermediate. This intermediate is then reduced to anhydrovinblastine, which is subsequently oxidized to form vinblastine and its diastereomer, leurosidine.[1][7][8]
Q3: What are the typical degradation products of vinblastine under storage or physiological conditions?
Vinblastine can degrade into several products, including 4-deacetylvinblastine, 19'-hydroxy-3',4'-dehydrovinblastine, an isomer of vinblastine, 19'-oxovinblastine, and 3',4'-dehydro-19'-oxovinblastine.[9]
Q4: Can the stereochemistry of the coupling reaction be controlled?
The Fe(III)-promoted coupling of catharanthine and vindoline is highly stereoselective, exclusively producing the natural C16' stereochemistry.[1] However, in other methods like the Polonovski-Potier reaction, the formation of the unnatural C16' epimer, 16'-epi-anhydrovinblastine, can be a significant side product, especially at higher temperatures.[10]
Troubleshooting Guide for Side Product Formation
This guide addresses common issues related to side product formation during the Fe(III)-promoted coupling synthesis of vinblastine.
| Issue | Potential Cause | Recommended Action |
| High percentage of leurosidine | Suboptimal diastereoselectivity during the C20' oxidation. | While the 2:1 ratio of vinblastine to leurosidine is typical for this method, slight variations in reaction conditions can influence this.[1][4] Modifying the catharanthine structure, for instance, by using a substrate with an exocyclic double bond, has been shown to improve the diastereoselectivity of the C20' alcohol introduction to greater than 6:1.[11] |
| Presence of unreacted anhydrovinblastine | Incomplete oxidation of the anhydrovinblastine intermediate. | Ensure sufficient aeration (bubbling air through the solution) during the NaBH4 addition step.[7] Verify the quality and quantity of NaBH4 used.[7] Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the anhydrovinblastine intermediate.[7] |
| Low overall yield of coupled products (<80%) | Inefficient coupling of catharanthine and vindoline. | Ensure the use of an appropriate co-solvent like trifluoroethanol (CF3CH2OH) to maintain the solubility of the reactants.[1] Confirm the stoichiometry and purity of the starting materials, catharanthine and vindoline. Verify the concentration and quality of the FeCl3 solution. |
| Formation of other unidentified impurities | Degradation of starting materials or products; side reactions. | Ensure all solvents and reagents are of high purity and are degassed where necessary to avoid unwanted side reactions. Maintain the reaction under an inert atmosphere (e.g., Argon) during the coupling step.[7] Analyze impurities by LC-MS and compare with known degradation products of vinblastine.[9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Vinblastine
This protocol is adapted from established methods for the Fe(III)-promoted coupling of catharanthine and vindoline followed by in-situ oxidation.[1][7]
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
0.1 N Hydrochloric acid (HCl)
-
Trifluoroethanol (CF₃CH₂OH)
-
Deionized water
-
Ethyl acetate (B1210297) or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask under an inert atmosphere (Argon), dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.
-
Stir the solution at room temperature (23-25 °C).
-
Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.
-
Stir the reaction for 3 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Oxidation and Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Saturate the solution with air by bubbling air through it.
-
Carefully add solid NaBH₄ (20-50 equiv) portion-wise over 30 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH 8-9).
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate vinblastine and leurosidine.
-
Quantitative Data from Synthesis:
| Product | Typical Yield | Reference |
| Vinblastine | 40-43% | [1][2] |
| Leurosidine | 20-23% | [1][2] |
| Anhydrovinblastine | ~10% | [1] |
| Total Coupled Products | >80% | [1] |
| Combined C20' Alcohols | >60% | [1] |
Protocol 2: HPLC Analysis of Vinblastine and Related Impurities
This protocol provides a general method for the analysis of vinblastine synthesis reaction mixtures.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., µBondapak C18)[9]
-
Mobile Phase: 50% Methanol in 10 mM KH₂PO₄, pH 4.5[9] (Alternative: Acetonitrile/phosphate buffer gradients can also be used[12][13])
-
Flow Rate: 1.2 mL/min[9]
-
Detection: 254 nm[9]
Typical Retention Times of Vinblastine and Degradation Products:
| Compound | Retention Time (min) | Reference |
| 4-deacetylvinblastine | 5.0 | [9] |
| 19'-hydroxy-3',4'-dehydrovinblastine | 7.5 | [9] |
| Vinblastine | 11.0 | [9] |
| Vinblastine isomer | 13.0 | [9] |
| 19'-oxovinblastine | 23.0 | [9] |
| 3',4'-dehydro-19'-oxovinblastine | 30.0 | [9] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the Fe(III)-promoted synthesis of vinblastine.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anhydrovinblastine | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Catharanthine Degradation During Post-Harvest Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the degradation of catharanthine (B190766) in Catharanthus roseus plant material during post-harvest storage. Proper storage is crucial for maximizing the yield of this key precursor for the synthesis of anticancer drugs like vinblastine (B1199706) and vincristine.
Troubleshooting Guides
This section addresses specific issues you may encounter during your post-harvest storage and sample preparation, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low catharanthine yield after drying fresh leaves. | High Drying Temperature: Excessive heat can lead to the thermal degradation of alkaloids. Studies have shown that increasing drying temperatures in a hot air oven can result in decreased alkaloid content.[1] | - Optimize Drying Temperature: Dry leaves at a lower temperature, ideally between 40°C and 50°C, to minimize thermal degradation. - Consider Alternative Drying Methods: Shade drying, although slower, often results in better preservation of thermolabile compounds. Solar drying can also be a cost-effective alternative that may offer good retention of bioactive compounds. |
| Significant decrease in catharanthine content during long-term storage of dried leaves. | Improper Storage Temperature: Storing at ambient or elevated temperatures accelerates chemical and enzymatic degradation. | - Low-Temperature Storage: Store dried and powdered leaves at low temperatures. Refrigeration (2-8°C) is good, but freezing (-20°C or -80°C) is optimal for long-term preservation. |
| Exposure to Light: Catharanthine, like many indole (B1671886) alkaloids, may be susceptible to photodegradation. | - Protect from Light: Store samples in amber-colored containers or in a dark room to prevent exposure to UV and visible light. | |
| High Humidity: Moisture can facilitate enzymatic activity and chemical hydrolysis, leading to the breakdown of catharanthine. | - Control Humidity: Store dried plant material in airtight containers with desiccants (e.g., silica (B1680970) gel) to maintain a low-humidity environment. The optimal relative humidity for storing most dried medicinal plants is below 60%. | |
| Inconsistent catharanthine levels between different batches of stored material. | Variability in Post-Harvest Handling: Differences in the time between harvesting and drying, as well as variations in drying and storage conditions, can lead to inconsistent degradation. | - Standardize Protocols: Implement a strict and consistent protocol for all post-harvest handling steps, including the duration between harvest and drying, drying method and temperature, and storage conditions. |
| Enzymatic Activity: Endogenous enzymes such as peroxidases may remain active in improperly dried plant material, leading to the conversion of catharanthine to other compounds.[2] | - Ensure Thorough Drying: Dry the plant material to a low residual moisture content (typically <10%) to inhibit enzymatic activity. - Blanching (Use with Caution): While blanching (a brief heat treatment) can deactivate enzymes, it may also lead to the loss of some thermolabile compounds. This method should be carefully evaluated for its impact on catharanthine content. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catharanthine degradation after harvesting Catharanthus roseus leaves?
A1: The primary causes of post-harvest catharanthine degradation are a combination of enzymatic activity, thermal degradation from improper drying and storage temperatures, and potentially photodegradation from exposure to light. Endogenous enzymes like peroxidases can remain active in the plant material if not properly dried, leading to the conversion of catharanthine.[2]
Q2: What is the optimal temperature for drying Catharanthus roseus leaves to preserve catharanthine?
A2: Based on studies on related alkaloids, a drying temperature between 40°C and 50°C is recommended. Higher temperatures can significantly increase the rate of alkaloid degradation.[1] For optimal preservation of bioactive compounds, lower temperature methods like shade or solar drying are also effective, though they require more time.
Q3: How does humidity affect the stability of catharanthine in stored leaves?
A3: High humidity can promote the growth of microorganisms and facilitate enzymatic reactions that lead to the degradation of catharanthine. It is crucial to store dried leaf material in a low-humidity environment, ideally below 60% relative humidity, to maintain its stability.
Q4: Should I store dried Catharanthus roseus leaves in the light or dark?
A4: To minimize the risk of photodegradation, it is strongly recommended to store dried leaves in the dark. Use amber glass containers or store them in a light-proof cabinet or cold room.
Q5: For how long can I store dried Catharanthus roseus leaves without significant catharanthine loss?
A5: The storage duration depends heavily on the storage conditions. For long-term storage (months to years), it is best to store the dried and powdered leaves in airtight containers, protected from light, at -20°C or ideally -80°C. For shorter periods, storage at 4°C is acceptable. Regular analytical testing is recommended to monitor the catharanthine content over time.
Q6: Is there a preferred method for grinding the dried leaves before storage?
A6: Grinding the leaves to a fine powder increases the surface area, which can make the material more susceptible to degradation if not stored properly. However, it also ensures homogeneity for analytical testing. If you grind the leaves, it is even more critical to store the powder in airtight containers at low temperatures and protected from light. It is often advisable to grind the material just before extraction.
Experimental Protocols
Protocol 1: Recommended Post-Harvest Drying of Catharanthus roseus Leaves
This protocol describes a method for drying fresh leaves to minimize catharanthine degradation.
Materials:
-
Freshly harvested Catharanthus roseus leaves
-
Laboratory oven with temperature control or a well-ventilated, dark room for shade drying
-
Drying trays
-
Airtight storage containers
-
Desiccant (e.g., silica gel)
Methodology:
-
Harvesting: Harvest healthy, mature leaves.
-
Washing: Gently wash the leaves with clean water to remove any dirt or debris and pat them dry with a clean cloth or paper towels.
-
Drying:
-
Oven Drying: Spread the leaves in a single layer on drying trays. Place the trays in a preheated oven at 40-50°C. Dry until the leaves are brittle to the touch. The drying time will vary depending on the oven and the initial moisture content of the leaves.
-
Shade Drying: Spread the leaves in a single layer on drying trays in a well-ventilated, dark, and dry room. Allow the leaves to air-dry completely. This may take several days.
-
-
Storage: Once dried, place the leaves in airtight containers with a desiccant. Store the containers in a cool, dark place, preferably at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Quantification of Catharanthine in Dried Leaf Material using HPLC
This protocol provides a general method for the extraction and quantification of catharanthine from dried Catharanthus roseus leaves using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried and powdered Catharanthus roseus leaves
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Dichloromethane (B109758) (HPLC grade)
-
Catharanthine standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Syringe filters (0.45 µm)
Methodology:
-
Extraction:
-
Accurately weigh approximately 1 g of dried, powdered leaf material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
-
Sample Preparation:
-
Redissolve the dried extract in 5 mL of 10% sulfuric acid.
-
Wash the acidic solution with 5 mL of dichloromethane to remove non-polar impurities.
-
Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.
-
Extract the alkaloids with 3 x 5 mL of dichloromethane.
-
Combine the dichloromethane layers and evaporate to dryness.
-
Reconstitute the final residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
-
-
HPLC Analysis:
-
Filter the reconstituted sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile (B52724) and a buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) at a slightly acidic pH.
-
Detection: Monitor the eluent at a wavelength of around 226 nm or 280 nm.
-
Quantification: Prepare a calibration curve using a catharanthine standard of known concentrations. Calculate the concentration of catharanthine in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Factors contributing to catharanthine degradation post-harvest.
Caption: Recommended workflow for preserving catharanthine post-harvest.
Caption: Simplified overview of catharanthine's biosynthetic context and degradation pathways.
References
Technical Support Center: Optimization of Catharanthine Production in Catharanthus roseus Hairy Root Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for catharanthine (B190766) production in Catharanthus roseus hairy root cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the establishment and maintenance of hairy root cultures for catharanthine production.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no hairy root induction | 1. Ineffective Agrobacterium rhizogenes strain. 2. Low virulence of the bacterial strain. 3. Inappropriate explant type or age. 4. Suboptimal co-cultivation conditions (duration, temperature). 5. Inadequate sterilization of plant material, leading to contamination. | 1. Test different A. rhizogenes strains; strain A4 has been shown to be highly effective.[1][2] 2. Induce virulence genes by adding acetosyringone (B1664989) (100-200 µM) to the bacterial suspension.[3] 3. Use young, healthy leaf explants as they often show higher transformation efficiency.[3][4] 4. Optimize co-cultivation for 48-72 hours in the dark at 25 ± 2°C.[3] 5. Follow a rigorous surface sterilization protocol for explants.[3] |
| Bacterial overgrowth after co-cultivation | 1. Insufficient removal of Agrobacterium after co-cultivation. 2. Ineffective antibiotic concentration. | 1. Wash the explants thoroughly with sterile distilled water after co-cultivation.[3] 2. Subculture explants on a medium containing an appropriate antibiotic like cefotaxime (B1668864) (400 mg/l) until roots are free of bacteria.[4] |
| Poor hairy root growth and biomass accumulation | 1. Suboptimal culture medium composition. 2. Inappropriate physical culture conditions (e.g., light, temperature, agitation). 3. Nutrient depletion in the medium. | 1. Use a suitable basal medium like B5 or MS medium, potentially at a reduced ionic strength (e.g., 1/4 B5).[1][3] 2. Culture the hairy roots in the dark at 25 ± 2°C on an orbital shaker at 80-100 rpm.[3] 3. Subculture the hairy roots to fresh liquid medium every 3-4 weeks.[3] |
| Low catharanthine yield | 1. Hairy root line has inherently low production capacity. 2. Culture conditions are not optimized for secondary metabolite production. 3. Lack of elicitation to stimulate the biosynthetic pathway. 4. Suboptimal timing of harvest. | 1. Screen multiple hairy root lines to select a high-producing clone. 2. A two-step process, culturing roots in an alkaloid production medium (APM) before elicitation, can increase accumulation.[5] 3. Apply elicitors like methyl jasmonate (MeJA) to the culture.[3][6] 4. Harvest the culture after a specific duration of elicitation, typically 24-96 hours.[3] |
| Genetic and metabolic instability over time | 1. Natural somaclonal variation. 2. Chromosomal alterations during long-term subculturing. | 1. Hairy root cultures are generally considered genetically and metabolically stable.[7][8][9] 2. Cryopreserve high-yielding lines to maintain their characteristics over long periods.[9] |
Frequently Asked Questions (FAQs)
1. What is the most critical first step for establishing hairy root cultures?
The critical first step is the effective surface sterilization of the plant material (explants) to eliminate microbial contamination, which is essential for establishing aseptic cultures.[3]
2. Which Agrobacterium rhizogenes strain is best for inducing hairy roots in Catharanthus roseus?
While several strains can induce hairy roots, the A4 strain has been reported to result in the highest percentage of hairy root formation.[1][2][4]
3. What is the role of acetosyringone in the transformation process?
Acetosyringone is a phenolic compound that induces the expression of the vir genes in Agrobacterium rhizogenes, which is necessary for the transfer of T-DNA into the plant genome.[3]
4. What is the difference between a growth medium and a production medium?
A growth medium is optimized for rapid biomass accumulation of the hairy roots. A production medium, on the other hand, is formulated to enhance the synthesis and accumulation of secondary metabolites like catharanthine, and may have different nutrient compositions.[5]
5. How do elicitors enhance catharanthine production?
Elicitors, such as methyl jasmonate (MeJA), mimic stress signals and trigger defense responses in the plant cells.[10] This leads to the upregulation of genes in the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway, resulting in increased production of compounds like catharanthine.[11][12][13]
6. What is a typical concentration of methyl jasmonate (MeJA) to use for elicitation?
A common concentration range for MeJA elicitation in C. roseus hairy root cultures is 100-250 µM.[3] However, the optimal concentration can vary between different hairy root lines.
7. How long should the hairy roots be exposed to the elicitor?
The optimal exposure time to an elicitor can vary, but a typical duration for MeJA elicitation is between 24 and 96 hours before harvesting.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the influence of various factors on hairy root induction, growth, and catharanthine production.
Table 1: Influence of Agrobacterium rhizogenes Strain and Explant Type on Hairy Root Induction
| A. rhizogenes Strain | Explant Type | Hairy Root Induction (%) | Reference |
| A4 | Leaf | 97.33 | [4] |
| 15834 | Leaf | Not specified, but lower than A4 | [4] |
| A4 | Stem | Lower than leaf | [4] |
| 15834 | Stem | Lower than leaf | [4] |
| A4 | Root | Lower than leaf and stem | [4] |
| 15834 | Root | Lower than leaf and stem | [4] |
| A4 | Leaf | 60.67 | [1] |
Table 2: Effect of Culture Medium on Hairy Root Induction and Proliferation
| Medium | Condition | Observation | Reference |
| 1/4 B5 Solid | Induction | Highest percentage of hairy root formation with A4 strain. | [1][3] |
| 1/4 B5 Liquid | Proliferation | Best liquid medium for hairy root proliferation. | [1][3] |
| MS | Induction | Effective, but 1/2 MS showed higher induction. | [2][3] |
| 1/2 MS | Induction | 77.69% root induction. | [2] |
Table 3: Impact of Methyl Jasmonate (MeJA) Elicitation on Alkaloid Production
| Elicitor Concentration | Target Alkaloid(s) | Effect | Reference |
| 100 µM MeJA | Catharanthine | Significant increase | [3] |
| 200 µM MeJA | Catharanthine | Significant increase | [3] |
| 250 µM MeJA | Terpenoid Indole Alkaloids | 150-370% increase | [3] |
| 100 & 200 µM MeJA | Catharanthine | Significant increase compared to control | [1] |
Experimental Protocols
Protocol 1: Establishment of Hairy Root Cultures
This protocol details the steps from seed sterilization to the establishment of axenic hairy root cultures.
-
Seed Sterilization:
-
Wash Catharanthus roseus seeds under running tap water for 10-15 minutes.
-
In a laminar flow hood, immerse the seeds in 70% (v/v) ethanol (B145695) for 30-60 seconds.
-
Decant the ethanol and wash the seeds with sterile distilled water.
-
Immerse the seeds in a 25% (v/v) commercial bleach solution for 15 minutes with occasional agitation.
-
Rinse the seeds 3-5 times with sterile distilled water.[3]
-
Culture the sterilized seeds on a hormone-free MS basal medium.[14]
-
-
Explant Preparation:
-
Excise young, healthy leaves from the in vitro grown seedlings.
-
Cut the sterilized leaves into small sections (explants) of approximately 1 cm².[3]
-
-
Infection with Agrobacterium rhizogenes :
-
Culture the desired A. rhizogenes strain in a suitable liquid medium (e.g., LB) until it reaches an appropriate optical density.
-
Add acetosyringone to the bacterial suspension to a final concentration of 100-200 µM to induce vir gene expression.[3]
-
Immerse the leaf explants in the bacterial suspension for a set time (e.g., 20-30 minutes).[4][14]
-
Blot the explants on sterile filter paper to remove excess bacteria.[3]
-
-
Co-cultivation:
-
Place the infected explants on a solid co-cultivation medium (e.g., MS or B5).
-
Incubate the plates in the dark at 25 ± 2°C for 48-72 hours.[3]
-
-
Bacterial Elimination and Root Induction:
-
After co-cultivation, transfer the explants to a fresh solid medium of the same composition but supplemented with an antibiotic (e.g., 400 mg/l cefotaxime) to eliminate the Agrobacterium.
-
Subculture the explants on the antibiotic-containing medium every 1-2 weeks until hairy roots emerge and are free of bacterial contamination.[3]
-
Protocol 2: Maintenance and Proliferation of Hairy Roots in Liquid Culture
-
Once hairy roots are well-established and free from bacteria on solid medium, excise individual root tips (2-3 cm).[3]
-
Transfer the excised roots into flasks containing liquid medium (e.g., 1/4 B5).[3]
-
Supplement the medium with sucrose (B13894) (typically 3% w/v).[3]
-
Place the flasks on an orbital shaker at 80-100 rpm in the dark at 25 ± 2°C.[3]
-
Subculture the hairy roots every 3-4 weeks by transferring a small portion of the root biomass to fresh liquid medium.[3]
Protocol 3: Elicitation for Enhanced Catharanthine Production
-
Grow the hairy root cultures in liquid medium for a set period (e.g., 14-21 days) to allow for sufficient biomass accumulation.[3]
-
Prepare a sterile stock solution of methyl jasmonate (MeJA).
-
Add MeJA to the hairy root cultures to a final concentration of 100-250 µM.[3] The optimal concentration may vary between hairy root lines.
-
Incubate the elicited cultures for a specific duration, typically 24-96 hours, before harvesting for catharanthine extraction and analysis.[3]
Visualizations
Caption: Workflow for Hairy Root Culture Establishment and Catharanthine Production.
Caption: Simplified Signaling Pathway for Elicitor-Induced Catharanthine Biosynthesis.
References
- 1. Optimization of Hairy Root Establishment and Increased Catharanthine Production Using Methyl Jasmonate Elicitor in Catharanthus roseus [ijpb.ui.ac.ir]
- 2. Optimization of hairy root induction and producing high vindoline and catharanthine clones in Catharanthus roseus through Transformation by Agrobacterium rhizogenes [sid.ir]
- 3. benchchem.com [benchchem.com]
- 4. pakbs.org [pakbs.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro growth and content of vincristine and vinblastine of Catharanthus roseus L. hairy roots in response to precursors and elicitors | Plant Science Today [horizonepublishing.com]
- 7. Generation of Stable Catharanthus roseus Hairy Root Lines with Agrobacterium rhizogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Exploring the Metabolic Stability of Engineered Hairy Roots after 16 Years Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants [frontiersin.org]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]
- 13. Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
Technical Support Center: Catharanthine Extraction and Reaction Optimization
Welcome to the technical support center for catharanthine (B190766) extraction and reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on adjusting pH for efficient processing of this critical alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guides
This section addresses common issues encountered during catharanthine extraction and subsequent coupling reactions, with a focus on pH-related problems.
Question: My catharanthine extraction yield is consistently low. How can I improve it by adjusting the pH?
Answer:
Low extraction yield is a frequent challenge, often stemming from suboptimal pH during the extraction process. Catharanthine, as an alkaloid, has a basic nitrogen atom, making its solubility highly dependent on pH. An acid-base extraction strategy is typically employed to isolate and concentrate catharanthine from Catharanthus roseus plant material.
Troubleshooting Steps:
-
Acidic Extraction (Protonation): Ensure the initial extraction of the powdered plant material is performed under acidic conditions (e.g., using 0.1 M HCl or 2% tartaric acid solution)[1][2][3]. At a low pH, the catharanthine is protonated to form a salt, which is soluble in the aqueous phase. This allows for its separation from non-alkaloidal, less polar compounds.
-
Basification (Deprotonation): After the initial acidic extraction and filtration to remove solid plant debris, the pH of the aqueous extract must be raised using a base like ammonium (B1175870) hydroxide (B78521) to a pH of approximately 8-9[2]. This deprotonates the catharanthine, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.
-
Organic Solvent Extraction: Following basification, the aqueous solution should be extracted with a nonpolar organic solvent such as chloroform (B151607) or dichloromethane[2][4]. The free base catharanthine will partition into the organic phase. This step is critical for separating catharanthine from polar impurities remaining in the aqueous layer.
-
Monitor for Degradation: Be aware that extreme pH conditions can lead to the degradation of catharanthine[5]. Avoid prolonged exposure to harsh acidic or basic environments.
Question: The final catharanthine product is discolored (yellowish or brownish). What is the cause and how can it be prevented?
Answer:
Discoloration of the final catharanthine product typically indicates the presence of impurities, which can include residual plant pigments or degradation products[5].
Troubleshooting Steps:
-
Charcoal Treatment: To remove plant pigments, a charcoal treatment step can be incorporated. After dissolving the crude catharanthine in a suitable solvent, add a small amount of activated charcoal, heat the solution, and then filter it while hot. Be cautious not to use an excessive amount of charcoal, as it can adsorb the desired product and reduce the yield[5].
-
Prevent Degradation: Catharanthine can degrade when exposed to light, air (oxidation), or extreme pH[5].
-
Protect the compound from light by using amber-colored glassware or by wrapping glassware in aluminum foil.
-
If oxidation is suspected, work under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize the time the compound is exposed to highly acidic or basic conditions during extraction and purification.
-
-
Recrystallization: A final recrystallization step is often effective in removing colored impurities. Experiment with different solvent systems to achieve a pure, white crystalline product[5].
Question: The yield of the coupling reaction between catharanthine and vindoline (B23647) to form vinblastine (B1199706) is low. How critical is pH in this reaction?
Answer:
The pH of the reaction mixture is a critical parameter for the efficient coupling of catharanthine and vindoline. The reaction yield can be significantly influenced by pH, and the optimal pH can vary depending on the specific coupling method used.
Troubleshooting Steps:
-
Optimize Reaction pH: For the singlet oxygen-mediated coupling, a maximum yield of 20% for vinblastine has been reported at a pH of 8.3[1][3][6]. It is crucial to monitor and maintain the pH of the reaction mixture within the optimal range for the chosen synthetic route.
-
Solvent System: For Fe(III)-promoted coupling, using an aqueous 0.1 N HCl solution with trifluoroethanol (TFE) as a cosolvent has been shown to produce excellent yields of anhydrovinblastine (B1203243) (a precursor to vinblastine)[7][8]. The acidic conditions are thought to protect the tertiary amines from competitive oxidation[8].
-
Monitor Starting Material Stability: Ensure that the catharanthine and vindoline are not degrading under the reaction conditions. As previously mentioned, prolonged exposure to harsh pH can lead to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using pH adjustments in catharanthine extraction?
A1: The principle is based on the chemical properties of alkaloids. Catharanthine is a basic compound that exists in two forms depending on the pH: a water-soluble salt form at acidic pH and an organic solvent-soluble free base form at alkaline pH. By manipulating the pH of the extraction solvent, it is possible to selectively move the catharanthine between aqueous and organic phases, thereby separating it from other plant components[9].
Q2: What are the optimal pH ranges for the different steps of catharanthine extraction?
A2: For the initial extraction from plant material, an acidic pH (around 2-3) is generally effective for solubilizing the alkaloids as salts[10]. For the subsequent liquid-liquid extraction into an organic solvent, the pH should be adjusted to the alkaline range (typically 8-9) to convert the alkaloids to their free base form[2].
Q3: Can pH affect the stability of catharanthine during extraction and storage?
A3: Yes, catharanthine can be susceptible to degradation under extreme pH conditions[5]. It is advisable to avoid prolonged exposure to strong acids or bases. For long-term storage, it is best to store catharanthine as a dry solid in a cool, dark, and dry place.
Q4: How does pH influence the semi-synthesis of vinblastine from catharanthine and vindoline?
A4: The pH of the reaction medium can significantly affect the yield of the coupling reaction. For instance, in a singlet oxygen-mediated reaction, the yield of vinblastine was found to be maximal at a pH of 8.3[3][6]. In Fe(III)-promoted coupling, an acidic aqueous solution is used to improve the reaction's efficiency[7].
Data Presentation
The following tables summarize quantitative data on the effect of pH on catharanthine extraction and its subsequent coupling reaction with vindoline.
Table 1: Effect of pH on Vinblastine Yield from Catharanthine and Vindoline Coupling
| Reaction pH | Vinblastine Yield (based on initial catharanthine) | Reference |
| 4.5 | Low (not specified) | [11] |
| 6.0 | Moderate (not specified) | [11] |
| 7.3 | Higher (not specified) | [11] |
| 8.3 | 20% | [1][3][6][11] |
| 9.5 | Lower (not specified) | [11] |
Table 2: pH Conditions for Different Stages of Catharanthine Extraction and Reaction
| Process Step | Recommended pH | Purpose | References |
| Initial Plant Material Extraction | 2.0 - 3.0 | Protonate catharanthine to form a water-soluble salt. | [10][12] |
| Precipitation of Alkaloid-Embonate Complexes | 5.0 | Exhaustive precipitation of alkaloids. | [6][11] |
| Extraction into Organic Solvent | 8.0 - 9.0 | Deprotonate catharanthine to its free base form for solubility in organic solvents. | [2] |
| Fe(III)-Promoted Coupling Reaction | Acidic (0.1 N HCl) | Enhance reaction efficiency and protect tertiary amines. | [7][8] |
| Singlet Oxygen-Mediated Coupling | 8.3 | Maximize vinblastine yield. | [1][3][6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Catharanthine from Catharanthus roseus Leaves
This protocol describes a standard laboratory-scale acid-base extraction method.
Materials:
-
Dried, powdered Catharanthus roseus leaves
-
0.1 M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Acidic Extraction:
-
Macerate 100 g of dried, powdered C. roseus leaves in 1 L of 0.1 M HCl.
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture to separate the acidic aqueous extract from the solid plant material.
-
-
Basification:
-
Transfer the acidic extract to a large beaker.
-
Slowly add ammonium hydroxide solution while stirring and monitoring the pH.
-
Adjust the pH of the extract to approximately 8-9.
-
-
Organic Solvent Extraction:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Add an equal volume of dichloromethane or chloroform and shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the alkaloids.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude catharanthine extract.
-
Protocol 2: pH Optimization of the Singlet Oxygen-Mediated Coupling of Catharanthine and Vindoline
This protocol outlines a method for the semi-synthesis of vinblastine with a focus on pH control.
Materials:
-
Catharanthine and Vindoline (as embonate complexes or isolated compounds)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Citric Acid buffer
-
Dichloromethane
-
30% Hydrogen Peroxide (H₂O₂)
-
10% Sodium Hypochlorite (NaClO)
-
0.1% Sodium Borohydride (NaBH₄) in methanol (B129727)
-
pH meter
Procedure:
-
Reaction Setup:
-
Prepare a mixture of the catharanthine and vindoline starting materials in a suitable reaction vessel.
-
Add a mixture of 0.1 M HCl and 0.1 M citric acid buffer.
-
Add dichloromethane to create a biphasic system.
-
Cool the mixture to 0 - (-5) °C.
-
-
Initiation of Reaction and pH Monitoring:
-
Slowly and simultaneously add 30% H₂O₂, 10% NaClO, and 0.1% NaBH₄ in methanol to the stirred mixture over a period of 3-5 hours.
-
Monitor the pH of the reaction mixture continuously with a pH meter. The pH will gradually increase during the addition of reagents.
-
-
pH Optimization:
-
To determine the optimal pH, samples of the reaction mixture can be taken at different pH values (e.g., 4.5, 6.0, 7.3, 8.3, and 9.5)[11].
-
Quench the reaction for each sample and analyze the product yield by a suitable method such as HPLC.
-
Based on literature, the highest yield is expected at a pH of approximately 8.3[1][3][6].
-
-
Work-up and Analysis:
-
Once the reaction has proceeded for the desired time, separate the organic layer.
-
Evaporate the organic solvent to dryness.
-
Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC to quantify the yield of vinblastine.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 11. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Enhancing Catharanthine Production in Engineered Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic engineering of yeast for enhanced catharanthine (B190766) production.
Frequently Asked Questions (FAQs)
Q1: My engineered yeast strain shows low or no catharanthine production. What are the potential causes and troubleshooting steps?
A1: Low or no catharanthine production is a common issue that can arise from several factors throughout the experimental workflow. Here's a breakdown of potential causes and how to troubleshoot them:
-
Inefficient Precursor Supply: The biosynthesis of catharanthine, a monoterpenoid indole (B1671886) alkaloid (MIA), requires precursors from both the shikimate pathway (tryptamine) and the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathway (secologanin). Insufficient precursor availability is a major bottleneck.
-
Troubleshooting:
-
Overexpress key genes in precursor pathways: Enhance the expression of genes such as ARO4 (shikimate pathway) and rate-limiting enzymes in the MVA pathway (e.g., tHMG1, ERG20).
-
Feed precursors: Supplement the culture medium with tryptophan and loganin (B1675030) or secologanin (B1681713) to bypass upstream limitations and pinpoint downstream issues.
-
-
-
Suboptimal Expression of Pathway Genes: The heterologous genes for the catharanthine pathway may not be expressed or folded correctly, leading to inactive enzymes.
-
Troubleshooting:
-
Codon Optimization: Ensure that the DNA sequences of the plant-derived genes have been optimized for expression in Saccharomyces cerevisiae.
-
Promoter Strength: Use strong, well-characterized promoters (e.g., pGAL1, pTEF1) to drive the expression of pathway genes. Consider using a range of promoter strengths to balance pathway flux.
-
Protein Expression Analysis: Use techniques like Western blotting or fluorescent protein tagging (e.g., GFP fusion) to confirm the expression of key enzymes.
-
-
-
Identification of Rate-Limiting Steps: One or more enzymes in the multi-step conversion from strictosidine (B192452) aglycone to catharanthine may be acting as a bottleneck.
-
Troubleshooting:
-
Enzyme Assays: If possible, perform in vitro assays with cell lysates to measure the activity of individual enzymes.
-
Metabolite Analysis: Use LC-MS to analyze the accumulation of pathway intermediates. The buildup of a specific intermediate suggests the subsequent enzymatic step is rate-limiting. For example, an accumulation of tabersonine (B1681870) could indicate inefficient activity of the enzymes converting it to catharanthine.[1][2]
-
Gene Overexpression: Systematically overexpress individual or combinations of pathway genes to identify those that lead to increased catharanthine titers. Studies have identified enzymes like geissoschizine synthase (GS) and dehydro-precondylocarpine-acetate synthase (DPAS) as potential rate-limiting steps.[1][2]
-
-
-
Toxicity of Intermediates or Final Product: High concentrations of catharanthine or its precursors can be toxic to yeast cells, inhibiting growth and production.
-
Troubleshooting:
-
In situ product removal: Employ strategies like two-phase fermentation with an organic solvent overlay (e.g., dodecane) to sequester the product and reduce its concentration in the aqueous phase.
-
Promoter Regulation: Use inducible promoters to delay the expression of the pathway until a sufficient cell density is reached, minimizing the impact of toxicity on the growth phase.
-
-
Q2: I am observing a high accumulation of tabersonine but very little catharanthine. How can I improve the conversion efficiency?
A2: The accumulation of tabersonine indicates that the upstream pathway to tabersonine is functional, but the subsequent conversion to catharanthine is inefficient. This points to a bottleneck at the final steps of the biosynthetic pathway.
-
Enhance Expression of Downstream Enzymes: The conversion of tabersonine to catharanthine involves several enzymatic steps.
-
Troubleshooting:
-
Increase the gene copy number or use stronger promoters for the enzymes responsible for converting tabersonine. This includes the enzymes involved in the branch of the pathway leading specifically to catharanthine.
-
-
-
Competing Pathways: Tabersonine is a branch-point metabolite that can also be converted to vindoline (B23647).[1][3] If enzymes for the vindoline pathway are present, they may be competing for the tabersonine substrate.
-
Troubleshooting:
-
If the goal is solely catharanthine production, ensure that no genes from the vindoline biosynthesis pathway (e.g., T16H, 16OMT) are expressed in your yeast strain.
-
If co-production is desired, balancing the expression levels of the competing pathway enzymes is crucial. This may require fine-tuning promoter strengths or gene copy numbers for both the catharanthine and vindoline branches.[4][5]
-
-
Q3: My yeast strain grows poorly after inducing the expression of the catharanthine pathway. What could be the cause and solution?
A3: Poor growth upon pathway induction is often due to metabolic burden or the toxicity of heterologous proteins or pathway intermediates.
-
Metabolic Burden: The expression of numerous large, heterologous plant enzymes can place a significant strain on the cell's resources, diverting energy and amino acids from essential cellular processes.
-
Troubleshooting:
-
Optimize Protein Expression: Use medium-strength promoters or inducible promoters to control the timing and level of protein expression. This can prevent an overwhelming metabolic load during the initial growth phase.
-
Integrate Genes into the Genome: Stable integration of expression cassettes into the yeast genome is often preferred over using high-copy plasmids, as it can lead to more stable and moderate expression levels, reducing metabolic burden.[3]
-
Optimize Fermentation Media: Ensure the media is rich in essential nutrients, including amino acids and vitamins, to support both cell growth and heterologous protein production.
-
-
-
Enzyme or Intermediate Toxicity: As mentioned in Q1, the accumulation of certain pathway intermediates or the final product can be toxic.
-
Troubleshooting:
-
Refer to the troubleshooting steps for toxicity in A1, such as in situ product removal and controlled induction of the pathway.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from metabolic engineering studies aimed at producing catharanthine and related compounds in yeast.
Table 1: Catharanthine and Vindoline Production Titers in Engineered S. cerevisiae
| Strain Description | Key Genetic Modifications | Titer (µg/L) | Reference |
| Catharanthine-producing strain | Overexpression of catharanthine pathway genes, debottlenecking rate-limiting steps (GS, DPAS) | 527.1 (catharanthine) | [1][2][6] |
| Vindoline-producing strain | Overexpression of vindoline pathway genes from tabersonine | 305.1 (vindoline) | [1][2][6] |
| Co-production strain | Expression of both catharanthine and vindoline pathways | 91.4 (catharanthine), 13.2 (vindoline) | [2] |
Table 2: Impact of Overexpressing Rate-Limiting Enzymes on Catharanthine Production
| Overexpressed Enzyme | Resulting Catharanthine Titer (µg/L) | Fold Increase | Reference |
| Geissoschizine Synthase (GS) | 527.1 | ~2.3 | [2][7] |
| Dehydro-precondylocarpine-acetate Synthase (DPAS) | 488.5 | ~2.2 | [2] |
Experimental Protocols
1. Yeast Transformation (Lithium Acetate (B1210297)/PEG Method)
This protocol describes a standard method for introducing plasmid DNA into Saccharomyces cerevisiae.
-
Materials:
-
Yeast strain to be transformed
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Plasmid DNA (with desired gene cassettes)
-
Carrier DNA (e.g., sheared salmon sperm DNA)
-
Transformation solution (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Selective agar (B569324) plates (e.g., SC-Ura for plasmids with a URA3 marker)
-
-
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of sterile water.
-
In a microfuge tube, mix 100 µL of the yeast cell suspension with 1-5 µg of plasmid DNA and 50 µg of carrier DNA.
-
Add 600 µL of transformation solution and vortex to mix.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.
-
Plate the entire cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.
-
2. Shake Flask Fermentation for Catharanthine Production
This protocol outlines a typical small-scale fermentation for evaluating catharanthine production in engineered yeast.
-
Materials:
-
Engineered yeast strain
-
YPD or appropriate synthetic complete (SC) medium with galactose for induction
-
Baffled shake flasks
-
-
Procedure:
-
Inoculate a single colony into a starter culture of 5 mL of appropriate medium and grow overnight at 30°C.
-
Inoculate a 250 mL baffled shake flask containing 50 mL of production medium with the starter culture to an initial OD600 of ~0.1.
-
Incubate at 30°C with vigorous shaking (e.g., 250 rpm).
-
If using an inducible promoter (e.g., GAL1), add galactose to a final concentration of 2% when the culture reaches a desired cell density (e.g., OD600 of 1.0).
-
Continue fermentation for 48-72 hours, taking samples periodically to monitor cell growth (OD600) and for metabolite analysis.
-
3. Catharanthine Extraction and Quantification by LC-MS
This protocol provides a general method for extracting and quantifying catharanthine from yeast cultures.
-
Materials:
-
Yeast culture sample
-
Ethyl acetate or other suitable organic solvent
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Methanol (B129727) for resuspension
-
LC-MS system
-
Catharanthine analytical standard
-
-
Procedure:
-
Extraction:
-
Take a known volume of yeast culture (e.g., 10 mL) and centrifuge to separate the cells and supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Sample Preparation:
-
Resuspend the dried extract in a known volume of methanol (e.g., 200 µL).
-
Filter the sample through a 0.22 µm syringe filter before analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Detect catharanthine using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The precursor ion for catharanthine is m/z 337.4.[1]
-
Quantify the catharanthine concentration by comparing the peak area to a standard curve prepared with a catharanthine analytical standard.
-
-
Visualizations
Caption: Simplified biosynthetic pathway for catharanthine and vindoline in engineered yeast.
Caption: Troubleshooting workflow for low catharanthine production in yeast.
Caption: Logical relationship at the tabersonine branch point.
References
- 1. researchgate.net [researchgate.net]
- 2. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast | EurekAlert! [eurekalert.org]
Light intensity and temperature effects on catharanthine biosynthesis in vertical farming
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of light intensity and temperature on catharanthine (B190766) biosynthesis in Catharanthus roseus grown in vertical farming systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low catharanthine yields in our vertical farm despite healthy plant growth?
A1: Low catharanthine yield, even in visually healthy Catharanthus roseus plants, is a common issue. The biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), including catharanthine, is a complex process influenced by multiple factors beyond basic plant health. Key reasons for low yields include:
-
Suboptimal Light Spectrum and Intensity: Catharanthine biosynthesis is highly sensitive to the quality and quantity of light. While white light supports growth, specific wavelengths, particularly red and blue light, and their ratios, play a crucial role in upregulating the expression of genes in the TIA pathway.[1] The optimal red light intensity for catharanthine production has been suggested to be between 150 and 300 µmol m⁻² s⁻¹.[2]
-
Inadequate Temperature Control: Temperature significantly impacts enzymatic reactions in the catharanthine biosynthesis pathway. While the plant may grow well within a range of temperatures, there are optimal temperatures for maximizing alkaloid production.
-
Genetic Variability: Different cultivars of Catharanthus roseus exhibit significant variation in their capacity to produce TIAs.[3] Your chosen cultivar may not be a high-producer of catharanthine.
-
Nutrient Composition: The composition of the hydroponic solution can influence the production of secondary metabolites.
-
Plant Age and Harvest Time: The concentration of catharanthine can vary with the age of the plant and the specific leaves harvested.
Q2: Can UV light be used to enhance catharanthine production?
A2: Yes, UV irradiation, particularly UV-B, has been shown to induce the expression of key genes in the catharanthine biosynthesis pathway, such as tryptophan decarboxylase (Tdc) and strictosidine (B192452) synthase (Str), leading to increased catharanthine accumulation.[4] However, it is crucial to carefully control the dose and duration of UV exposure, as excessive UV can cause stress and damage to the plants. Some studies have explored supplementary N-UV light in vertical farming setups.[3]
Q3: What is the expected impact of increasing the overall light intensity on catharanthine yield?
A3: The relationship between light intensity and catharanthine concentration is not linear. While higher light intensities can promote biomass accumulation, they may not necessarily lead to a higher concentration of catharanthine. In fact, some studies suggest that moderate light intensities are more effective for maximizing the concentration of this alkaloid. For instance, research has indicated that a red light intensity of 150 µmol m⁻² s⁻¹ yielded the greatest concentration of catharanthine compared to higher intensities like 300 or 600 µmol m⁻² s⁻¹.[2] Therefore, optimizing light intensity is a critical step in maximizing overall yield (biomass x concentration).
Q4: How does temperature affect the biosynthesis of catharanthine?
A4: Temperature influences the enzymatic reactions involved in the TIA pathway. While optimal temperatures for plant growth are generally between 21 and 27°C, specific temperature regimes can be used to enhance catharanthine production. However, extreme temperatures, both high and low, can negatively impact enzyme activity and overall plant health, thereby reducing alkaloid yield.
Troubleshooting Guides
Issue 1: Low or Inconsistent Catharanthine Yield
Symptom: HPLC analysis consistently shows low concentrations of catharanthine in leaf extracts, despite healthy plant appearance.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Light Spectrum | 1. Review your light source: Ensure you are using LEDs with specific wavelengths. A combination of red and blue light is generally more effective than white light alone.[1] 2. Adjust the Red:Blue light ratio: Experiment with different ratios. A higher proportion of red light has been shown to be beneficial for catharanthine production.[1] 3. Consider supplemental lighting: Introduce UV-A or UV-B lighting for short durations as an elicitor, carefully monitoring for signs of plant stress.[4][5] |
| Incorrect Light Intensity | 1. Measure the PPFD at the canopy level: Use a quantum sensor to ensure the light intensity is within the optimal range. 2. Adjust the light intensity: Aim for a Photosynthetic Photon Flux Density (PPFD) of 150-300 µmol m⁻² s⁻¹ of red light.[2] |
| Inappropriate Temperature | 1. Monitor and log the temperature: Ensure your environmental control system is maintaining a stable temperature. 2. Experiment with temperature shifts: Consider short-term temperature adjustments to see if it triggers an increase in catharanthine production. |
| Cultivar with Low Production | 1. Research your cultivar: Investigate the known alkaloid production potential of the C. roseus cultivar you are using.[3] 2. Screen multiple cultivars: If possible, run small-scale trials with different cultivars to identify a high-yielding one for your system. |
| Suboptimal Nutrient Solution | 1. Analyze your nutrient solution: Ensure that the macro and micronutrient levels are optimal for secondary metabolite production, not just biomass. 2. Consult literature for specialized media: Research hydroponic nutrient recipes specifically designed for medicinal plant production. |
Issue 2: Poor HPLC Peak Resolution for Catharanthine
Symptom: Chromatograms from HPLC analysis show broad, tailing, or co-eluting peaks for catharanthine, making accurate quantification difficult.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase | 1. Adjust the organic modifier concentration: Vary the percentage of acetonitrile (B52724) or methanol (B129727) in your mobile phase. 2. Modify the pH of the aqueous phase: The pH can significantly affect the retention and peak shape of alkaloids. 3. Try a different buffer system: Experiment with different buffers (e.g., phosphate, acetate) and concentrations. |
| Column Issues | 1. Check for column contamination: Flush the column with a strong solvent mixture. 2. Verify column integrity: Perform a column efficiency test to ensure it is performing optimally. 3. Consider a different stationary phase: If using a C18 column, you might explore other options like a phenyl-hexyl column for different selectivity. |
| Improper Sample Preparation | 1. Ensure complete extraction: Use an appropriate solvent and extraction method to fully extract the alkaloids from the plant material. 2. Filter the sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove particulates. 3. Check for sample overload: Inject a smaller volume or dilute the sample to avoid overloading the column. |
Data Presentation
Table 1: Effect of Red Light Intensity on Catharanthine and Vindoline (B23647) Concentration
| Red Light Intensity (µmol m⁻² s⁻¹) | Catharanthine Concentration (µg/g DW) | Vindoline Concentration (µg/g DW) | Reference |
| 75 | ~150 | ~180 | [2] |
| 150 | ~250 | ~280 | [2] |
| 300 | ~200 | ~250 | [2] |
| 600 | ~100 | ~150 | [2] |
Table 2: Effect of Light Spectra on Catharanthine and Vindoline Concentration
| Light Treatment | Catharanthine Concentration (µg g⁻¹ DW) | Vindoline Concentration (µg g⁻¹ DW) | Reference |
| White Light (Control) | 35.3 ± 1.1 | Not specified | [6] |
| Red Light | 56.4 ± 1.5 | 28.6 ± 0.7 | [6] |
Experimental Protocols
Protocol 1: Quantification of Catharanthine by HPLC
This protocol provides a general method for the quantification of catharanthine in C. roseus leaf samples.
1. Sample Preparation (Simplified Alkaloid Extraction)
-
Materials:
-
Freeze-dried and powdered C. roseus leaf tissue
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh approximately 100 mg of powdered leaf tissue into a microcentrifuge tube.
-
Add 1 mL of methanol to the tube.
-
Vortex vigorously for 1 minute.
-
Sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-DAD Analysis
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Quantification:
-
Prepare a series of standard solutions of catharanthine of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the catharanthine in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression of key genes in the catharanthine biosynthesis pathway.
1. RNA Extraction and cDNA Synthesis
-
Materials:
-
C. roseus leaf tissue (fresh or frozen in liquid nitrogen)
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
-
Procedure:
-
Extract total RNA from leaf tissue according to the manufacturer's protocol of the RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
2. qRT-PCR
-
Materials:
-
cDNA template
-
Gene-specific primers for target genes (e.g., TDC, STR, G10H) and a reference gene (e.g., Actin)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
-
Procedure:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of Catharanthus roseus in vertical farming systems: dynamic analyses of plant morphological responses of nine cultivars to N-UV supplementation | International Society for Horticultural Science [ishs.org]
- 4. UV-B-induced signaling events leading to enhanced-production of catharanthine in Catharanthus roseus cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water | PLOS One [journals.plos.org]
Validation & Comparative
Unveiling Catharanthine Troves: A Comparative Analysis of Catharanthus roseus Cultivars
For researchers, scientists, and drug development professionals, the selection of high-yielding plant cultivars is a critical first step in the efficient production of valuable secondary metabolites. This guide provides a comparative analysis of catharanthine (B190766) content across various cultivars of Catharanthus roseus, the primary natural source of this crucial precursor for the synthesis of anticancer drugs like vinblastine (B1199706) and vincristine. The data presented is compiled from peer-reviewed scientific literature to aid in the selection of optimal plant material for research and pharmaceutical applications.
This report summarizes quantitative data on catharanthine concentrations in different C. roseus cultivars, details the experimental protocols for its extraction and quantification, and provides visual representations of the biosynthetic pathway and experimental workflow to facilitate a comprehensive understanding.
Comparative Catharanthine Content in C. roseus Cultivars
The concentration of catharanthine can vary significantly among different cultivars of Catharanthus roseus. The following table summarizes the catharanthine content found in the leaves of several commercially available cultivars, as reported in scientific studies. These variations are influenced by genetic factors, cultivation conditions, and developmental stages of the plant.
| Cultivar | Catharanthine Content (mg/g Dry Weight) | Reference |
| Pacifica Peach | 2.903 ± 0.384 | [1][2] |
| Pacifica Polka Dot | 3.79 | [3] |
| Albus | 1.6-fold higher than 'Roseus' and 'Ocellatus' | [4][5] |
| Cooler Rose Hot | Not specified for catharanthine, high in serpentine | [1][2] |
| Cooler Pink | 0.9 | [3] |
It is important to note that direct comparison between studies can be challenging due to variations in analytical methods and growing conditions. However, the data consistently indicates that cultivars within the 'Pacifica' series are potent producers of catharanthine.[1][2][3] The Egyptian 'Albus' cultivar has also been identified as a high-yielding variety.[4][5]
Experimental Protocols
Accurate quantification of catharanthine is paramount for comparative studies. The following sections detail a standard methodology for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of catharanthine from C. roseus leaves.
Catharanthine Extraction
This protocol is a composite of commonly employed methods for the extraction of terpenoid indole (B1671886) alkaloids from C. roseus leaf material.
-
Sample Preparation:
-
Harvest fresh, healthy leaves from mature C. roseus plants.
-
Wash the leaves thoroughly with distilled water to remove any surface contaminants.
-
Freeze-dry the leaves and then grind them into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Accurately weigh approximately 100 mg of the dried leaf powder.
-
Place the powder in a suitable extraction vessel (e.g., a centrifuge tube).
-
Add 1 mL of 95% methanol (B129727) to the powder.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Extract for 60 minutes at room temperature with occasional vortexing.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.[6]
-
Carefully collect the supernatant, which contains the alkaloid extract.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Quantification
The following HPLC parameters are based on established methods for the separation and quantification of catharanthine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer is typical. A common mobile phase composition is a mixture of acetonitrile and 0.1 M phosphate buffer (pH 3.5, containing 0.5% glacial acetic acid) in a 21:79 (v/v) ratio.[1][2]
-
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally employed.[1][2]
-
Detection: UV detection at a wavelength of 254 nm is suitable for catharanthine.[1][2][7]
-
Quantification: Catharanthine concentration in the samples is determined by comparing the peak area with that of a standard curve generated using known concentrations of a purified catharanthine standard.
Visualizing the Process: Biosynthesis and Workflow
To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Catharanthine Biosynthetic Pathway
The biosynthesis of catharanthine is a complex process involving multiple enzymatic steps, originating from the primary metabolites tryptophan and secologanin. The following diagram illustrates the key intermediates and enzymes in this pathway.
Caption: Simplified biosynthetic pathway of catharanthine.
Experimental Workflow for Catharanthine Quantification
The following diagram outlines the sequential steps involved in the quantification of catharanthine from C. roseus leaf samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijzi.net [ijzi.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catharanthine Tartrate and Other Vinca Alkaloids in Cancer Research
In the landscape of cancer therapeutics, vinca (B1221190) alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a cornerstone of chemotherapy regimens. These compounds exert their potent anti-tumor effects by interfering with microtubule dynamics, a critical process for cell division. This guide provides a detailed comparison of catharanthine (B190766) tartrate and other prominent vinca alkaloids—vinblastine (B1199706), vincristine, vinorelbine, and vindesine—for researchers, scientists, and drug development professionals.
Overview of Vinca Alkaloids in Oncology
Vinca alkaloids are a class of anti-mitotic and anti-microtubule agents used in the treatment of a variety of cancers, including lymphomas, leukemias, and solid tumors such as breast and lung cancer.[1][2] Their primary mechanism of action involves binding to β-tubulin, which disrupts the assembly of microtubules.[1][3] This interference with microtubule dynamics leads to mitotic arrest in the M-phase of the cell cycle, ultimately inducing programmed cell death, or apoptosis.[1][4]
The four principal vinca alkaloids used in clinical settings are vincristine, vinblastine, vinorelbine, and vindesine.[2] While structurally similar, minor chemical differences between them result in distinct clinical profiles, including their anti-tumor activity and toxicity.[5]
Catharanthine Tartrate: A Precursor with Emerging Potential
Catharanthine is a monoterpenoid indole (B1671886) alkaloid found in Catharanthus roseus and serves as a crucial chemical precursor in the biosynthesis of the dimeric vinca alkaloids, such as vinblastine and vincristine.[6][7] On its own, catharanthine exhibits weak anti-mitotic activity due to poor tubulin binding.[7] However, recent research has begun to explore its independent bioactivities. Studies have shown that catharanthine can induce apoptosis and autophagy in liver cancer cells (HepG2) by inhibiting the mTOR signaling pathway.[8] While not as potent as its dimeric derivatives, the unique biological activities of catharanthine warrant further investigation.
Comparative Analysis of Vinca Alkaloids
This section provides a comparative overview of the key characteristics of this compound and other major vinca alkaloids.
Mechanism of Action
The primary mechanism of action for clinically used vinca alkaloids is the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis.[1][9] This is achieved by binding to tubulin dimers.[9] Catharanthine, while sharing a common origin, appears to have a less direct effect on microtubules and may exert its anticancer effects through other pathways, such as the induction of autophagy.[8]
dot
Caption: Comparative signaling pathways of vinca alkaloids and catharanthine.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various vinca alkaloids across different cancer cell lines.
| Vinca Alkaloid | Cell Line | Tissue of Origin | IC50 (nM) |
| Vincristine | HeLa | Cervical Cancer | 1.5 - 7.4[1] |
| MCF-7 | Breast Cancer | 2.5 - 10[1] | |
| A549 | Lung Cancer | 3.0 - 15[1] | |
| Jurkat | T-cell Leukemia | 0.5 - 5.0[1] | |
| Vinblastine | HeLa | Cervical Cancer | 1.0 - 5.0[1] |
| MCF-7 | Breast Cancer | 1.5 - 8.0[1] | |
| A549 | Lung Cancer | 2.0 - 12[1] | |
| Jurkat | T-cell Leukemia | 0.3 - 4.0[1] | |
| Vinorelbine | HeLa | Cervical Cancer | 5.0 - 20[1] |
| MCF-7 | Breast Cancer | 8.0 - 30[1] | |
| A549 | Lung Cancer | 10 - 50[1] | |
| Jurkat | T-cell Leukemia | 2.0 - 15[1] | |
| Catharanthine | HepG2 | Liver Carcinoma | IC50 determined but specific value not provided in the abstract[8] |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used. The values presented are a range compiled from various sources.[1]
Clinical Applications and Toxicity
The approved vinca alkaloids have distinct clinical uses and associated toxicities.
| Vinca Alkaloid | Common Clinical Uses | Major Dose-Limiting Toxicity |
| Vincristine | Acute lymphocytic leukemia, Hodgkin's and non-Hodgkin's lymphomas, Wilms' tumor, neuroblastoma[5] | Neurotoxicity[5] |
| Vinblastine | Testicular carcinoma, Hodgkin's and non-Hodgkin's lymphomas, breast cancer[2][5] | Myelosuppression (bone marrow suppression)[5] |
| Vinorelbine | Non-small cell lung cancer, breast cancer[2][6] | Neutropenia[5] |
| Vindesine | Investigational use in the United States[5] | Neutropenia[5] |
| This compound | Not clinically approved as a standalone anticancer agent. | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Vinca compounds
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the vinca compounds in complete medium. Add 100 µL of the compound dilutions to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]
dot
Caption: Workflow for MTT cytotoxicity assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to quantify the distribution of cells in different phases of the cell cycle. Vinca alkaloids typically cause an arrest in the G2/M phase.[10]
Materials:
-
Cells treated with vinca alkaloids
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the vinca alkaloid at its IC50 concentration for 24 hours.[10]
-
Harvesting: Harvest both floating and adherent cells and wash with cold PBS.[10]
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.[10]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
In Vivo Tumor Models
Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in a living organism.[3]
Protocol for Subcutaneous Xenograft Model:
-
Cell Preparation: Culture cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.[3]
-
Animal Preparation and Injection: Anesthetize immunocompromised mice and subcutaneously inject the cell suspension into the flank.[3]
-
Tumor Monitoring: Monitor the mice for tumor development and measure tumor volume regularly using calipers.[3]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and administer the vinca alkaloids.[3]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight to assess the efficacy and toxicity of the treatment.
Conclusion
The established vinca alkaloids—vincristine, vinblastine, vinorelbine, and vindesine—remain vital tools in cancer chemotherapy, primarily through their potent inhibition of microtubule dynamics. This compound, while historically viewed as a precursor, is emerging as a compound of interest with a potentially distinct mechanism of action involving the induction of autophagy. While its anticancer potency does not currently rival that of its dimeric derivatives, its unique biological profile suggests potential for further investigation, either as a standalone agent or in combination therapies. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to explore the therapeutic potential of both established and novel vinca alkaloids in the ongoing fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. benchchem.com [benchchem.com]
Validating the Antimitotic Activity of Catharanthine Tartrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimitotic activity of catharanthine (B190766) tartrate against established chemotherapeutic agents, supported by experimental data. Catharanthine, a monoterpenoid indole (B1671886) alkaloid from Catharanthus roseus, is a crucial precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] While its role as a biosynthetic intermediate is well-documented, catharanthine itself exhibits significant antimitotic properties, making it a compound of interest for novel anticancer drug development.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary antimitotic mechanism of catharanthine and its dimeric derivatives, the Vinca (B1221190) alkaloids, is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.
-
Tubulin Binding: Catharanthine and other Vinca alkaloids bind to β-tubulin, a fundamental protein subunit of microtubules.[1]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.[1][2] The disruption of microtubule assembly prevents the formation of a functional mitotic spindle.
-
Mitotic Arrest: Without a proper mitotic spindle, the cell cycle is arrested, typically at the G2/M phase for Vinca alkaloids like vinblastine.[3] Interestingly, some studies on catharanthine-related alkaloids have shown an arrest at the S phase, suggesting a potentially distinct or broader mechanism compared to its more complex derivatives.[4][5]
-
Induction of Apoptosis and Autophagy: Prolonged mitotic arrest triggers programmed cell death. Catharanthine has been shown to induce apoptosis through a ROS-dependent intrinsic pathway, involving the dysregulation of the Bcl-2/Bax ratio, cytochrome c release, and the activation of caspase-3.[4][5] Furthermore, it can activate autophagy signaling pathways by inhibiting mTOR and upregulating key autophagy-related genes such as LC3 and Beclin1.[6]
In contrast, taxanes like paclitaxel (B517696) also target microtubules but work by stabilizing them, preventing the disassembly required for the dynamic processes of mitosis. This also leads to mitotic arrest and apoptosis.[7]
Comparative Performance Data
The following tables summarize the efficacy of catharanthine and its alternatives from various in vitro studies.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be made with caution, as results can vary significantly based on the cell line, assay type, and specific experimental conditions.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| Catharanthine | HCT-116 | Colon Carcinoma | ~590 µM[1] |
| JURKAT E.6 | T-cell Leukemia | ~0.63 µM[1] | |
| THP-1 | Acute Monocytic Leukemia | ~0.62 µM[1] | |
| Vinblastine | B16 Melanoma | Melanoma | More potent than Vincristine[8] |
| L-cells | (Mouse Fibroblast) | Complete growth inhibition at 40 nM[8] | |
| Vincristine | B16 Melanoma | Melanoma | Less potent than Vinblastine[8] |
| L-cells | (Mouse Fibroblast) | ~25% growth inhibition at 40 nM[8] | |
| Paclitaxel | AGS | Gastric Cancer | Induces G2/M arrest[9] |
Table 2: Inhibition of Tubulin Polymerization (in vitro)
| Compound | Assay Type | Potency (Ki or IC50) |
| Vincristine | Inhibition of tubulin addition | Ki: 0.085 µM[8] |
| Vinblastine | Inhibition of tubulin addition | Ki: 0.178 µM[8] |
| Tubulin Depolymerization | IC50: ~1 µM[10] | |
| Paclitaxel | Microtubule Stabilization | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimitotic agents.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin can be monitored by measuring the increase in light scattering (absorbance at 340 nm) or fluorescence using a fluorescent reporter. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Protocol:
-
Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂).
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP (as an energy source), and a fluorescence reporter in a 96-well plate.
-
Compound Addition: Add various concentrations of catharanthine tartrate or other test compounds. Include a positive control (e.g., nocodazole (B1683961) for inhibition) and a negative vehicle control.
-
Initiation: Initiate polymerization by incubating the plate at 37°C.
-
Measurement: Measure the absorbance or fluorescence at regular intervals (e.g., every minute for 60 minutes) using a microplate reader.
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Calculate IC50 values by comparing the curves of treated samples to the control.[10]
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cell cycle phases.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[11]
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[1][6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for the in vitro evaluation of antimitotic properties.
Caption: Signaling pathways activated by catharanthine leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Induction of apoptosis in human leukemia cells through an intrinsic pathway by cathachunine, a unique alkaloid isolated from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.lucp.net [books.lucp.net]
- 8. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csef.usc.edu [csef.usc.edu]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Tale of Two Couplings: Polonovski-Type vs. Fe(III)-Promoted Pathways to Vinblastine
A comparative guide to the critical coupling step in the synthesis of the potent anti-cancer agent, vinblastine (B1199706).
The intricate bisindole alkaloid vinblastine, a cornerstone in chemotherapy, is famously assembled by coupling two complex monomeric precursors: catharanthine (B190766) and vindoline (B23647). The strategic bond formation between these two moieties has been a subject of intense research, leading to the development of several synthetic strategies. Among these, the Polonovski-type reaction and the more recent Fe(III)-promoted coupling stand out as prominent methods. This guide provides a detailed comparison of these two pivotal reactions, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
The Competing Pathways: An Overview
The synthesis of vinblastine hinges on the successful coupling of catharanthine and vindoline. The Polonovski-type reaction, a classical method, involves the activation of catharanthine N-oxide to generate a reactive iminium ion, which is then trapped by the nucleophilic vindoline. In contrast, the Fe(III)-promoted coupling is a biomimetic approach that utilizes an iron(III) salt to initiate the fragmentation of catharanthine and subsequent coupling with vindoline, often with superior stereocontrol.
Performance Face-Off: A Quantitative Comparison
The choice between the Polonovski-type and Fe(III)-promoted coupling methods often depends on the desired outcome, particularly concerning yield and stereoselectivity. The following table summarizes the key quantitative data for both reactions.
| Parameter | Polonovski-Type Reaction | Fe(III)-Promoted Coupling |
| Typical Yield (Anhydrovinblastine) | ~50%[1] | Up to 90%[2][3] |
| Typical Yield (Vinblastine - one pot) | Not applicable | 40-43%[2][4][5][6][7] |
| Diastereoselectivity (C16') | Temperature-dependent: 1:1 at 0°C, >5:1 at -78°C[2][3][4][7] | Exclusively the natural C16' stereoisomer at 25°C[2][4][5][7][8] |
| Key Reagents | Trifluoroacetic anhydride (B1165640), catharanthine N-oxide, vindoline | FeCl₃, catharanthine, vindoline |
| Reaction Temperature | 0°C to -78°C[2][3][4][7] | Room temperature (23-25°C)[8][9] |
Delving into the Mechanisms
The distinct outcomes of these two reactions are rooted in their different mechanistic pathways. The Polonovski-type reaction proceeds through a fragmentation of catharanthine N-oxide, while the Fe(III)-promoted method is thought to involve a radical cation intermediate.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. To that end, detailed experimental protocols for both coupling methods are provided below.
Polonovski-Type Coupling for Anhydrovinblastine Synthesis
This protocol is adapted from the seminal work of Potier and Langlois.[1][10]
Materials:
-
Catharanthine N-oxide
-
Vindoline
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve catharanthine N-oxide and vindoline in anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -78°C for higher diastereoselectivity).
-
Slowly add a solution of TFAA in CH₂Cl₂ to the reaction mixture.
-
Stir the reaction for the appropriate time, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Reduce the resulting iminium ion by adding NaBH₄.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield anhydrovinblastine.
Fe(III)-Promoted Coupling for Vinblastine Synthesis (One-Pot)
This protocol is based on the work of Boger and co-workers, which allows for the direct synthesis of vinblastine.[2][4][5]
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Trifluoroethanol (CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Iron(III) oxalate (B1200264) (Fe₂(ox)₃) or another soluble Fe(III) source
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Coupling Reaction: Dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH. Stir the solution at room temperature (23-25°C).[9]
-
Add an aqueous solution of FeCl₃ (5.0 equivalents) to the reaction mixture and stir for 2-3 hours under an inert atmosphere.[9]
-
Oxidation and Reduction: In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., Fe₂(ox)₃, 10 equivalents) in an appropriate solvent, cool it to 0°C, and saturate it with air.[4]
-
Add the initial reaction mixture containing the coupled iminium ion to the cooled Fe(III) solution.
-
Carefully add solid NaBH₄ (20-50 equivalents) portion-wise to the mixture while maintaining the temperature at 0°C.[9]
-
Continue stirring at 0°C for an additional hour.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product by chromatography to obtain vinblastine and its C20' isomer, leurosidine.[9]
Concluding Remarks: Choosing the Right Path
The Fe(III)-promoted coupling method presents a significant advancement in the synthesis of vinblastine, offering superior yields and complete stereocontrol at the critical C16' position under milder conditions compared to the classical Polonovski-type reaction.[8] The ability to perform a one-pot synthesis of vinblastine further enhances its appeal for efficiency and scalability.[4][11] However, the Polonovski-Potier reaction remains a valuable tool, particularly for the synthesis of anhydrovinblastine and its analogs, and has been instrumental in the historical development of vinblastine synthesis.[2][12][13]
The choice of method will ultimately depend on the specific goals of the research. For the efficient and stereoselective synthesis of vinblastine itself, the Fe(III)-promoted coupling is the clear frontrunner. For investigations requiring access to anhydrovinblastine or for historical context, the Polonovski-type reaction remains relevant. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this life-saving molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. New Insights into the Mechanism and an Expanded Scope of the Fe(III)-mediated Vinblastine Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of a modification of the Polonovski reaction to the synthesis of vinblastine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Partial synthesis of vinblastine-type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Catharanthine in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of catharanthine (B190766) in biological samples. Catharanthine, a monoterpenoid indole (B1671886) alkaloid and a precursor to the anticancer agents vinblastine (B1199706) and vincristine, necessitates sensitive and specific analytical methods for its determination in complex biological matrices.[1] This document details the performance of LC-MS/MS, presents supporting experimental data, and outlines detailed methodologies to assist researchers in selecting and implementing the most suitable analytical approach.
Superiority of LC-MS/MS for Catharanthine Quantification
LC-MS/MS has emerged as the gold standard for the bioanalysis of catharanthine due to its high sensitivity, specificity, and speed.[2] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. The inherent selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the accurate measurement of catharanthine even in the presence of interfering substances commonly found in biological samples like plasma and plant extracts.[3]
Alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have been employed for the analysis of catharanthine.[2][4] However, HPLC-UV often lacks the sensitivity and selectivity required for pharmacokinetic studies where catharanthine concentrations can be very low. LC-MS/MS overcomes these limitations, providing lower limits of detection (LOD) and quantification (LOQ), making it the preferred method for rigorous bioanalytical validation.[2]
Performance Characteristics of Validated LC-MS/MS Methods
The following tables summarize the key performance parameters from a validated LC-MS/MS method for the simultaneous determination of catharanthine and vindoline (B23647) in rat plasma[1].
| Validation Parameter | Performance Metric | Supporting Data |
| Linearity | Concentration Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | |
| Precision | Intra-day (% CV) | < 15% |
| Inter-day (% CV) | < 15% | |
| Accuracy | Bias | 93.8% to 108.1% |
| Recovery | Mean Recovery | 88.5% - 96.5% |
| Matrix Effect | 95.3% - 104.7% | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Table 1: Summary of LC-MS/MS method validation parameters for catharanthine in rat plasma.[1]
| Mass Spectrometry Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selective Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 337.4[3] |
| Product Ion (m/z) | 144.2[3] |
Table 2: Typical mass spectrometric conditions for catharanthine analysis.[1][3]
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for catharanthine in rat plasma is provided below.
Sample Preparation
-
Protein Precipitation: To 100 µL of rat plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., vindoline).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute catharanthine.
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40 °C
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer is commonly used.
-
Ion Source: Electrospray Ionization (ESI) operated in the positive ion mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.[3]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the LC-MS/MS validation process for catharanthine.
Caption: Experimental workflow for LC-MS/MS validation of catharanthine.
Caption: Logical flow of the LC-MS/MS analytical process.
References
- 1. Liquid chromatography mass spectrometry simultaneous determination of vindoline and catharanthine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Quest for Catharanthine: A Comparative Guide to Extraction Solvents
For researchers, scientists, and drug development professionals, the efficient extraction of catharanthine (B190766) from its natural source, the Madagascar periwinkle (Catharanthus roseus), is a critical first step in the semi-synthesis of potent anti-cancer drugs like vinblastine (B1199706) and vincristine. The choice of extraction solvent is a pivotal factor influencing not only the yield but also the purity of the final product. This guide provides an objective comparison of various extraction solvents and techniques, supported by experimental data, to inform the selection of the most effective and appropriate methodology.
Comparative Analysis of Extraction Methods and Solvents
The extraction of catharanthine is not a one-size-fits-all process. The optimal solvent is often intrinsically linked to the chosen extraction technology. Modern techniques such as Supercritical Fluid Extraction (SFE), Negative-Pressure Cavitation Extraction (NPCE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced extraction times over traditional methods like maceration and heat reflux extraction.
Below is a summary of quantitative data from various studies, highlighting the performance of different solvent systems within several extraction paradigms.
| Extraction Method | Solvent System | Key Parameters | Catharanthine Yield/Recovery | Source |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 6.6 vol% Methanol (B129727) | 250 bar, 80°C, 40 min | 100% recovery | [1][2] |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% Ethanol (B145695) | -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles | 0.2843 mg/g DW | [2][3][4][5] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Comparable to NPCE | Higher than Maceration and Heat Reflux | [2][3][4] |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([Amim]Br) Aqueous Solution | Optimized soak time, solid-liquid ratio, ultrasound power and time | Shorter extraction times (0.5-4h) and remarkable efficiency | [6][7] |
| Solid-Liquid Extraction with Sonication | 0.5 M Sulfuric Acid and Methanol (3:1 v/v) | 3 hours in an ultrasonic bath | Not explicitly quantified for catharanthine alone, but effective for related alkaloids | [1] |
| Aqueous Acidic Extraction | 0.1 M Hydrochloric Acid | Standard solid-liquid extraction | Effective for creating water-soluble alkaloid salts | [8][9] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Low microwave power, 1:20 solid-to-liquid ratio, 2 min extraction time, 1h soak time | More efficient than Soxhlet and Heat Reflux Extraction | [10] |
| Maceration | 80% Ethanol | 12 hours, room temperature | Lower than NPCE and UAE | [2][4] |
| Heat Reflux Extraction (HRE) | 80% Ethanol | 3 hours, 80°C | Lower than NPCE and UAE | [2][4] |
| Soxhlet Extraction | Dichloromethane | 16 hours reflux | Primarily optimized for vindoline, but used for general alkaloid extraction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key extraction techniques cited in the comparative data.
Supercritical Fluid Extraction (SFE)
This method utilizes carbon dioxide in its supercritical state, often with a polar co-solvent, to enhance the extraction of target compounds.
-
Sample Preparation: Dried leaves of Catharanthus roseus are finely ground.
-
Extraction Column: The powdered plant material is packed into an extraction vessel.
-
Supercritical CO₂: Carbon dioxide is pressurized and heated to its supercritical state (e.g., 250 bar and 80°C).[2]
-
Modifier: A co-solvent, such as methanol (6.6 vol%), is introduced to the supercritical CO₂ to increase the solubility of catharanthine.[1][2]
-
Extraction: The supercritical fluid with the modifier is passed through the extraction vessel for a specified duration (e.g., 40 minutes).[2]
-
Separation: The pressure is then reduced, causing the CO₂ to return to a gaseous state and the extracted catharanthine to precipitate for collection.
-
Analysis: The collected extract is analyzed using High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of catharanthine.
Negative-Pressure Cavitation Extraction (NPCE)
This technique employs negative pressure to induce cavitation, which disrupts plant cell walls and enhances extraction efficiency.
-
Sample Preparation: Dried C. roseus leaves are ground to a fine powder (e.g., 60-mesh).[2][3]
-
Solvent: An 80% ethanol solution is used as the extraction solvent.[2][3]
-
Extraction: The powdered plant material is mixed with the solvent at a solid-to-liquid ratio of 1:20. A negative pressure of -0.075 MPa is applied for 30 minutes. This process is repeated for three cycles to maximize yield.[2][3][4][5]
-
Filtration and Concentration: The extracts from all cycles are combined, filtered to remove solid plant material, and then concentrated using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
Quantification: The catharanthine content in the crude extract is analyzed using a validated HPLC method.
Ultrasound-Assisted Extraction (UAE) with Ionic Liquids
Ultrasound waves create acoustic cavitation, disrupting cell walls and accelerating the extraction process. Ionic liquids can be used as efficient and environmentally friendly solvents.
-
Solvent Selection: A suitable ionic liquid aqueous solution (e.g., [Amim]Br) is chosen as the extraction solvent.[6][7]
-
Ultrasonication: The powdered plant material is mixed with the ionic liquid solution and placed in an ultrasonic bath. The mixture is subjected to ultrasound waves for a specific duration (e.g., 30 minutes).[2]
-
Centrifugation and Re-extraction: The mixture is centrifuged, and the supernatant containing the extracted alkaloids is collected. The plant residue can be re-extracted to improve the yield.
-
Purification: The combined extracts can be further purified using techniques like liquid-liquid extraction to separate the catharanthine from the ionic liquid and other impurities.
Visualization of the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and analysis of catharanthine from Catharanthus roseus.
Caption: General workflow for catharanthine extraction and analysis.
References
- 1. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Negative-pressure cavitation extraction of four main vinca alkaloids from Catharanthus roseus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Catharanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of various catharanthine (B190766) derivatives, a class of compounds that includes some of the most important chemotherapeutic agents used today. By summarizing key experimental data from both laboratory (in vitro) and animal (in vivo) studies, this document aims to facilitate informed decisions in drug discovery and development.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the available quantitative data on the efficacy of prominent catharanthine derivatives. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in experimental models and conditions.
In Vitro Efficacy: Inhibition of Cancer Cell Growth and Microtubule Assembly
The in vitro potency of catharanthine derivatives is often assessed by their ability to inhibit the proliferation of cancer cell lines (IC50 values) and their direct interaction with their molecular target, tubulin (Ki values for inhibition of microtubule assembly). Lower values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Catharanthine | HCT-116 (Colon Carcinoma) | ~590 | [1] |
| Catharanthine | JURKAT E.6 (T-cell leukemia) | ~0.63 | [1] |
| Catharanthine | THP-1 (Acute monocytic leukemia) | ~0.62 | [1] |
| Vinorelbine | MCF-7 (Breast Carcinoma) | 2.4 (as µg/mL) | [2] |
| Vinorelbine | R-27 (Breast Carcinoma) | 3.0 (as µg/mL) | [2] |
| Vincristine (B1662923) | Rd76-9 (Rhabdomyosarcoma) | 0.0021 | [3] |
| 10'-Fluorovinblastine | Average of 15 human tumor cell lines | 0.0003 | [4] |
| C20' Urea Derivatives of Vinblastine (B1199706) | Average of 15 human tumor cell lines | 0.0002 - 0.0003 | [4] |
| Compound | Parameter | Value (µM) | Reference |
| Vinepidine (B1260464) | Ki (inhibition of tubulin addition) | 0.079 ± 0.018 | [5] |
| Vincristine | Ki (inhibition of tubulin addition) | 0.085 ± 0.013 | [5] |
| Vindesine (B1683056) | Ki (inhibition of tubulin addition) | 0.110 ± 0.007 | [5] |
| Vinblastine | Ki (inhibition of tubulin addition) | 0.178 ± 0.025 | [5] |
Note: While vinblastine and its derivative, vindesine, were generally more potent than vincristine and vinepidine in inhibiting cell proliferation in culture, the opposite was observed for their ability to inhibit microtubule assembly in vitro.[5]
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. The data below is derived from studies using human tumor xenografts in mice, a standard pre-clinical model. The "T/C ratio (%)" represents the relative mean tumor weight of the treated group compared to the control group; a lower percentage indicates greater tumor inhibition.
| Compound | Tumor Model (Human Xenograft) | Dosing Regimen | T/C Ratio (%) | Activity Level | Reference |
| Vinorelbine | MCF-7 (Breast Carcinoma) | 16 mg/kg, i.v. | 26.7 | - | [2] |
| Vinorelbine | R-27 (Breast Carcinoma) | 16 mg/kg, i.v. | 44.1 | - | [2] |
| Vinflunine (B192657) | RXF944LX (Kidney) | 5-80 mg/kg/injection, i.p., weekly x 4 | <10 | High | [6][7] |
| Vinflunine | NCI-H69 (Small Cell Lung) | 5-80 mg/kg/injection, i.p., weekly x 4 | <10 | High | [6][7] |
| Vinflunine | PAXF546 (Pancreas) | 5-80 mg/kg/injection, i.p., weekly x 4 | <50 & >25 | Moderate | [6][7] |
| Vinflunine | PC-3 (Prostate) | 5-80 mg/kg/injection, i.p., weekly x 4 | <50 & >25 | Moderate | [6][7] |
| Vinflunine | TC37 (Colon) | 5-80 mg/kg/injection, i.p., weekly x 4 | <50 & >25 | Moderate | [6][7] |
| Vinorelbine | RXF944LX (Kidney) | 0.63-10 mg/kg/injection, i.p., weekly x 4 | <50 & >25 | Moderate | [6][7] |
| Vinorelbine | TC37 (Colon) | 0.63-10 mg/kg/injection, i.p., weekly x 4 | <50 & >25 | Moderate | [6][7] |
Note: In a direct comparison across a panel of human tumor xenografts, vinflunine demonstrated superior overall antitumor activity compared to vinorelbine.[6][7] Furthermore, in a study on B16 melanoma, vindesine was found to be more effective at inhibiting tumor growth in mice than vincristine.[8]
Experimental Protocols: Methodologies for Key Experiments
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key in vitro and in vivo assays commonly used to evaluate the efficacy of catharanthine derivatives.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Catharanthine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the catharanthine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation with Compound: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Growth Inhibition: Subcutaneous Xenograft Model
This model involves the implantation of human tumor cells under the skin of immunodeficient mice to study the effect of anticancer agents on tumor growth.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, to aid tumor establishment)
-
Sterile syringes and needles (27- or 30-gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Catharanthine derivative for injection
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash them with sterile PBS, and centrifuge to form a pellet.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of approximately 3 x 10^6 cells per injection volume (typically 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the prepared cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Measurement:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). This typically takes 1-3 weeks.
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2.
-
-
Drug Administration:
-
Once tumors have reached the desired size, randomize the mice into control and treatment groups.
-
Administer the catharanthine derivative according to the desired dosing schedule and route (e.g., intraperitoneal or intravenous injection). The control group should receive the vehicle solution.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or when the treated tumors show a significant reduction in growth.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition, often expressed as the T/C ratio (%).
-
Mandatory Visualizations
Signaling Pathway of Catharanthine Derivatives
The primary mechanism of action for catharanthine derivatives is the disruption of microtubule dynamics, which leads to cell cycle arrest in the M-phase and ultimately apoptosis (programmed cell death). More recent studies have also implicated the c-Jun N-terminal kinase (JNK) signaling pathway in this process.
Caption: Signaling cascade initiated by catharanthine derivatives.
Experimental Workflow: From In Vitro to In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel catharanthine derivative.
Caption: Pre-clinical evaluation workflow for catharanthine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of the effects of vinblastine, vincristine, vindesine, and vinepidine on microtubule dynamics and cell proliferation in vitro [pubmed.ncbi.nlm.nih.gov]
- 6. Superior in vivo experimental antitumour activity of vinflunine, relative to vinorelbine, in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The action of two Vinca alkaloids on B16 melanoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative docking studies of catharanthine and vinblastine with tubulin
A Comparative Guide to the Molecular Docking of Catharanthine (B190766) and Vinblastine (B1199706) with Tubulin
Introduction
Vinblastine, a dimeric indole (B1671886) alkaloid, is a well-established anti-cancer agent that functions by disrupting microtubule dynamics through its interaction with tubulin. It is formed from the coupling of two monomeric precursors, catharanthine and vindoline (B23647). Understanding the binding interactions of vinblastine and its constituent monomers with tubulin is crucial for the development of novel anti-cancer therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of the molecular docking studies of catharanthine and vinblastine with tubulin, summarizing key quantitative data, detailing experimental protocols, and visualizing the pertinent molecular interactions and workflows. While vinblastine is known to bind with high affinity to the vinca (B1221190) domain of tubulin, catharanthine exhibits weaker interactions.[1][2] The catharanthine moiety of vinblastine is thought to contribute significantly to the cytotoxic effect, while the vindoline portion is believed to act as an anchor.[3][4]
Quantitative Data Summary
The following table summarizes the binding affinities and interaction data for catharanthine and vinblastine with tubulin, as determined by various molecular docking and experimental studies.
| Ligand | Binding Affinity / Constant | Key Interacting Residues (β-tubulin unless specified) | Study Type |
| Vinblastine | -96.3 kJ/mol | B-Lys176, B-Ser178, B-Asp179, B-Glu183, B-Tyr210, B-Asp226, C-Lys326 (α-tubulin), C-Asp327 (α-tubulin), C-Lys336 (α-tubulin) | Molecular Docking[5] |
| -60.8 kJ/mol | B-Ser178, B-Asp179, B-Glu183, B-Tyr210, B-Asp226, C-Lys326 (α-tubulin), C-Asp327 (α-tubulin), C-Lys336 (α-tubulin), C-Lys352 (α-tubulin) | Molecular Docking[5][6] | |
| Ka = 5.2 x 106 M-1 | Not specified | Experimental (Chromatography/Filter Adsorption)[7] | |
| Catharanthine | Binding constant (Kb) = (2.8 ± 0.4) x 103 M-1 | Not specified | Experimental (Fluorescence Perturbation)[3] |
| Binding Energy = -6.16 kcal/mol | Not specified | Molecular Docking[8] |
Experimental Protocols
The following outlines a typical methodology for a comparative molecular docking study of catharanthine and vinblastine with tubulin, synthesized from protocols described in the cited literature.[6][9][10][11]
Preparation of Receptor and Ligands
-
Receptor Preparation: The three-dimensional crystal structure of the tubulin-vinblastine complex is obtained from the Protein Data Bank (PDB ID: 1Z2B).[12] Water molecules and any co-crystallized ligands other than the molecule of interest are removed. Hydrogen atoms are added to the protein structure, and the structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes. The binding site is typically defined as the region encompassing the known vinblastine binding pocket at the interface of the α and β tubulin subunits.
-
Ligand Preparation: The 3D structures of catharanthine and vinblastine are built using a molecular modeling software (e.g., ChemDraw, Avogadro). The structures are then optimized using a quantum mechanical method (e.g., B3LYP/6-31G(d,p)) to obtain their lowest energy conformation.[6]
Molecular Docking Simulations
-
Docking Software: Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or PatchDock.[9][12][13]
-
Docking Procedure: The prepared ligands (catharanthine and vinblastine) are docked into the defined binding site of the prepared tubulin structure. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity. The conformation with the lowest binding energy is typically considered the most favorable binding mode.
Analysis of Docking Results
-
Binding Affinity: The binding energy (in kcal/mol or kJ/mol) is recorded for the best-docked conformation of each ligand. A more negative value indicates a stronger binding affinity.
-
Interaction Analysis: The docked complexes are visualized to identify the specific amino acid residues of tubulin that are involved in interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with each ligand. This analysis helps in understanding the molecular basis of their binding.
Visualizations
Mechanism of Tubulin Binding and Disruption
The following diagram illustrates the established mechanism by which vinblastine and, to a lesser extent, catharanthine interact with tubulin to disrupt microtubule dynamics.
Caption: Mechanism of tubulin binding and microtubule disruption.
Experimental Workflow for Comparative Docking
The diagram below outlines the key steps involved in a typical in silico comparative docking study.
Caption: Workflow for comparative molecular docking studies.
Conclusion
Molecular docking studies reveal that vinblastine binds to tubulin with a significantly higher affinity than its monomeric precursor, catharanthine.[1][5] The dimeric structure of vinblastine allows for more extensive interactions with residues at the interface of α and β tubulin, leading to a more potent inhibition of microtubule polymerization. While catharanthine alone demonstrates weak activity, its contribution to the overall binding and cytotoxic effect of vinblastine is crucial. These comparative insights are valuable for the rational design of new tubulin-targeting agents for cancer therapy.
References
- 1. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] The binding of vinblastine to tubulin and to particulate fractions of mammalian brain. | Semantic Scholar [semanticscholar.org]
- 8. aca.unram.ac.id [aca.unram.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues [mdpi.com]
- 11. Structural Basis and Mechanism for Vindoline Dimers Interacting with α,β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for Catharanthine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Catharanthine (B190766), a key terpenoid indole (B1671886) alkaloid from Catharanthus roseus and a precursor to the anticancer drugs vinblastine (B1199706) and vincristine, requires precise and reliable analytical methods for its measurement. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of catharanthine, supported by experimental data from published studies.
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC assays are presented below, outlining the critical parameters for each technique.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method developed for the simultaneous quantification of several alkaloids in Catharanthus roseus leaves, including catharanthine.[1][2]
-
Instrumentation : High-Performance Liquid Chromatography system with UV detection.
-
Column : Merck Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[1][2]
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5.[1][2]
-
Injection Volume : Not specified in the provided abstract.
-
Temperature : Not specified in the provided abstract.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This protocol is derived from a UPLC-ESI-Q-TOF method developed for the rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus.[3]
-
Instrumentation : Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.[3]
-
Column : C18 column (details not specified in the abstract).[3]
-
Mobile Phase : A gradient elution using acetonitrile and water, both containing 0.1% formic acid and 10 mM ammonium (B1175870) acetate.[3]
-
Flow Rate : Not specified in the provided abstract.
-
Detection : ESI-Q-TOF mass spectrometry.[3]
-
Run Time : The separation was achieved within 13 minutes.[3]
-
Injection Volume : Not specified in the provided abstract.
-
Temperature : Not specified in the provided abstract.
Method Validation and Performance Comparison
The performance of both HPLC and UPLC methods is assessed through various validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] The following tables summarize the quantitative data for easy comparison.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC Method | UPLC Method |
| Column Type | Chromolith Performance RP-18e | C18 |
| Particle Size | Monolithic | Sub-2 µm (typical for UPLC) |
| Column Dimensions | 100 x 4.6 mm | Not Specified |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile/Water with additives |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.2 mL/min | Not Specified |
| Run Time | Not Specified | < 13 min[3] |
| Detector | UV (254 nm) | ESI-Q-TOF MS |
Table 2: Method Validation Parameters
| Validation Parameter | HPLC Method (for Catharanthine) | UPLC Method (for Catharanthine) |
| Linearity Range | 0.25 - 25 µg/mL[1][2] | Not explicitly stated for catharanthine alone, but excellent linearity (R² > 0.9988) was reported for all analyzed alkaloids.[3] |
| Correlation Coefficient (R²) | Not Specified | > 0.9988[3] |
| Limit of Detection (LOD) | 18 µg/mL[1][2] | 1 ng/mL to 10 ng/mL (for all components)[3] |
| Limit of Quantification (LOQ) | 56 µg/mL[1][2] | 3 ng/mL to 30 ng/mL (for all components)[3] |
| Precision (RSD%) | 1.33% (Coefficient of Variation)[1][2] | Not specified |
| Accuracy (% Recovery) | 98%[1][2] | 92.8% to 104.1% (for all components)[3] |
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as HPLC and UPLC, for the quantification of a specific analyte like catharanthine.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Discussion
The comparison of the HPLC and UPLC methods reveals distinct advantages for each technique. The primary advantage of the UPLC method is its significantly higher sensitivity, with a much lower limit of detection and quantification compared to the presented HPLC method.[1][2][3] This makes UPLC particularly suitable for the analysis of samples with very low concentrations of catharanthine. Furthermore, the shorter run time of the UPLC method allows for a higher sample throughput, which is a considerable advantage in high-volume testing environments.[3]
On the other hand, the HPLC method demonstrates good linearity, precision, and accuracy, making it a reliable and robust method for routine quantification where the expected concentrations of catharanthine are within its detection range.[1][2] The use of a UV detector in the HPLC method is also more common and generally less expensive than a mass spectrometer, which might be a consideration for some laboratories.
The choice between HPLC and UPLC for catharanthine quantification will ultimately depend on the specific requirements of the analysis. For applications demanding high sensitivity and rapid analysis, UPLC coupled with mass spectrometry is the superior choice. For routine quality control where high sensitivity is not the primary concern, a validated HPLC-UV method can provide accurate and reliable results. The cross-validation of these methods by analyzing the same set of samples and comparing the results is a crucial step to ensure consistency and reliability of data when transitioning from one method to another.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Elements of HPLC and UPLC Method Validation to Ensure Compliance [eventura.us]
- 5. assayprism.com [assayprism.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Alkaloids in Different Parts of Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a diverse array of terpenoid indole (B1671886) alkaloids (TIAs). Among these are the potent anti-cancer agents, vinblastine (B1199706) and vincristine (B1662923). The concentration and composition of these valuable alkaloids vary considerably among different plant organs. This guide provides a comparative analysis of the distribution of major alkaloids in the leaves, stems, roots, and flowers of C. roseus, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Alkaloid Distribution
The following table summarizes the quantitative distribution of several key alkaloids in different parts of Catharanthus roseus. It is important to note that alkaloid content can be influenced by various factors, including the specific cultivar, age of the plant, and environmental conditions. The data presented here is a synthesis from multiple studies to provide a comparative overview.
| Alkaloid | Plant Part | Concentration Range (mg/g Dry Weight) | Key Findings & Citations |
| Vinblastine | Leaves | 0.0003 - 1.7 | The highest concentrations are consistently found in the leaves.[1] One study on various cultivars found the highest amount in the leaves of the 'Purple' cultivar (1.7 mg/100g DW).[1] |
| Flowers | Lower than leaves | Generally present in lower concentrations compared to leaves.[2][3] | |
| Roots | 0.02 (lowest) | The lowest levels of vinblastine are typically detected in the roots.[1] | |
| Stems | Low concentrations | Present, but in lower amounts than in the leaves.[4] | |
| Vincristine | Leaves | up to 3.61 | Leaves are the primary site of accumulation. The highest amount was measured in the leaves of the 'Apricot' cultivar (3.61 mg/100g DW).[1] |
| Flowers | Variable, can be higher than leaves in some cultivars | Some cultivars show significantly higher concentrations of vincristine in flowers compared to leaves.[2] | |
| Roots | Generally low to undetectable | Often not detected or found in very low concentrations in the roots.[1] | |
| Stems | Low concentrations | Found in lower amounts compared to the leaves.[4] | |
| Ajmalicine | Roots | up to 6.34 | The roots are the primary site for the accumulation of ajmalicine.[5] |
| Leaves | up to 1.89 | Present in leaves, with the 'Apricot' cultivar showing high levels (1.89 mg/100g DW).[1] | |
| Stems | Present | Detected in the stems, contributing to the overall alkaloid profile of this organ.[4] | |
| Flowers | Present | Found in flowers, though typically at lower concentrations than in the roots.[6] | |
| Serpentine (B99607) | Roots | High concentrations | Roots are a major site for serpentine accumulation.[5][6] |
| Stems | High concentrations | Stems also show significant accumulation of serpentine.[4] | |
| Leaves | up to 0.461 | Present in leaves, with the 'Cooler Rose Hot' cultivar showing notable concentrations (461 µg/g DW).[7] | |
| Flowers | Present | Detected in flowers, contributing to their alkaloid profile.[4][6] | |
| Catharanthine | Leaves | up to 2.903 | Leaves are a primary source of catharanthine, a crucial precursor for vinblastine synthesis. The 'Pacifica Peach' cultivar had the highest reported concentration (2903 µg/g DW).[7] |
| Flowers | Lower than leaves | Generally found in lower concentrations in flowers compared to leaves.[2] | |
| Roots | Present | Found in the roots, though typically at lower levels than in the leaves.[4][6] | |
| Stems | Present | Detected in the stems.[4][6] | |
| Vindoline (B23647) | Leaves | up to 2.082 | Leaves are the main site of vindoline accumulation, the other precursor for vinblastine. The 'Pacifica Peach' cultivar showed the highest concentration (2082 µg/g DW).[7] |
| Flowers | Lower than leaves | Concentrations in flowers are generally lower than in leaves.[2] | |
| Roots | Generally low | Found in much lower concentrations in the roots compared to the leaves.[6] | |
| Stems | Present | Detected in the stems.[4][6] |
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of alkaloids from various parts of Catharanthus roseus.
Sample Preparation and Extraction
A generalized protocol for the extraction of alkaloids is as follows:
-
Collection and Drying: Collect fresh plant material (leaves, stems, roots, flowers) and wash them thoroughly to remove any debris. The plant parts are then shade-dried or oven-dried at a low temperature (around 40-50°C) to a constant weight to prevent degradation of the alkaloids.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Extraction:
-
A known weight of the powdered plant material (e.g., 1 gram) is subjected to extraction with a suitable solvent. Methanol (B129727) is a commonly used solvent for extracting a broad range of alkaloids.[8]
-
The extraction can be performed using various techniques such as maceration (soaking the powder in the solvent for an extended period, often with agitation), sonication (using ultrasonic waves to enhance extraction), or Soxhlet extraction.
-
For a more specific extraction of basic alkaloids, an acid-base extraction method can be employed. The powdered material is first extracted with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.[9]
-
The acidic extract is then washed with a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) to remove pigments and other lipophilic impurities.
-
The pH of the aqueous extract is then adjusted to be alkaline (e.g., using ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent like chloroform (B151607) or dichloromethane.
-
-
Concentration: The organic solvent containing the alkaloids is evaporated to dryness under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable technique for the separation and quantification of alkaloids in C. roseus extracts.[4][10][11] A typical HPLC protocol is outlined below:
-
Sample Preparation for HPLC: The crude alkaloid extract is redissolved in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of Catharanthus alkaloids.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient allows for the separation of a wide range of alkaloids with different polarities.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV-Vis detector is commonly used, with the detection wavelength set to a value where the alkaloids of interest show maximum absorbance (e.g., 220-280 nm). A Diode Array Detector (DAD) can also be used to obtain the UV spectrum of each peak for better identification.
-
Injection Volume: A small volume of the filtered sample (e.g., 10-20 µL) is injected into the HPLC system.
-
-
Quantification:
-
Standard Preparation: Standard solutions of the alkaloids of interest (e.g., vincristine, vinblastine, ajmalicine, serpentine, catharanthine, and vindoline) are prepared at known concentrations in the same solvent as the sample.
-
Calibration Curve: The standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of each standard.
-
Sample Analysis: The peak areas of the corresponding alkaloids in the sample chromatogram are measured. The concentration of each alkaloid in the sample is then determined by interpolating its peak area on the calibration curve. The final concentration is expressed as mg per gram of the dry weight of the plant material.
-
Mandatory Visualization
Terpenoid Indole Alkaloid (TIA) Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway of major terpenoid indole alkaloids in Catharanthus roseus.
Caption: Simplified biosynthetic pathway of major terpenoid indole alkaloids in C. roseus.
Experimental Workflow for Alkaloid Analysis
The following diagram outlines the typical experimental workflow for the comparative analysis of alkaloids in different parts of Catharanthus roseus.
Caption: General experimental workflow for alkaloid analysis in C. roseus.
References
- 1. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Variability and Anticancer Alkaloid Profiles of Catharanthus roseus Cultivars Grown Under a Vertical Farming System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Screening 64 cultivars Catharanthus roseus for the production of vindoline, catharanthine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sabraojournal.org [sabraojournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validated high performance thin layer chromatographic analysis of leaves and flower extracts of Catharanthus roseus - Indian J Pharm Pharmacol [ijpp.org.in]
A Comparative Guide to the Pharmacological Effects of Catharanthine and Vindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catharanthine (B190766) and vindoline (B23647), two monomeric terpenoid indole (B1671886) alkaloids isolated from the Madagascar periwinkle (Catharanthus roseus), serve as crucial precursors in the biosynthesis of the potent dimeric anticancer agents, vinblastine (B1199706) and vincristine.[1] While their role as building blocks is well-established, emerging research has shed light on their individual pharmacological activities. This guide provides a comprehensive comparison of the pharmacological effects of catharanthine and vindoline, presenting quantitative data, detailed experimental protocols, and visualizations of their underlying mechanisms to support further research and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the pharmacological effects of catharanthine and vindoline. Direct comparative studies are limited, and variations in experimental conditions should be considered when interpreting the data.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Catharanthine | HepG2 (Liver Carcinoma) | MTT Assay | Not specified | [2] |
| HCT-116 (Colon Carcinoma) | Not specified | ~590 µM | [3] | |
| JURKAT E.6 (T-cell leukemia) | Not specified | ~0.63 µM | [3] | |
| THP-1 (Acute monocytic leukemia) | Not specified | ~0.62 µM | [3] | |
| Vindoline | Various Cancer Cell Lines | MTT Assay | Inconsiderable activity | [4] |
| Vindoline Derivative (Compound 11) | SiHa (Cervical Cancer) | MTT Assay | 6.01 µM | [4] |
| Vindoline Derivative (Compound 24) | SiHa (Cervical Cancer) | MTT Assay | 2.85 µM | [4] |
Note: Vindoline itself exhibits weak anticancer activity. However, its synthetic derivatives show significantly enhanced cytotoxicity.
Table 2: Cardiovascular Effects
| Compound | Target/System | Effect | IC50 Value | Reference |
| Catharanthine | L-type Ca2+ Channels (Cardiomyocytes) | Inhibition | 220 µM | |
| L-type Ca2+ Channels (Vascular Smooth Muscle) | Inhibition | 8 µM | ||
| Aortic Rings (pre-contracted with Phenylephrine) | Relaxation | 28 µM | ||
| Mesenteric Artery (pre-contracted with Phenylephrine) | Relaxation | 3 µM | ||
| Vindoline | Cardiovascular System | Not well-characterized | - | - |
Table 3: Neuropharmacological and Anti-inflammatory Effects
| Compound | Target/System | Effect | IC50/EC50 Value | Reference |
| Catharanthine | Nicotinic Acetylcholine Receptors (nAChRs) | Inhibition | 59.6 µM (diaphragm) | [5] |
| Vindoline | RANKL-induced NF-κB and ERK pathways | Inhibition | Dose-dependent | [2][6] |
| IL-1β-induced inflammatory response | Inhibition | Dose-dependent | [2][6] |
Pharmacological Mechanisms and Signaling Pathways
Catharanthine
Anticancer Mechanism: Catharanthine induces autophagy in cancer cells by inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This leads to programmed cell death.
References
- 1. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Vindoline Attenuates Osteoarthritis Progression Through Suppressing the NF-κB and ERK Pathways in Both Chondrocytes and Subchondral Osteoclasts [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vindoline Attenuates Osteoarthritis Progression Through Suppressing the NF-κB and ERK Pathways in Both Chondrocytes and Subchondral Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Catharanthine in Vinorelbine Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of catharanthine's essential role in the semi-synthesis of the potent anti-cancer agent, vinorelbine (B1196246). Through a detailed comparison with an alternative precursor, this document elucidates the primary biosynthetic pathway, presenting supporting experimental data, detailed protocols, and visual representations of the chemical transformations.
Introduction
Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, is a crucial chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. Its synthesis relies on the intricate coupling of two monomeric indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), both naturally occurring in the Madagascar periwinkle (Catharanthus roseus). This guide will delve into the primary synthetic route, validating the indispensable role of catharanthine, and compare it with an alternative pathway commencing from leurosine.
Comparative Analysis of Synthetic Pathways
The semi-synthesis of vinorelbine is predominantly achieved through two main routes, both converging on the key intermediate, anhydrovinblastine (B1203243). The conventional and most validated pathway involves the coupling of catharanthine and vindoline. An alternative, though less detailed in publicly available literature, starts from leurosine, another dimeric alkaloid from C. roseus.
Data Presentation: A Quantitative Comparison
The following table summarizes the reported yields for the key steps in the semi-synthesis of vinorelbine via the two primary pathways. The data highlights the efficiency of each step and provides a quantitative basis for comparison.
| Reaction Step | Pathway 1: Catharanthine + Vindoline | Pathway 2: Leurosine |
| Precursor(s) | Catharanthine and Vindoline | Leurosine |
| Intermediate | Anhydrovinblastine | Anhydrovinblastine |
| Yield of Anhydrovinblastine | Up to 90%[1] | Good yield (specific percentage not widely reported)[2][3] |
| Anhydrovinblastine to Vinorelbine | Reported overall yields for the synthesis of vinorelbine tartrate from catharanthine and vindoline are around 12%.[4] A multi-step synthesis from anhydrovinblastine has a reported yield of 75-77.8% for the crude product. | Same as Pathway 1 |
| Overall Yield | A patent suggests an overall yield of vinorelbine tartrate of about 12%.[4] Another patent indicates a total recovery of over 30%. | Overall yield is dependent on the initial leurosine to anhydrovinblastine conversion efficiency, which is not consistently reported in high percentages. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research. The following sections outline the protocols for the synthesis of vinorelbine from both catharanthine/vindoline and leurosine.
Pathway 1: From Catharanthine and Vindoline
This pathway involves two primary stages: the coupling of catharanthine and vindoline to form anhydrovinblastine, and the subsequent rearrangement of anhydrovinblastine to vinorelbine.
1. Fe(III)-Promoted Coupling of Catharanthine and Vindoline to Anhydrovinblastine
-
Materials: Catharanthine tartrate, vindoline, ferric chloride (FeCl₃), 0.1 N hydrochloric acid (HCl), trifluoroethanol, sodium borohydride (B1222165) (NaBH₄), saturated sodium bicarbonate solution, dichloromethane (B109758), anhydrous sodium sulfate, silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve equimolar amounts of this compound and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol.
-
To the stirring solution, add a solution of approximately 5 equivalents of ferric chloride in 0.1 N HCl.
-
Stir the reaction at room temperature for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a freshly prepared aqueous solution of sodium borohydride.
-
Basify the mixture to a pH of approximately 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude anhydrovinblastine.
-
Purify the crude product by silica gel column chromatography to yield pure anhydrovinblastine.[5]
-
2. Rearrangement of Anhydrovinblastine to Vinorelbine
-
Materials: Anhydrovinblastine, trifluoroacetic anhydride (B1165640) (TFAA), anhydrous dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography, chloroform, ethanol.
-
Procedure:
-
Dissolve the purified anhydrovinblastine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic anhydride to the stirring solution.
-
Allow the reaction to proceed at a low temperature, monitoring its progress by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vinorelbine.
-
Purify the crude vinorelbine using silica gel column chromatography with a suitable eluent system (e.g., a chloroform-ethanol mixture).[5]
-
3. Purification and Salt Formation of Vinorelbine
-
Materials: Crude vinorelbine, L-(+)-Tartaric acid, ethanol, acetone (B3395972), anhydrous diethyl ether, vacuum filtration apparatus.
-
Procedure:
-
Dissolve the purified vinorelbine base in ethanol.
-
In a separate flask, dissolve approximately 2 equivalents of L-(+)-tartaric acid in ethanol.
-
Slowly add the tartaric acid solution to the vinorelbine solution with stirring.
-
The vinorelbine bitartrate (B1229483) salt will precipitate. The precipitation can be enhanced by the addition of a co-solvent like acetone or diethyl ether.
-
Allow the mixture to stand to complete the precipitation.
-
Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield vinorelbine bitartrate.
-
Pathway 2: From Leurosine
This alternative pathway involves the deoxygenation of leurosine to yield anhydrovinblastine, which then follows the same rearrangement and purification steps as in Pathway 1.
1. Deoxygenation of Leurosine to Anhydrovinblastine
-
Materials: Leurosine, titanocene (B72419) dichloride (Cp₂TiCl₂), zinc powder, tetrahydrofuran (B95107) (THF).
-
Procedure:
-
The low-valent titanium reagent, Cp₂TiCl, is typically generated in situ. In a reaction vessel under an inert atmosphere, stir a solution of titanocene dichloride in THF with an excess of zinc powder for approximately 15 minutes at room temperature until the color changes from red to green, indicating the formation of Cp₂TiCl.[3]
-
Add a solution of leurosine in THF to the freshly prepared Cp₂TiCl solution.
-
The reaction is monitored for the consumption of leurosine.
-
Upon completion, the reaction is quenched and worked up to isolate the crude anhydrovinblastine.
-
The crude product is then purified by chromatography.
-
Visualizing the Biosynthetic and Experimental Pathways
To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.
References
- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise synthesis of anhydrovinblastine from leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Vinorelbine Tartrate | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Catharanthine Tartrate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Catharanthine tartrate, a key intermediate in the synthesis of vinblastine (B1199706) and vincristine, requires careful handling and disposal. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. It is important to note that different suppliers may provide conflicting hazard classifications. For instance, some sources classify it as harmful if swallowed and a skin/eye irritant, while others do not classify it as a hazardous substance according to the Globally Harmonized System (GHS)[1][2]. Therefore, it is best practice to handle this compound as a hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use[3].
-
Eye Protection: Use safety glasses or goggles[1].
-
Body Protection: A lab coat is recommended to prevent skin contact[1][3].
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator[1][3].
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation[1][3].
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to all federal, state, and local regulations[3]. It is strongly recommended to use a licensed professional waste disposal company[3]. The following procedures provide a general framework for handling and preparing the compound for disposal.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."[4][5][6]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, strong acids, and strong alkalis[1].
2. Disposal of Solid this compound:
-
Container: Whenever possible, dispose of solid this compound in its original container[4][6]. If this is not feasible, use a new, clean, and compatible container with a secure, leak-proof screw-on cap[4][7]. The container should be made of a material that does not react with the chemical[7].
-
Procedure:
3. Disposal of this compound Solutions:
-
Aqueous Solutions: Do not dispose of this compound solutions down the drain.
-
Container: Use a compatible, leak-proof container with a screw-on cap for liquid waste[4][7]. Do not fill the container to more than 90% capacity to allow for expansion[7].
-
Procedure:
4. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container labeled as hazardous waste[4].
-
Non-Sharps: Gloves, bench paper, and other disposable lab supplies contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous chemical waste[4].
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[5]. After rinsing, the container can often be disposed of as regular trash, but confirm this with your institution's environmental health and safety (EHS) office[5].
Key Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 4168-17-6 | [1] |
| Appearance | Solid | [3] |
| Hazard Classifications (Varies by Supplier) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. OR Not a hazardous substance or mixture. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids/alkalis | [1] |
| Recommended Disposal Method | Offer to a licensed, professional waste disposal company. | [3] |
| Drain Disposal | Not recommended. Do not let product enter drains. |
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's environmental health and safety department, you can ensure the safe and compliant disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Catharanthine Tartrate
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Catharanthine tartrate, a key precursor in the synthesis of potent antineoplastic agents like vinblastine (B1199706) and vincristine. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2]. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times to prevent contact with dust or splashes[1][3]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible gloves should be worn. Gloves must be inspected before use and disposed of properly after handling[1][4]. |
| Body Protection | Impervious Clothing/Laboratory Coat | A lab coat or gown made of a material resistant to chemical permeation is required to protect the skin[1][3]. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended, especially when handling the powder outside of a ventilated enclosure, to prevent inhalation of dust[3][5]. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[1][6].
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area[1][3].
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
3. Weighing and Aliquoting:
-
If weighing the solid material, do so within a ventilated enclosure to contain any dust.
-
Use dedicated spatulas and weigh boats for this compound.
4. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication is required for dissolution, ensure the container is properly sealed[7].
5. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete[1][4].
-
Do not eat, drink, or smoke in the laboratory where this compound is handled[1][2].
Spill Management and Disposal Plan
1. Spill Containment:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an absorbent, finely-powdered, liquid-binding material such as diatomite or a universal binder[1][3].
-
Prevent the spill from entering drains or water courses[1][5].
2. Decontamination:
-
Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal[4].
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1][3].
3. Waste Disposal:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations[1][2][4]. Engage a licensed professional waste disposal company for removal.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
